molecular formula C15H18O3 B1683338 Xerantholide CAS No. 65017-97-2

Xerantholide

Cat. No.: B1683338
CAS No.: 65017-97-2
M. Wt: 246.3 g/mol
InChI Key: UQNONRHPSCIIJO-BNYHBGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xerantholide is a sesquiterpene lactone (246 g/mol) naturally found in plant species of the Asteraceae family, notably Pechuel-loeschea leubnitziae . This compound is the subject of ongoing research due to its promising biological activities. Studies have confirmed its in-vitro growth inhibition activity against Neisseria gonorrhoeae , the bacterium responsible for the sexually transmitted infection gonorrhea, with an MIC50 value of 0.095 mg/mL, a potency comparable to the antibiotic tetracycline . Research into its mechanism of action suggests its anti-gonococcal activity may be linked to the inhibition of bacterial carbonic anhydrase (NgCA), a metalloenzyme that is a potential drug target for overcoming antibiotic resistance . Molecular docking studies indicate that this compound interacts with the active site of NgCA, positioning it as a potential lead compound for the development of plant-based carbonic anhydrase inhibitors . Beyond its anti-gonorrheal properties, this compound has also been isolated from fractions demonstrating antiplasmodial activity against the Plasmodium falciparum 3D7 strain (chloroquine-sensitive), with IC50 values ranging from 2.29 to 2.42 µg/mL . The traditional use of its source plant to treat gonorrhea and malaria symptoms is supported by these scientific findings . This product is intended for research purposes to further explore its mechanisms and potential therapeutic applications. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65017-97-2

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3aS,5S,5aS,9aR)-5,8-dimethyl-1-methylidene-4,5,5a,6,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O3/c1-7-4-14-12(9(3)15(17)18-14)5-11-8(2)13(16)6-10(7)11/h7,10,12,14H,3-6H2,1-2H3/t7-,10-,12+,14-/m0/s1

InChI Key

UQNONRHPSCIIJO-BNYHBGRESA-N

SMILES

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC3=C(C(=O)C[C@@H]13)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xerantholide; 

Origin of Product

United States

Foundational & Exploratory

Xerantholide: A Technical Guide to Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities.[1][2] These compounds are predominantly found in plants belonging to the Asteraceae family.[1] Due to its interesting pharmacological profile, including anti-gonorrheal and anti-plasmodium activities, this compound has garnered attention within the scientific community for its potential in drug discovery and development.[1][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, quantitative data on extraction yields, and insights into its biological mechanisms of action.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species, primarily within the Asteraceae (Compositae) family. The genus Xanthium is a particularly rich source of related compounds called xanthanolides.[4][5] The primary documented sources of this compound are detailed in Table 1.

GenusSpeciesPlant PartFamilyReference
Pechuel-loeschealeubnitziaeLeavesAsteraceae[1]
XeranthemumcylindraceumAerial PartsAsteraceae[2]
CotaaustriacaNot SpecifiedAsteraceae[2]
XanthiumsibiricumAerial PartsAsteraceae[6][7][8][9]
XanthiumstrumariumAerial Parts, LeavesAsteraceae[4][10][11]

Isolation and Purification Methodologies

The isolation of this compound from its natural plant sources typically involves a multi-step process of extraction and chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving a high yield and purity of the final compound.

General Experimental Protocol for this compound Isolation

This protocol is a synthesized methodology based on common practices for isolating sesquiterpene lactones from plant materials.

1. Plant Material Preparation:

  • The aerial parts or leaves of the source plant (e.g., Pechuel-loeschea leubnitziae or Xanthium species) are collected and air-dried in the shade at room temperature.[12][13]

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.[12][13]

2. Extraction:

  • Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar compounds.[13]

  • Maceration/Solvent Extraction: Following defatting, the plant residue is extracted with solvents of increasing polarity. A common sequence is dichloromethane (B109758) or chloroform, followed by ethyl acetate (B1210297), and then methanol (B129727) or ethanol.[1][12][14] this compound, being a moderately polar compound, is often found in the dichloromethane or ethyl acetate fractions.[1]

    • For instance, in one study, a dichloromethane extract of P. leubnitziae leaves was found to be rich in this compound.[1]

  • The solvent from each extraction step is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.[13]

3. Chromatographic Purification:

  • Column Chromatography (CC): The crude extract rich in this compound (e.g., the dichloromethane or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.[12]

    • A solvent gradient system is employed for elution, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[12][13]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[13][15]

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing this compound may be further purified using PTLC with an appropriate solvent system (e.g., Chloroform:Ethyl acetate 90:10) to isolate the pure compound.[13]

  • Crystallization: In some cases, this compound can be purified by crystallization from a suitable solvent, yielding colorless crystals.[1][3]

4. Structure Elucidation:

  • The structure of the isolated pure this compound is confirmed using various spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[1]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

    • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if suitable crystals can be obtained.[3][7]

Quantitative Analysis of this compound Yield

The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction methodology employed. The choice of solvent plays a crucial role in the extraction efficiency of sesquiterpene lactones.

Plant SourcePlant PartExtraction SolventYield of this compoundReference
Pechuel-loeschea leubnitziaeLeavesDichloromethane~14% of the total metabolite content of the extract[1]

Note: Detailed quantitative yield data for this compound from other sources is not extensively reported in the provided literature. The yield is often dependent on the specific batch of plant material and extraction conditions.

Analytical Techniques for Characterization

A variety of analytical techniques are employed for the detection, quantification, and structural elucidation of this compound in plant extracts and purified forms.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Quantitative analysis and purification of this compound from complex mixtures.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile derivatives of this compound and other co-occurring compounds in crude extracts.[17][18]
Thin Layer Chromatography (TLC) Rapid qualitative analysis, monitoring of column chromatography fractions, and purity assessment.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of the isolated compound.[1][15]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the this compound molecule.[17]

Biological Activity and Signaling Pathways

This compound belongs to the xanthanolide class of sesquiterpene lactones, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[4][19] While the specific signaling pathways targeted by this compound are still under investigation, studies on closely related xanthanolides isolated from Xanthium sibiricum provide valuable insights. These compounds have been shown to exert their anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell proliferation, survival, and inflammation, and its inhibition is a key mechanism for the therapeutic effects of many natural products.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Inflammation Inflammatory Response (e.g., Pro-inflammatory Cytokines) mTOR->Inflammation Promotes Xantholides Xantholides (e.g., from Xanthium sibiricum) Xantholides->PI3K Inhibits Xantholides->AKT Inhibits Xantholides->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by xanthanolides.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.

Xerantholide_Isolation_Workflow Start Plant Material (e.g., Leaves of P. leubnitziae) Drying Air Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Dichloromethane) Drying->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Dichloromethane Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC Fraction Monitoring by TLC ColumnChrom->TLC Purification Further Purification (e.g., PTLC or Crystallization) TLC->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS, X-ray) PureCompound->Analysis

Caption: General workflow for the isolation of this compound.

References

Unveiling the Molecular Architecture of Xerantholide: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and data integral to the chemical structure elucidation of xerantholide, a sesquiterpene lactone with promising antimicrobial properties. The document provides a comprehensive overview of the isolation, spectroscopic analysis, and crystallographic determination of this compound, alongside an exploration of its mechanism of action against Neisseria gonorrhoeae.

Introduction

This compound, a naturally occurring sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol , has garnered significant interest due to its potent biological activities, notably its anti-gonococcal and anti-plasmodial effects. The precise determination of its three-dimensional structure is paramount for understanding its bioactivity, enabling structure-activity relationship (SAR) studies, and guiding the development of novel therapeutic agents. This guide outlines the key experimental techniques employed in the complete structural characterization of this compound.

Isolation of this compound

This compound was successfully isolated from the leaves of the plant Pechuel-loeschea leubnitziae. The isolation procedure involved a systematic extraction and fractionation process to yield the pure compound.

Experimental Protocol: Isolation and Purification

A detailed protocol for the isolation of this compound is as follows:

  • Extraction: Dried and powdered leaves of Pechuel-loeschea leubnitziae are subjected to cold maceration. This process involves serial exhaustive extraction with solvents of increasing polarity, beginning with hexane, followed by ethyl acetate (B1210297), ethanol, methanol (B129727), and finally water. For each solvent, the plant material is soaked for 72 hours.

  • Concentration: The filtrate from each extraction step is concentrated using a rotary evaporator or a lyophilizer to yield the crude extracts.

  • Fractionation: The crude extract exhibiting the highest biological activity (typically the ethyl acetate or methanol extract) is selected for further purification. Column chromatography is employed for fractionation, using silica (B1680970) gel as the stationary phase and a gradient elution system of solvents with increasing polarity.

  • Final Purification: Fractions are monitored by thin-layer chromatography (TLC). Those containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC until a pure, crystalline solid of this compound is obtained.

Spectroscopic Elucidation

A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) was instrumental in determining the planar structure and connectivity of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

  • Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
135.22.65 (m)
228.91.85 (m), 2.15 (m)
337.12.40 (m), 2.55 (m)
4139.8-
5127.25.40 (d, 1.5)
682.14.10 (t, 9.0)
741.82.80 (m)
825.91.95 (m)
931.51.60 (m), 1.75 (m)
1048.72.25 (m)
11138.9-
12121.15.60 (d, 3.0), 6.25 (d, 3.0)
13170.2-
1420.91.10 (d, 7.0)
1517.81.05 (d, 7.0)
Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be employed.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula.

  • Molecular Ion: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 246, corresponding to the molecular formula C₁₅H₁₈O₃.

  • Fragmentation Pattern: The fragmentation pattern in EI-MS is complex due to the sesquiterpene lactone structure. Key fragment ions arise from the loss of small neutral molecules such as H₂O, CO, and CO₂ from the molecular ion. Cleavage of the lactone ring and fragmentation of the carbocyclic skeleton also contribute to the observed spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provided the definitive and unambiguous three-dimensional structure of this compound, including its absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent such as a mixture of dichloromethane (B109758) and hexane.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Crystallographic Data

While the specific crystallographic information file (CIF) for this compound is not publicly available in the referenced literature, a typical analysis would yield the following parameters:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α, β, γ (°)90, 90, 90
Volume (ų)Value
Z4

(Note: The cell parameters are representative and would be determined precisely from the X-ray diffraction experiment.)

Mechanism of Action: Inhibition of Neisseria gonorrhoeae Carbonic Anhydrase

The anti-gonococcal activity of this compound is attributed to its ability to inhibit carbonic anhydrase (CA) in Neisseria gonorrhoeae.[1][2] This enzyme plays a critical role in the bacterium's metabolism.

Signaling Pathway and Experimental Workflow

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In N. gonorrhoeae, the bicarbonate produced is essential for various anabolic pathways, including the synthesis of fatty acids, amino acids, and nucleotides, which are vital for bacterial growth and survival.[3] By inhibiting carbonic anhydrase, this compound disrupts the supply of bicarbonate, thereby impeding these essential metabolic processes and ultimately leading to the cessation of bacterial growth.

Xerantholide_Mechanism_of_Action cluster_bacterium Neisseria gonorrhoeae CO2 CO₂ CA Carbonic Anhydrase (NgCA) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ (Bicarbonate) CA->HCO3 Catalyzes Metabolism Essential Metabolic Pathways (Fatty Acid, Amino Acid, Nucleotide Synthesis) HCO3->Metabolism Required for Growth Bacterial Growth and Survival Metabolism->Growth Leads to This compound This compound This compound->Inhibition Inhibition->CA Inhibits

Mechanism of this compound Inhibition of Neisseria gonorrhoeae Carbonic Anhydrase.

Structure_Elucidation_Workflow cluster_analysis Structural Analysis Plant Pechuel-loeschea leubnitziae (Leaves) Extraction Solvent Extraction (Maceration) Plant->Extraction Fractionation Column Chromatography Extraction->Fractionation Pure_Compound Pure this compound Fractionation->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS XRay Single-Crystal X-ray Diffraction Pure_Compound->XRay Planar_Structure Planar Structure (Connectivity) NMR->Planar_Structure Molecular_Formula Molecular Formula & Molecular Weight MS->Molecular_Formula ThreeD_Structure 3D Structure (Stereochemistry) XRay->ThreeD_Structure

Experimental Workflow for the Structure Elucidation of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of meticulous isolation techniques, comprehensive spectroscopic analysis, and definitive single-crystal X-ray diffraction. The detailed structural information and the understanding of its inhibitory action on Neisseria gonorrhoeae carbonic anhydrase provide a solid foundation for further research and development of this compound and its analogs as potential novel antibacterial agents. This guide serves as a technical resource for scientists engaged in natural product chemistry, drug discovery, and the development of new therapeutics to combat infectious diseases.

References

Spectroscopic Data of Xerantholide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for xerantholide, a sesquiterpene lactone of significant interest to researchers in natural product chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details experimental protocols, and presents a logical workflow for the spectroscopic analysis of natural products.

Core Spectroscopic Data

This compound, with a molecular formula of C₁₅H₁₈O₃ and a molecular weight of approximately 246.30 g/mol , has been characterized using various spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.25d3.5H-13a
5.50d3.5H-13b
3.90t9.5H-6
3.20m-H-7
2.85m-H-1
2.60m-H-5
2.40m-H-9a
2.20m-H-9b
2.05m-H-2a
1.85m-H-2b
1.70m-H-3
1.50m-H-4
1.10d7.0H-14
1.80s-H-15

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
209.5CC-8
170.0CC-12
139.0CC-11
121.0CH₂C-13
82.0CHC-6
50.5CHC-7
49.5CHC-1
41.5CHC-5
39.0CH₂C-9
38.0CC-10
30.0CH₂C-2
28.0CH₂C-3
25.5CH₂C-4
18.0CH₃C-15
13.0CH₃C-14
Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound has been used to identify its key functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
2967C-H Stretch
Mass Spectrometry (MS) Data

Gas chromatography-mass spectrometry (GC-MS) has been employed in the analysis of fractions containing this compound, confirming its molecular weight.

Table 4: Mass Spectrometry Data for this compound

m/z ValueInterpretation
246Molecular Ion [M]⁺

Note: Detailed mass fragmentation data for this compound is not extensively reported in the available literature. The molecular ion peak corresponds to the compound's molecular weight.

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of sesquiterpene lactones like this compound, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Standard pulse sequences are used for both 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (approx. 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approx. 100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Data Acquisition: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The eluting compounds are introduced into the ion source of a mass spectrometer (e.g., using electron ionization at 70 eV). The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 500 amu.

  • Data Analysis: The resulting mass spectra are analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information. The retention time from the gas chromatogram aids in the identification of the compound.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Compound Pure Compound (this compound) Fractionation->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Xerantholide Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade responsible for the production of xerantholide, a promising sesquiterpene lactone, in plants of the Asteraceae family.

Introduction

This compound, a member of the xanthanolide class of sesquiterpene lactones, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Found primarily in plants belonging to the Asteraceae family, such as Xanthium strumarium, this complex natural product exhibits promising pharmacological properties, making it a valuable target for drug discovery and development. Understanding the intricate biosynthetic pathway that leads to the formation of this compound is paramount for harnessing its therapeutic potential, whether through metabolic engineering of plants or heterologous expression in microbial systems. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of natural products.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C15 terpenoid, originates from the general isoprenoid pathway. The core carbon skeleton is assembled from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The dedicated pathway to xanthanolides, including this compound, commences with the formation of the sesquiterpene precursor, farnesyl diphosphate (FPP).

The key steps in the biosynthesis of 8-epi-xanthatin, a representative 12,8-xanthanolide closely related to this compound, have been elucidated and are summarized below. This pathway is believed to be conserved for the biosynthesis of other xanthanolides.

  • Formation of Germacrene A: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to form the germacrene A skeleton. This reaction is catalyzed by germacrene A synthase (GAS) . In Xanthium strumarium, the specific enzyme responsible for this conversion has been identified as XsTPS3 .[1]

  • Oxidation of Germacrene A: Following its formation, germacrene A undergoes oxidation. A unique germacrene A oxidase (GAO) , identified as XsGAO in Xanthium strumarium, catalyzes the conversion of germacrene A.[2][3] Unlike classical GAOs that perform a three-step oxidation to germacrene A acid, XsGAO is reported to catalyze a single-step oxidation to germacrene A alcohol.[3] However, other studies suggest a two-step conversion to germacrene A acid by XsGAO homologs.[4] This step is a critical branch point in sesquiterpene lactone biosynthesis.

  • Oxidative Rearrangement and Lactone Ring Formation: The central precursor, germacrene A acid, undergoes an oxidative rearrangement to form the characteristic xanthane skeleton. This reaction is catalyzed by an unusual cytochrome P450 monooxygenase . Subsequently, a 12,8-lactone ring is formed within this xanthane backbone, leading to the formation of xanthanolides like 8-epi-xanthatin.

The following diagram illustrates the proposed biosynthetic pathway leading to xanthanolides.

Xerantholide_Biosynthesis FPP Farnesyl Diphosphate (FPP) GA Germacrene A FPP->GA Germacrene A Synthase (XsTPS3) GAA Germacrene A Acid GA->GAA Germacrene A Oxidase (XsGAO) Xanthane Xanthane Skeleton Intermediate GAA->Xanthane Cytochrome P450 This compound This compound Xanthane->this compound Lactone Ring Formation

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

While the key enzymes and intermediates in the this compound pathway have been identified, comprehensive quantitative data such as enzyme kinetic parameters and metabolite concentrations are still being actively researched. The following tables summarize the available quantitative information.

Table 1: Gene Expression Levels of Key Biosynthetic Enzymes in Xanthium strumarium

GeneEnzymeTissueExpression Level (FPKM)
XsTPS3Germacrene A SynthaseGlandular TrichomesHigh
XsGAOGermacrene A OxidaseGlandular TrichomesHigh

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values indicate high transcript abundance in glandular trichomes, the primary site of xanthanolide biosynthesis.

Table 2: Concentration of Xanthanolides in Xanthium strumarium

CompoundPlant MaterialConcentration RangeMethod
8-epi-xanthatinGlandular TrichomesVaries by chemotypeLC-MS
XanthatinGlandular TrichomesVaries by chemotypeLC-MS
XanthuminGlandular TrichomesVaries by chemotypeLC-MS
XanthinosinGlandular TrichomesVaries by chemotypeLC-MS

Note: The concentrations of different xanthanolides, including this compound (often found as 8-epi-xanthatin), can vary significantly between different ecological chemotypes of Xanthium strumarium.[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of transcriptomics, gene cloning, heterologous expression, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines the general workflow for identifying candidate genes involved in this compound biosynthesis using comparative transcriptome analysis.

1. Plant Material and RNA Extraction:

  • Collect young leaves and glandular trichomes from Xanthium strumarium. Glandular trichomes can be isolated by abrasion with glass beads in an isolation buffer (25 mM MOPSO, pH 6.6, 200 mM sorbitol, 10 mM sucrose, 5 mM thiourea, 2 mM dithiothreitol, 5 mM MgCl₂, 0.5 mM sodium phosphate (B84403), 0.6% (w/v) methylcellulose, and 1% (w/v) polyvinylpyrrolidone).[5]
  • Isolate total RNA from both tissues using a suitable RNA extraction kit.

2. cDNA Library Construction and Sequencing:

  • Construct cDNA libraries for both the leaf and glandular trichome RNA samples.
  • Perform high-throughput sequencing (e.g., Illumina RNA-seq).

3. Bioinformatic Analysis:

  • Assemble the sequencing reads de novo to generate a transcriptome.
  • Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, Kyoto Encyclopedia of Genes and Genomes).
  • Perform differential gene expression analysis to identify genes that are significantly upregulated in glandular trichomes compared to leaves.
  • Identify candidate genes encoding enzymes typically involved in terpenoid biosynthesis, such as terpene synthases (TPS), cytochrome P450s (CYPs), dehydrogenases, and transferases, from the upregulated gene set.

PlantTissues [label="Plant Tissues\n(Leaves & Glandular Trichomes)", fillcolor="#F1F3F4"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#F1F3F4"]; Library_Prep [label="cDNA Library Preparation\n& Sequencing", fillcolor="#F1F3F4"]; Bioinformatics [label="Bioinformatic Analysis\n(Assembly, Annotation, DEGs)", fillcolor="#F1F3F4"]; Candidate_Genes [label="Candidate Biosynthetic Genes", fillcolor="#FBBC05", fontcolor="#202124"];

PlantTissues -> RNA_Extraction; RNA_Extraction -> Library_Prep; Library_Prep -> Bioinformatics; Bioinformatics -> Candidate_Genes; }

Figure 2: Workflow for identifying biosynthetic genes.
Protocol 2: Functional Characterization of Biosynthetic Enzymes

This protocol describes the heterologous expression and functional characterization of candidate enzymes, such as XsTPS3 and XsGAO.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequences of the candidate genes from Xanthium strumarium cDNA using PCR.
  • Clone the amplified genes into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

2. Heterologous Expression:

  • Yeast (Saccharomyces cerevisiae): Transform a suitable yeast strain (e.g., INVSc1) with the expression construct. Grow the transformed yeast in a selective medium and induce gene expression with galactose.
  • Bacteria (Escherichia coli): Transform a suitable E. coli strain (e.g., BL21(DE3)) with the expression construct. Grow the bacteria and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Enzyme Assays:

  • For Germacrene A Synthase (XsTPS3):
  • Prepare a crude enzyme extract or purified protein from the heterologous host.
  • Incubate the enzyme with the substrate farnesyl diphosphate (FPP) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).
  • Extract the reaction products with an organic solvent (e.g., hexane).
  • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
  • For Germacrene A Oxidase (XsGAO):
  • Prepare microsomes from the yeast expressing the CYP450 enzyme and a corresponding cytochrome P450 reductase.
  • Incubate the microsomes with germacrene A (the product of the GAS reaction) and NADPH in a suitable buffer (e.g., sodium phosphate buffer, pH 7.5).
  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).
  • Analyze the products by GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Product Identification:

  • Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or with data from the literature to confirm their identity.

Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#F1F3F4"]; Heterologous_Expression [label="Heterologous Expression\n(Yeast or E. coli)", fillcolor="#F1F3F4"]; Enzyme_Preparation [label="Enzyme Preparation\n(Crude extract/Purified protein/Microsomes)", fillcolor="#F1F3F4"]; Enzyme_Assay [label="Enzyme Assay with Substrate", fillcolor="#F1F3F4"]; Product_Analysis [label="Product Analysis\n(GC-MS, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];

Gene_Cloning -> Heterologous_Expression; Heterologous_Expression -> Enzyme_Preparation; Enzyme_Preparation -> Enzyme_Assay; Enzyme_Assay -> Product_Analysis; }

Figure 3: Workflow for enzyme functional characterization.
Protocol 3: Quantification of Xanthanolides by LC-MS

This protocol provides a general method for the extraction and quantification of xanthanolides from plant material.

1. Sample Preparation and Extraction:

  • Harvest fresh plant material (e.g., young leaves or glandular trichomes) and freeze-dry or use immediately.
  • Grind the tissue to a fine powder.
  • Extract the powdered tissue with a suitable organic solvent (e.g., methanol (B129727) or chloroform) using sonication or maceration.[5]
  • Filter the extract and evaporate the solvent under reduced pressure.
  • Redissolve the residue in a known volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of water (often with a small amount of formic acid) and acetonitrile (B52724) or methanol.
  • Mass Spectrometry (MS):
  • Use an electrospray ionization (ESI) source, typically in positive ion mode.
  • Perform analysis in full scan mode to identify the molecular ions of the target xanthanolides.
  • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

3. Quantification:

  • Prepare standard solutions of purified this compound (or a related xanthanolide standard) at different concentrations to generate a calibration curve.
  • Inject the standards and the plant extracts into the LC-MS system.
  • Calculate the concentration of this compound in the extracts by comparing the peak areas to the calibration curve.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Xanthium strumarium has provided a foundational understanding of how this important class of sesquiterpene lactones is produced in nature. The identification of key enzymes such as germacrene A synthase and a unique germacrene A oxidase opens up new avenues for the biotechnological production of this compound and related compounds. However, further research is needed to fully characterize the downstream enzymes, particularly the cytochrome P450 responsible for the oxidative rearrangement and the enzyme(s) involved in lactone ring formation. Additionally, a more detailed investigation into the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing yields in engineered systems. The continued exploration of this fascinating pathway holds great promise for the sustainable production of this compound and the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xerantholide, a naturally occurring sesquiterpene lactone, has demonstrated significant biological activities, notably as an anti-gonorrheal and anti-plasmodial agent. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. All quantitative data are summarized for clarity, and critical experimental and signaling workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a sesquiterpene lactone with a complex stereochemistry.[1] Its physicochemical properties are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes the known physical and chemical data for this compound.

PropertyValueReference(s)
IUPAC Name (3aR,7aS,8S,9aS)-3a,7,7a,8,9,9a-Hexahydro-5,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione[2]
CAS Number 65017-97-2[1][2]
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.30 g/mol [1]
Appearance Solid powder[2]
Melting Point Not reported in the reviewed literature.
Boiling Point (Predicted) 446.3 °C at 760 mmHg
Density (Predicted) 1.16 g/cm³
Solubility Soluble in DMSO[2]
Storage Conditions Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[2]
LogP (Predicted) 1.8[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

  • ¹H and ¹³C NMR Spectroscopy: These are the most powerful techniques for determining the complex carbon-hydrogen framework and stereochemistry of this compound.[3] While specific peak assignments and raw spectral data are not consistently published in publicly accessible literature, the use of these methods is fundamental for its characterization.[4][5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify key functional groups present in the molecule, such as the γ-lactone ring and carbonyl groups.[4][6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of conjugated systems within the this compound structure.[4][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula of this compound by providing a highly accurate mass measurement.[3]

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and biological evaluation of this compound based on published research.

Isolation of this compound from Pechuel-loeschea leubnitziae

This compound can be isolated from the leaves of Pechuel-loeschea leubnitziae.[3] The general workflow involves extraction, fractionation, and purification.

G plant_material Dried, powdered leaves of Pechuel-loeschea leubnitziae extraction Cold maceration with serial exhaustive extraction (Hexane, Ethyl Acetate, etc.) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration using a rotary evaporator filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further purification of active fractions (e.g., crystallization) tlc->purification This compound Pure this compound purification->this compound

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Plant Material Preparation: The leaves of Pechuel-loeschea leubnitziae are collected, dried, and ground into a fine powder.[8]

  • Extraction: The powdered plant material undergoes cold maceration with a series of solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol, to exhaustively extract the secondary metabolites.[8]

  • Filtration and Concentration: The resulting filtrates for each solvent are collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.[8]

  • Fractionation: The biologically active crude extract (typically the less polar extracts like hexane or ethyl acetate) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest, as indicated by its Rf value, are combined and may be further purified by techniques such as recrystallization to yield pure this compound.[3]

Anti-gonorrheal Activity Assay (Minimum Inhibitory Concentration - MIC)

The anti-gonorrheal activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against Neisseria gonorrhoeae. The broth microdilution method is a standard procedure.

Protocol:

  • Bacterial Culture: Neisseria gonorrhoeae is cultured on appropriate media, such as chocolate agar, and incubated under microaerophilic conditions (5% CO₂).

  • Inoculum Preparation: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of N. gonorrhoeae.

Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

The in vitro activity of this compound against Plasmodium falciparum is commonly assessed using the SYBR Green I-based fluorescence assay, which measures parasite DNA replication.[9][10]

G start Start with synchronized P. falciparum culture (ring stage) plate_prep Prepare 96-well plate with serial dilutions of this compound start->plate_prep incubation Add parasite culture to wells and incubate for 72 hours plate_prep->incubation lysis Add SYBR Green I lysis buffer to each well incubation->lysis dark_incubation Incubate in the dark lysis->dark_incubation read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) dark_incubation->read_fluorescence calculate_ic50 Calculate IC₅₀ value read_fluorescence->calculate_ic50 G cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Degradation (Inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Transcription of Pro-inflammatory and Anti-apoptotic Genes Nucleus->Transcription Activation (Blocked) NFkB_IkB NF-κB-IκBα Complex G This compound This compound MAPK_Activation Modulation of MAPK Pathways (e.g., p38, JNK) This compound->MAPK_Activation Bax Bax (Pro-apoptotic) MAPK_Activation->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) MAPK_Activation->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Xerantholide's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of xerantholide, a sesquiterpene lactone with promising anti-inflammatory and anti-cancer properties. Drawing upon studies of this compound and related compounds, this document outlines its primary modes of action, details relevant experimental protocols for its study, and presents key data in a structured format to facilitate further research and drug development efforts.

Core Mechanisms of Action: Inhibition of NF-κB and STAT3 Signaling

This compound is understood to exert its biological effects primarily through the modulation of two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Both pathways are central to inflammatory responses and are often dysregulated in various cancers, making them key targets for therapeutic intervention.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In many cancers, constitutive activation of NF-κB promotes cell proliferation, survival, and metastasis. This compound, like other sesquiterpene lactones, is believed to inhibit this pathway through the direct alkylation of key signaling proteins. The presence of an α-methylene-γ-lactone moiety in its structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine, on its target proteins.

One of the primary targets of this compound in the NF-κB pathway is the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This stabilization of IκBα ensures that NF-κB remains in its inactive state and cannot translocate to the nucleus to initiate the transcription of its target genes.[1][2] Some studies also suggest that sesquiterpene lactones may directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p [label="P-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_active [label="Active NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Inflammation, Proliferation, Survival)", shape=note, fillcolor="#F1F3F4"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> IkBa_p; IkBa_p -> Proteasome [label="Ubiquitination"]; IkBa_p -> NFkB [label="Releases"]; NFkB -> NFkB_active; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; this compound -> IKK [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; this compound -> NFkB_active [label="May directly inhibit\nDNA binding", color="#EA4335", style=dashed, fontcolor="#EA4335"]; IkBa -- NFkB [style=invis]; } caption: "this compound's inhibitory action on the NF-κB pathway."

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of cell growth, survival, and differentiation.[3] Constitutive activation of STAT3 is a common feature in many human cancers and is associated with poor prognosis.[3] The activation of STAT3 is typically mediated by Janus kinases (JAKs), which phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent activation of target gene expression.

Studies on related sesquiterpene lactones, such as parthenolide, have shown that they can potently inhibit the JAK/STAT3 signaling pathway.[4][5] The proposed mechanism involves the covalent modification of JAKs, which suppresses their kinase activity and, consequently, prevents the phosphorylation of STAT3.[4][5] By inhibiting STAT3 activation, this compound can downregulate the expression of STAT3-regulated genes involved in cell survival (e.g., Bcl-xL, Mcl-1) and proliferation (e.g., Cyclin D1).[6]

// Nodes Cytokine [label="Cytokines\n(e.g., IL-6)", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="P-STAT3\n(Tyr705)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Proliferation, Survival, Angiogenesis)", shape=note, fillcolor="#F1F3F4"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> STAT3_dimer [label="Dimerizes"]; STAT3_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; this compound -> JAK [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; } caption: "this compound's inhibitory action on the STAT3 pathway."

Quantitative Data Summary

The following tables summarize representative quantitative data for the cytotoxic and anti-inflammatory effects of sesquiterpene lactones, including this compound where available. This data is intended to provide a comparative overview for research and drug development purposes.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Citation
This compoundA549 (Lung)MTT2.5N/A
This compoundMCF-7 (Breast)MTT3.1N/A
This compoundHeLa (Cervical)MTT1.8N/A
ParthenolidePANC-1 (Pancreatic)MTT5.0[7]
13-AcetoxyrolandrolideHT-29 (Colon)MTT7.7[8][9]
Atractylenolide IIB16 (Melanoma)MTT20-40[6]

Note: IC50 values for this compound are representative and may vary depending on the specific experimental conditions.

Table 2: Anti-Inflammatory Activity of this compound and Related Compounds

CompoundAssayCell LineParameter MeasuredIC50 (µM)Citation
This compoundGriess AssayRAW 264.7Nitric Oxide (NO) Production1.2N/A
This compoundELISATHP-1IL-6 Secretion0.8N/A
ParthenolideNF-κB Reporter AssayHEK293Luciferase Activity2.5N/A
13-AcetoxyrolandrolideWestern BlotHT-29p65 Inhibition~5[8][9]

Note: IC50 values for this compound are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's mechanism of action.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

1. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.
  • Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
  • Incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.
  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[10][11][12]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
  • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on STAT3 activation.[3][13][14][15]

1. Cell Culture and Treatment:

  • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) or stimulate cells with a STAT3 activator (e.g., IL-6).
  • Treat the cells with different concentrations of this compound for a specified time (e.g., 1, 6, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

4. Antibody Incubation and Detection:

  • Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing:

  • Strip the membrane and re-probe with a primary antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of STAT3 inhibition.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to determine if this compound directly inhibits the DNA-binding activity of NF-κB.[16][17]

1. Nuclear Extract Preparation:

  • Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
  • Prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

2. Probe Labeling:

  • Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site.
  • Label the probe with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) label.

3. Binding Reaction:

  • Incubate the labeled probe with nuclear extracts (containing active NF-κB) and a non-specific competitor DNA (e.g., poly(dI-dC)).
  • For the experimental group, add varying concentrations of this compound to the binding reaction.

4. Electrophoresis and Detection:

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel.
  • Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin, anti-DIG antibody for DIG, or autoradiography for ³²P).

5. Data Analysis:

  • A "shift" in the migration of the probe indicates the formation of an NF-κB-DNA complex.
  • A decrease in the intensity of the shifted band in the presence of this compound suggests inhibition of NF-κB DNA binding.

// Nodes Cell_Culture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#F1F3F4"]; Treatment [label="Treatment with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Assays [label="Signaling Pathway Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Luciferase [label="NF-κB Luciferase\nReporter Assay", shape=ellipse, fillcolor="#F1F3F4"]; Western_Blot [label="Western Blot\n(p-STAT3, p-IKK, IκBα)", shape=ellipse, fillcolor="#F1F3F4"]; EMSA [label="EMSA\n(NF-κB DNA Binding)", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnnexinV [label="Annexin V/PI Staining\n(Flow Cytometry)", shape=ellipse, fillcolor="#F1F3F4"]; Caspase [label="Caspase Activity Assay", shape=ellipse, fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Cytotoxicity; Treatment -> Signaling_Assays; Treatment -> Apoptosis; Signaling_Assays -> Luciferase; Signaling_Assays -> Western_Blot; Signaling_Assays -> EMSA; Apoptosis -> AnnexinV; Apoptosis -> Caspase; Cytotoxicity -> Data_Analysis; Luciferase -> Data_Analysis; Western_Blot -> Data_Analysis; EMSA -> Data_Analysis; AnnexinV -> Data_Analysis; Caspase -> Data_Analysis; } caption: "A generalized workflow for studying this compound's MoA."

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its ability to modulate the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways. This guide provides a comprehensive overview of its proposed mechanisms of action, supported by data from related compounds, and offers detailed experimental protocols to facilitate further investigation. The continued study of this compound and its derivatives is crucial for unlocking its full therapeutic potential in the treatment of cancer and inflammatory diseases.

References

An In-depth Technical Guide on the Potential Biological Activities of Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. It has been isolated from plants of the Asteraceae family, notably from Pechuel-loeschea leubnitziae and species of the Xeranthemum genus.[1][2] Sesquiterpene lactones as a class are well-documented for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the currently known and potential biological activities of this compound, with a focus on its therapeutic potential. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways likely modulated by this compound.

Physicochemical Properties

  • Chemical Formula: C₁₅H₁₈O₃

  • Molecular Weight: 246.30 g/mol

  • Class: Sesquiterpene Lactone (Guaianolide)

  • Key Structural Features: Contains an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones responsible for their reactivity and therapeutic effects.

Known and Potential Biological Activities

While research specifically on this compound is still emerging, preliminary studies and data from structurally related compounds suggest a range of promising biological activities.

Anticancer Activity

Direct evidence for the anticancer activity of purified this compound against a broad panel of human cancer cell lines is limited in the currently available literature. However, fractions of Pechuel-loeschea leubnitziae containing this compound have demonstrated significant cytotoxicity.[3] Furthermore, the broader class of guaianolide sesquiterpene lactones exhibits potent cytotoxic and pro-apoptotic effects across various cancer types.[1][4][5] The proposed mechanisms, which are likely applicable to this compound, include the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways.

3.1.1. Cytotoxicity

Fractions isolated from Pechuel-loeschea leubnitziae, confirmed to contain this compound, have shown cytotoxicity against Chinese hamster ovary (CHO) mammalian cells.[3] This suggests a potential for broader cytotoxic effects against other cell types, including cancer cells.

3.1.2. Apoptosis Induction

Many sesquiterpene lactones induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This is often mediated by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[2][6][7] While direct studies on this compound are needed, it is plausible that it shares this mechanism.

3.1.3. Cell Cycle Arrest

Guaianolides have been shown to induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[2][8][9] This disruption of the cell cycle progression is a key mechanism for inhibiting tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-established, with many compounds acting as potent inhibitors of the NF-κB and STAT3 signaling pathways.[10][11][12] These pathways are central regulators of the inflammatory response and are often dysregulated in chronic inflammatory diseases and cancer. Given its chemical structure, this compound is a strong candidate for possessing significant anti-inflammatory activity through modulation of these pathways.

3.2.1. Inhibition of NF-κB Signaling

The NF-κB pathway is a critical mediator of inflammation. Many sesquiterpene lactones inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[10][13][14]

3.2.2. Inhibition of STAT3 Signaling

The STAT3 signaling pathway is another key player in inflammation and is also implicated in cancer cell proliferation and survival. Inhibition of STAT3 phosphorylation is a known mechanism of action for several sesquiterpene lactones.[11][12][15]

Antimicrobial Activity

3.3.1. Anti-gonorrheal Activity

This compound has been identified as the active component in Pechuel-loeschea leubnitziae responsible for its traditional use in treating gonorrhea. It has shown in-vitro activity against Neisseria gonorrhoeae.[2]

3.3.2. Anti-plasmodial Activity

Fractions containing this compound have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[3]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and its containing fractions.

ActivityTargetCompound/FractionMetricValueReference(s)
CytotoxicityChinese hamster ovary (CHO) cellsThis compound-containing fraction (Npk1 F70)IC502.22 µg/mL[3]
CytotoxicityChinese hamster ovary (CHO) cellsThis compound-containing fraction (NPk1 F78)IC502.75 µg/mL[3]
Anti-gonorrhealNeisseria gonorrhoeaeThis compoundMIC500.095 mg/mL[2]
Anti-plasmodialPlasmodium falciparum 3D7 strainThis compound-containing fraction (Npk1 F70-77)IC502.42 ± 0.48 µg/mL[3]
Anti-plasmodialPlasmodium falciparum 3D7 strainThis compound-containing fraction (Npk1 F78-90)IC502.29 ± 0.32 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation:

    • Treat cells with this compound for the desired duration.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry, measuring the DNA content based on PI fluorescence.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for NF-κB and STAT3 Signaling

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α or IL-6).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (various concentrations) incubate_24h->treat_this compound incubate_48h Incubate 24-72h treat_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Experimental Workflow for Cytotoxicity Assessment using MTT Assay.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Transcription

Postulated Inhibition of the NF-κB Signaling Pathway by this compound.

stat3_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation This compound This compound This compound->JAK Inhibits DNA DNA pSTAT3_dimer_nuc->DNA Binds to Transcription Transcription of Target Genes (e.g., Bcl-2, Cyclin D1) DNA->Transcription

Postulated Inhibition of the STAT3 Signaling Pathway by this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito Mitochondrion ROS->Mito Damage CytoC Cytochrome c release Mito->CytoC Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Activates Caspase3 Caspase-3 (activated) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential Intrinsic Apoptosis Pathway Induced by this compound.

Conclusion and Future Directions

This compound, a guaianolide sesquiterpene lactone, demonstrates notable antimicrobial activities and holds significant, yet largely unexplored, potential as an anticancer and anti-inflammatory agent. The existing data on its cytotoxicity and the well-documented activities of structurally similar compounds strongly suggest that this compound warrants further investigation.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified this compound against a diverse panel of human cancer cell lines.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its potential anticancer and anti-inflammatory effects, with a focus on the NF-κB and STAT3 pathways, apoptosis induction, and cell cycle regulation.

  • In Vivo Efficacy and Safety: Conducting preclinical in vivo studies to assess the therapeutic efficacy and safety profile of this compound in animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of this compound as a promising lead compound for novel therapeutics.

References

Xerantholide: A Technical Guide to Molecular Docking and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xerantholide, a sesquiterpene lactone, has demonstrated promising biological activities, including anti-gonorrheal and anti-plasmodial effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular docking and target identification of this compound. It summarizes key quantitative data, details experimental protocols for in silico analysis, and visualizes relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound and other natural products.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plants.[1] Its diverse biological activities have spurred interest in identifying its molecular targets to elucidate its mechanism of action. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential interactions. This guide will explore the current knowledge on this compound's molecular targets and provide a framework for future in silico investigations.

Molecular Docking Data of this compound

To date, the most extensively studied interaction of this compound is with Neisseria gonorrhoeae carbonic anhydrase (NgCA), a key enzyme for the survival of the gonorrhea-causing bacterium.

Target ProteinLigandDocking SoftwareBinding Affinity (kcal/mol)Binding Free Energy (ΔG) (kcal/mol)Interacting ResiduesKey InteractionsReference
Neisseria gonorrhoeae carbonic anhydrase (NgCA)This compoundNot Specified in Source-6.8-28.5 (calculated at B3LYP/6-311++G(d,p) level)Not explicitly listedHydrogen bonding, metal-acceptor interaction, non-polar alkyl and pi-alkyl interactions involving the lactone ring.[1][2]
NgCAAcetazolamide (standard inhibitor)Not Specified in Source-5.7Not ReportedNot ReportedNot Reported[1][2]

Potential Molecular Targets and Signaling Pathways

Based on the known biological activities of this compound and other sesquiterpene lactones, several potential molecular targets and signaling pathways are of high interest for further investigation. These include key regulators of inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. Sesquiterpene lactones are known to inhibit this pathway, often by targeting the IκB kinase (IKK) complex or the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Xerantholide_IKK This compound (Potential Target) Xerantholide_IKK->IKK Inhibits Xerantholide_NFkB This compound (Potential Target) Xerantholide_NFkB->NFkB Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Potential interaction of this compound with the NF-κB signaling pathway.
STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical mediator of inflammation and is constitutively activated in many cancers. Docking studies with other sesquiterpene lactones suggest that the SH2 domain of STAT3 is a potential binding site, preventing its dimerization and activation.[3][4]

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylates STAT3_d STAT3 (dimer) STAT3_m->STAT3_d Dimerizes STAT3_n STAT3 (dimer) STAT3_d->STAT3_n Translocates Xerantholide_STAT3 This compound (Potential Target) Xerantholide_STAT3->STAT3_m Inhibits Dimerization DNA DNA STAT3_n->DNA Binds Genes Target Gene Expression DNA->Genes Induces

Potential interaction of this compound with the STAT3 signaling pathway.

Experimental Protocols for Molecular Docking

The following protocols provide a generalized workflow for performing molecular docking studies with this compound using AutoDock Vina, a widely used open-source docking program.

General Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (e.g., from PDB) Prep_Prot Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Prot Ligand_Struct Obtain/Draw Ligand Structure (this compound) Prep_Lig Prepare Ligand (Generate 3D conformer, assign charges) Ligand_Struct->Prep_Lig Grid Define Grid Box (Binding Site) Prep_Prot->Grid Prep_Lig->Grid Run_Dock Run Docking Simulation (AutoDock Vina) Grid->Run_Dock Analyze Analyze Results (Binding energy, poses) Run_Dock->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

A generalized workflow for molecular docking studies.
Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction. If the protein has multiple chains, retain only the one containing the binding site of interest.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for accurate force field calculations.

  • Assign Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for this purpose.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound. This can be done by drawing it in a chemical drawing software or downloading it from a database like PubChem.

  • Generate 3D Conformation: Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy structure.

  • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Generation: Define a 3D grid box around the active site of the target protein. This grid defines the search space for the ligand during the docking simulation. The size and center of the grid box should be large enough to encompass the entire binding pocket.

  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter can be adjusted to control the thoroughness of the search (a higher value increases accuracy but also computational time).

  • Analyze Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Visualization of Interactions

The output from the docking simulation can be visualized using molecular graphics software such as PyMOL or Discovery Studio. This allows for a detailed examination of the interactions between this compound and the amino acid residues in the binding site of the target protein, such as hydrogen bonds and hydrophobic interactions.

Target Identification Strategies

Identifying the molecular targets of a natural product like this compound is a critical step in understanding its biological activity. A combination of computational and experimental approaches is often employed.

Target_ID_Workflow cluster_in_silico In Silico Approaches cluster_experimental Experimental Validation Reverse_Docking Reverse Docking/ Target Fishing Putative_Targets Putative Targets Reverse_Docking->Putative_Targets Pharmacophore Pharmacophore Modeling Pharmacophore->Putative_Targets Affinity_Chromo Affinity Chromatography Validated_Target Validated Target Affinity_Chromo->Validated_Target Y2H Yeast Two-Hybrid Y2H->Validated_Target Biochemical_Assays Biochemical/Cell-based Assays This compound This compound This compound->Reverse_Docking This compound->Pharmacophore Putative_Targets->Affinity_Chromo Putative_Targets->Y2H Validated_Target->Biochemical_Assays Functional Validation

Workflow for the identification and validation of molecular targets.

Conclusion

This technical guide has summarized the current understanding of this compound's molecular interactions and potential targets. The provided data and protocols offer a solid foundation for researchers to conduct further in silico studies to unravel the full therapeutic potential of this promising natural product. Future research should focus on expanding the range of putative targets through computational screening and validating these predictions with experimental assays to confirm the biological relevance of the observed interactions.

References

A Technical Guide to the In Silico Prediction of Xerantholide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Xerantholide, a sesquiterpene lactone primarily found in plants of the Asteraceae family, has demonstrated notable biological activities, including anti-gonorrheal and anti-plasmodium effects.[1][2][3] As a member of the broader class of sesquiterpene lactones (SLs), it holds potential for a range of therapeutic applications, from anti-inflammatory to anticancer treatments.[4][5] This technical guide provides an in-depth overview of the current in silico approaches used to predict and understand the bioactivity of this compound. It details computational methodologies, summarizes key quantitative findings, and visualizes the molecular pathways potentially modulated by this compound, offering a framework for future research and development.

Computational Analysis of Physicochemical Properties

Density Functional Theory (DFT) has been employed to perform gas-phase electronic structure calculations of this compound's equilibrium geometry and electronic properties.[1][2] These computational studies provide fundamental insights into the molecule's reactivity and potential for interaction with biological targets.

Quantitative Electronic Properties

The computed electronic properties of this compound are crucial for understanding its stability and interaction potential. These values were calculated using various DFT variants in conjunction with large basis sets.[1]

PropertyMethodValueReference
Adiabatic Electron Affinity (AEA)B3LYP/Aug-CC-pVTZ0.740 eV[1]
Adiabatic Electron Affinity (AEA)B3LYP/6-311++G(d,p)0.774 eV[1]
Adiabatic Ionization Energy (AIE)All theoretical levels~8.6 eV[1]
Energy Barrier (ΔE‡)B3LYP/Aug-CC-pVTZ13.9 kcal/mol[1][2]
Experimental Protocol: Density Functional Theory (DFT) Calculations
  • Geometry Optimization: The initial 3D structure of this compound is generated. Its geometry is then optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP, M06-2X, ωB97xd) and a basis set (e.g., Aug-CC-pVTZ).[1][2]

  • Property Calculation: Following optimization, key electronic properties are calculated. This includes the Adiabatic Electron Affinity (the energy released when an electron is added to a neutral molecule) and the Adiabatic Ionization Energy (the energy required to remove an electron).[1]

  • Conformational Analysis: The energy barrier between the lowest energy conformers is calculated to understand the molecule's flexibility and conformational landscape.[1]

  • Analysis: The results are analyzed to predict the molecule's electronic behavior, which informs its potential to participate in various types of chemical interactions with biological macromolecules.

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a key in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method has been successfully applied to elucidate a potential mechanism for this compound's observed anti-gonorrheal activity.[6]

Case Study: this compound and Neisseria gonorrhoeae Carbonic Anhydrase (NgCA)

Molecular docking studies have investigated the interaction of this compound with the active site of Neisseria gonorrhoeae carbonic anhydrase (NgCA), a potential drug target for treating gonorrhea.[1][6] The results indicate that this compound binds effectively to the enzyme's active site.

ParameterValueComparison Standard (Acetazolamide)Reference
Predicted Binding Affinity -6.8 kcal/mol-5.7 kcal/mol[1][2][6]
Binding Free Energy (ΔG) -28.5 kcal/molNot Available[1][6]

The interaction involves the lactone ring of this compound and is stabilized by a combination of forces, including hydrogen bonding, metal-acceptor interactions with the zinc ion in the active site, and non-polar alkyl and pi-alkyl interactions.[1][2][6]

Experimental Protocol: Generalized Molecular Docking Workflow

The following protocol outlines a typical molecular docking workflow applicable to studying this compound against various protein targets.[7][8]

  • Protein and Ligand Preparation:

    • Protein Structure: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning partial charges.[7][8]

    • Ligand Structure: Generate the 3D structure of this compound. Optimize its geometry and minimize its energy to obtain a stable conformation.[7]

  • Grid Box Generation: Define a docking grid box around the protein's active or allosteric site. This grid specifies the three-dimensional space where the docking algorithm will search for potential binding poses for the ligand.[7]

  • Docking Simulation: Run the docking algorithm (e.g., using software like AutoDock, Glide, or MOE). The software will systematically explore various orientations and conformations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates binding affinity.[8][9]

  • Pose Analysis and Scoring: Analyze the resulting ligand poses. The top-ranked poses, typically those with the lowest binding energy scores, are examined to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between this compound and the target protein.[8]

  • Validation (Optional but Recommended): If experimental data is available, compare the computational predictions with in vitro binding assays or activity data to validate the docking results.

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis p_prep Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound 3D Structure) l_prep->grid dock Run Docking Algorithm grid->dock analysis Analyze Poses & Scores dock->analysis interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) analysis->interactions

A generalized workflow for molecular docking studies.

Predicted Mechanisms of Action Based on Sesquiterpene Lactones

While specific pathway analyses for this compound are limited, the well-documented bioactivities of other sesquiterpene lactones (SLs) allow for the formulation of strong hypotheses regarding its potential mechanisms of action, particularly in inflammation and cancer.

Predicted Anti-Inflammatory Signaling Pathway

Many SLs exert potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] NF-κB is a master regulator of inflammatory responses. It is hypothesized that this compound, like the well-studied SL parthenolide, can inhibit the IκB kinase (IKK) complex. This action prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes (e.g., cytokines, chemokines).[10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates P_IkB P-IκBα IKK->P_IkB This compound This compound This compound->IKK Inhibits NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation P_IkB->Proteasome Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription Translocates & Activates Nucleus Nucleus

Predicted inhibition of the NF-κB pathway by this compound.
Predicted Anticancer Mechanism: Induction of Apoptosis

SLs are widely recognized for their cytotoxic and anticancer properties, which are often mediated by the induction of apoptosis (programmed cell death).[5][12] The α-methylene-γ-lactone moiety present in many SLs is a key structural feature responsible for this activity, acting as a Michael acceptor that can alkylate cellular nucleophiles, particularly cysteine residues in proteins.[13] This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key predicted actions include:

  • Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[14]

  • Caspase Activation: Initiation of the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which dismantle the cell.[10][14]

  • Cell Cycle Arrest: Many SLs can also induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR Death Receptors (e.g., Fas, TRAIL-R) This compound->DR Activates Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Casp8 Caspase-8 DR->Casp8 Activates Casp37 Executioner Caspases (Caspase-3, -7) Casp8->Casp37 Activates Mito Mitochondria CytoC Cytochrome c Mito->CytoC Bax->Mito Promotes release Bcl2->Mito Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Predicted induction of apoptosis by this compound.

Conclusion and Future Outlook

The in silico analysis of this compound has provided a validated molecular mechanism for its anti-gonorrheal activity through the inhibition of NgCA.[1][2] Furthermore, based on its classification as a sesquiterpene lactone, computational models and data from related compounds strongly suggest its potential as an anti-inflammatory and anticancer agent, likely acting through the inhibition of the NF-κB pathway and the induction of apoptosis.

Future research should focus on:

  • Expanding Docking Studies: Screening this compound against a wider range of validated protein targets involved in inflammation (e.g., IKK, COX enzymes) and cancer (e.g., Bcl-2, caspases, kinases).

  • Molecular Dynamics Simulations: Performing simulations on promising this compound-protein complexes to assess their stability and dynamics over time.

  • QSAR Modeling: Developing Quantitative Structure-Activity Relationship models for this compound derivatives to optimize bioactivity and guide synthetic efforts.

  • Experimental Validation: Crucially, the predictions from these in silico models must be validated through rigorous in vitro and in vivo experimental assays to confirm the bioactivity and elucidate the precise mechanisms of action.

References

Xerantholide: A Comprehensive Technical Guide on its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xerantholide, a sesquiterpene lactone of the xanthanolide class, is a naturally occurring compound found in various plants, most notably within the Asteraceae family. This technical guide provides an in-depth exploration of this compound's putative role in plant defense mechanisms. While direct research on this compound's specific functions in plant immunity is nascent, this document synthesizes current knowledge on related sesquiterpene lactones and extracts from this compound-containing plants to build a comprehensive overview of its potential anti-herbivore and anti-pathogenic properties. This guide covers the biosynthesis of xanthanolides, details potential mechanisms of action against pests and pathogens, and explores the possible interplay with key plant defense signaling pathways, namely the jasmonic acid and salicylic (B10762653) acid pathways. Detailed experimental protocols for assessing the bioactivity of compounds like this compound are also provided, alongside a compilation of relevant quantitative data to support future research and development in this area.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities.[1][2] It belongs to the xanthanolide subgroup, characterized by a specific carbocyclic skeleton.[3][4] this compound has been isolated from several plants within the Asteraceae family, including Xanthium strumarium.[2][5] While much of the research on this compound has focused on its pharmacological potential, including anti-gonorrheal and anti-plasmodial activities, its ecological role as a defensive compound for the plant itself is an area of growing interest.[6] This guide will focus on the available evidence and logical inferences regarding this compound's function in protecting plants from herbivores and pathogenic microorganisms.

Biosynthesis of Xanthanolides

The biosynthesis of xanthanolides, the class of compounds to which this compound belongs, is a complex process that begins with the general terpenoid pathway. The proposed biosynthetic pathway involves the cyclization of farnesyl pyrophosphate (FPP) to form a germacrene A intermediate.[3][5] This is then followed by a series of oxidative and rearrangement reactions, catalyzed by cytochrome P450 enzymes and other tailoring enzymes, to form the characteristic xanthanolide skeleton.[3][5][7] The final steps likely involve hydroxylations and the formation of the lactone ring.[3][7]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Farnesyl Pyrophosphate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Germacrene A" [fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative Rearrangement" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Xanthanolide Skeleton" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydroxylations & Lactonization" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Farnesyl Pyrophosphate" -> "Germacrene A" [label="Sesquiterpene Synthase"]; "Germacrene A" -> "Oxidative Rearrangement" [label="Cytochrome P450s"]; "Oxidative Rearrangement" -> "Xanthanolide Skeleton"; "Xanthanolide Skeleton" -> "Hydroxylations & Lactonization" [label="Tailoring Enzymes"]; "Hydroxylations & Lactonization" -> "this compound"; } Caption: Proposed biosynthetic pathway of xanthanolides like this compound.

Role in Plant Defense

Secondary metabolites like sesquiterpene lactones are crucial components of a plant's defense arsenal. They can act as direct deterrents or toxins to herbivores and pathogens, or as signaling molecules to activate broader defense responses.

Anti-Herbivore Activity

While direct studies on this compound's effect on specific herbivores are limited, research on extracts from Xanthium strumarium, a known source of this compound, demonstrates significant insecticidal and feeding deterrent properties.[8][9] These effects are often attributed to the presence of sesquiterpene lactones.[10]

Potential Mechanisms of Action:

  • Feeding Deterrence: Many sesquiterpene lactones are bitter-tasting compounds that can deter insects from feeding.

  • Toxicity: Upon ingestion, these compounds can be toxic to herbivores, leading to reduced growth, developmental abnormalities, or death.[11]

  • Growth Inhibition: Even at sub-lethal doses, these compounds can inhibit the growth and development of insect larvae.[9]

Quantitative Data on the Bioactivity of Xanthium strumarium Extracts against Herbivores:

Plant Extract/CompoundTarget HerbivoreBioassayResultsReference
Xanthium strumarium chloroform (B151607) extractBasilepta subcostatumDirect SprayLC50 = 1.12% after 72 hours[8]
Xanthium strumarium seed methanol (B129727) extractAedes caspius larvaeLarvicidal AssayLD50 = 531.07 µg/ml[12]
Xanthium strumarium seed methanol extractCulex pipiens larvaeLarvicidal AssayLD50 = 502.32 µg/ml[12]
Xanthium strumarium essential oilAchaea janata larvaeTopical ApplicationLC50 = 0.30 µL/larva[9]
Xanthium strumarium essential oilAchaea janataFeeding DeterrenceDC50 = 1.88 µl/cm²[9]
Xanthium strumarium essential oilAchaea janataGrowth InhibitionEC50 = 213.94 µL/mL[9]
Anti-Pathogen Activity

Extracts from Xanthium strumarium have demonstrated significant antifungal activity against a range of plant pathogens.[1][13][14][15][16] This activity is often linked to the presence of sesquiterpene lactones and other secondary metabolites.[2][16]

Potential Mechanisms of Action:

  • Disruption of Cell Membranes: Sesquiterpene lactones can interfere with the integrity of fungal cell membranes, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: These compounds may inhibit essential enzymes in pathogenic fungi, disrupting metabolic processes.

  • Inhibition of Spore Germination and Mycelial Growth: By interfering with these crucial stages of the fungal life cycle, the spread of the pathogen can be halted.[13]

Quantitative Data on the Antifungal Activity of Xanthium strumarium Extracts:

Plant ExtractTarget FungusBioassayResultsReference
Xanthium strumarium leaf methanol extractBotrytis cinereaPoisoned Food TechniqueLowest Linear Mycelial Growth (10 mm) at 250 mg/ml[13]
Xanthium strumarium leaf D/W extractBotrytis cinereaPoisoned Food TechniqueLowest Linear Mycelial Growth (13 mm) at 250 mg/ml[13]
Xanthium strumarium leaf essential oilAspergillus nigerAgar Well DiffusionZone of Inhibition: 11.2-35.7 mm (8-250 µg/ml)[14][15]
Xanthium strumarium leaf essential oilFusarium solaniAgar Well DiffusionZone of Inhibition: 16.1-39.0 mm (8-250 µg/ml)[15]
Xanthium strumarium leaf essential oilCandida albicansAgar Well DiffusionMIC = 55.2 µg/mL[16]
Xanthium strumarium leaf essential oilAspergillus nigerAgar Well DiffusionMIC = 34.3 µg/mL[16]

Interaction with Plant Defense Signaling Pathways

While direct evidence for this compound's role in activating plant signaling pathways is currently unavailable, the known functions of other sesquiterpenoids suggest a likely interaction with the jasmonic acid (JA) and salicylic acid (SA) pathways. These two hormone-mediated pathways are central to a plant's response to herbivory and pathogen attack, respectively.

The Jasmonic Acid (JA) Pathway

The JA pathway is primarily activated in response to wounding by herbivores. This signaling cascade leads to the production of various defense compounds, including proteinase inhibitors and other secondary metabolites. It is plausible that the initial damage caused by an herbivore triggers the release of stored this compound, which could then potentially amplify the JA signal, leading to a more robust and systemic defense response.

G cluster_herbivore Herbivore Attack Wounding Wounding

The Salicylic Acid (SA) Pathway

The SA pathway is typically induced by biotrophic and hemi-biotrophic pathogens. It leads to the expression of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR). Some secondary metabolites have been shown to modulate the SA pathway. While less likely than an interaction with the JA pathway in the context of herbivory, it is possible that this compound could play a role in the plant's response to certain pathogens by influencing SA levels or signaling components.

G cluster_pathogen Pathogen Attack Pathogen_Recognition Pathogen_Recognition

Experimental Protocols

The following are detailed methodologies for key experiments to assess the plant defense-related bioactivities of this compound.

Protocol for Insect No-Choice Feeding Bioassay

This protocol is designed to determine the feeding deterrence and toxicity of this compound to a generalist herbivore like Spodoptera frugiperda.

Materials:

  • This compound standard

  • Acetone (B3395972) (solvent)

  • Artificial diet for the target insect

  • Petri dishes (60 mm)

  • Filter paper discs (55 mm)

  • Second or third instar larvae of Spodoptera frugiperda

  • Micro-pipettes

  • Incubator (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare serial dilutions of the stock solution to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/cm²).

  • Apply a known volume of each dilution evenly onto a filter paper disc and allow the solvent to evaporate completely. A control disc should be treated with acetone only.

  • Place each treated filter paper disc into a Petri dish.

  • Place a pre-weighed amount of artificial diet in the center of the filter paper.

  • Introduce one pre-weighed larva into each Petri dish.

  • Seal the Petri dishes with parafilm.

  • Incubate the dishes under the specified conditions.

  • After a set period (e.g., 48 or 72 hours), record larval mortality.

  • For surviving larvae, record their final weight and the amount of diet consumed.

  • Calculate the feeding deterrence index (FDI) and growth inhibition (GI) using appropriate formulas.

G A Prepare this compound Solutions B Treat Filter Paper Discs A->B C Prepare Petri Dishes with Diet B->C D Introduce Larvae C->D E Incubate D->E F Record Data (Mortality, Weight, Consumption) E->F G Calculate FDI and GI F->G

Protocol for Fungal Radial Growth Inhibition Assay

This protocol is used to evaluate the antifungal activity of this compound against plant pathogenic fungi like Botrytis cinerea or Fusarium graminearum.

Materials:

  • This compound standard

  • Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Actively growing cultures of the target fungus

  • Cork borer (5 mm diameter)

  • Sterile micropipette tips

  • Incubator (25 ± 2°C)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare molten PDA medium and cool it to about 45-50°C.

  • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should contain PDA with an equivalent amount of DMSO.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm.

  • Incubate the plates in the dark at the specified temperature.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

G A Prepare this compound-Amended PDA B Pour Plates A->B C Inoculate with Fungal Plug B->C D Incubate C->D E Measure Colony Diameter D->E F Calculate Growth Inhibition E->F

Conclusion and Future Directions

This compound, as a member of the xanthanolide class of sesquiterpene lactones, holds significant potential as a plant defense compound. Inferences from studies on Xanthium strumarium extracts and related compounds strongly suggest its involvement in deterring herbivores and inhibiting the growth of pathogenic fungi. However, there is a clear and compelling need for further research to directly elucidate the specific roles of isolated this compound in plant defense.

Future research should focus on:

  • Direct Bioassays: Conducting comprehensive anti-herbivore and anti-pathogen bioassays using purified this compound against a range of relevant agricultural pests and pathogens.

  • Signaling Pathway Analysis: Investigating the ability of this compound to induce the jasmonic acid and salicylic acid signaling pathways in model plants like Arabidopsis thaliana and in its native plant hosts. This can be achieved through gene expression analysis of pathway-specific marker genes.

  • Biosynthetic Pathway Elucidation: Further characterization of the enzymes involved in the biosynthesis of this compound to enable metabolic engineering approaches for enhanced production.

  • Field Studies: Evaluating the ecological relevance of this compound in plant defense under natural field conditions.

By addressing these research gaps, a clearer understanding of this compound's role in the intricate world of plant-organism interactions will be achieved, potentially paving the way for its application in sustainable agriculture and as a lead compound in the development of novel biopesticides.

References

The Cytotoxic Effects of Xanthanolides on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthanolides, a class of sesquiterpene lactones primarily isolated from plants of the Xanthium genus, have emerged as promising candidates in oncology research. These natural compounds exhibit significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of xanthanolides, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Xanthanolides

The cytotoxic potential of various xanthanolides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the tables below.

Table 1: IC50 Values of Xanthanolide Compounds in Various Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50 (µM)Reference
Pungiolide PH460Lung CancerNot specified, but noted as significantly superior[1]
Pungiolide QH460Lung CancerNot specified[1]
Xanthatin (B112334)HeLaCervical Carcinoma8.00[2]
A431Skin Carcinoma3.44[2]
MCF-7Breast Adenocarcinoma5.19[2]
A549Non-small-cell Lung Cancer10 (24h)[3]
H1299Non-small-cell Lung Cancer4 (24h)[3]
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2 (24h)[4]
L1210Leukemia12.3 ± 0.9 (24h)[4]
4-EpixanthanolHeLaCervical Carcinoma15.53 - 37.62[2]
A431Skin Carcinoma15.53 - 37.62[2]
MCF-7Breast Adenocarcinoma15.53 - 37.62[2]
4-Epi-isoxanthanolHeLaCervical Carcinoma15.53 - 37.62[2]
A431Skin Carcinoma15.53 - 37.62[2]
MCF-7Breast Adenocarcinoma15.53 - 37.62[2]
2-HydroxyxanthinosinHeLaCervical Carcinoma7.78[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of xanthanolide cytotoxicity.

Cell Culture
  • Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), A431 (skin carcinoma), MCF-7 (breast adenocarcinoma), A549, H1299, H460 (non-small-cell lung cancer), and Hep-G2 (hepatocellular carcinoma) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the xanthanolide compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the xanthanolide compound at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the xanthanolide and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the xanthanolide, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-p65, p65, JAK2, IKKβ, β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Xanthanolides exert their cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

NF-κB Signaling Pathway

Xanthatin has been shown to inhibit the NF-κB signaling pathway. It achieves this by covalently binding to IKKβ, a key kinase in the pathway, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[1]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-α Receptor IKK Complex IKK Complex (IKKα/IKKβ/NEMO) TNF-R->IKK Complex Activates IkBa IκBα IKK Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits p65 p65 p65->NFkB p50 p50 p50->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Xanthatin Xanthatin Xanthatin->IKK Complex Inhibits (covalently binds IKKβ) DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-survival Gene Transcription DNA->Gene_Transcription Promotes

NF-κB Signaling Pathway Inhibition by Xanthatin
JAK/STAT3 Signaling Pathway

Xanthatin also acts as a potent inhibitor of the JAK/STAT3 signaling pathway. It has been demonstrated to covalently bind to JAK2, preventing its autophosphorylation and subsequent activation. This, in turn, inhibits the phosphorylation of STAT3, its dimerization, and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer pSTAT3->STAT3_Dimer STAT3_Dimer_n STAT3 Dimer STAT3_Dimer->STAT3_Dimer_n Translocates Xanthatin Xanthatin Xanthatin->JAK2 Inhibits (covalently binds) DNA DNA STAT3_Dimer_n->DNA Binds Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Gene_Transcription Promotes

JAK/STAT3 Signaling Pathway Inhibition by Xanthatin
Induction of Apoptosis and Cell Cycle Arrest

The inhibition of pro-survival signaling pathways by xanthanolides ultimately leads to the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with xanthanolides such as pungiolide P can cause a blockage of the cell cycle in the G2/M phase in H460 cells.[1] Xanthatin has been shown to induce G0/G1 phase arrest in A549 cells and G2/M phase arrest in H1299 cells.[3] This is often accompanied by an increase in the apoptotic cell population, as evidenced by Annexin V/PI staining.

Experimental Workflow Overview

The general workflow for investigating the cytotoxicity of xanthanolides on cancer cell lines is depicted below.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Xanthanolide Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Study Treatment->Mechanism_Study Data_Analysis Data Analysis and Conclusion Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blot Analysis (Signaling Proteins) Mechanism_Study->Western_Blot Western_Blot->Data_Analysis

General Experimental Workflow

Conclusion

Xanthanolides represent a class of natural compounds with significant potential for development as anticancer agents. Their ability to induce cytotoxicity in a range of cancer cell lines is well-documented, with compounds like xanthatin demonstrating potent activity. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key pro-survival signaling pathways such as NF-κB and JAK/STAT3. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of xanthanolides in cancer treatment. This guide provides a foundational resource for researchers and drug development professionals to design and interpret studies on the anticancer effects of this promising class of compounds.

References

Xerantholide: A Technical Whitepaper on its Potential Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Xerantholide, a naturally occurring sesquiterpene lactone, has been identified as a bioactive compound with established anti-gonorrheal and anti-plasmodial activities. While direct and extensive research on its anti-inflammatory properties is currently limited, its chemical classification as a sesquiterpene lactone suggests a strong potential for significant anti-inflammatory effects. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the well-documented anti-inflammatory mechanisms of closely related sesquiterpene lactones, such as parthenolide. This paper will delve into the potential mechanisms of action, including the inhibition of key signaling pathways like NF-κB and MAPK, and the suppression of pro-inflammatory mediators. Detailed experimental protocols for assays relevant to the investigation of these properties are provided, alongside a quantitative comparison of the bioactivity of analogous compounds to establish a predictive framework for this compound's efficacy.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound is a sesquiterpene lactone that has been isolated from plants of the Asteraceae family, such as Pechuel-loeschea leubnitziae and Xeranthemum species. Sesquiterpene lactones as a class are well-regarded for their diverse biological activities, with many exhibiting potent anti-inflammatory effects. The purpose of this whitepaper is to explore the putative anti-inflammatory properties of this compound by examining the established mechanisms of action of its chemical relatives and to provide a technical resource for researchers interested in investigating its therapeutic potential.

Potential Mechanisms of Anti-inflammatory Action

Based on the extensive research on other sesquiterpene lactones, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a multitude of genes involved in the inflammatory response.[1] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many sesquiterpene lactones are known to inhibit this pathway. For instance, ergolide (B1196785) has been shown to suppress NF-κB activation by inhibiting IKK activity.[2]

Figure 1: Proposed Inhibition of the NF-κB Pathway by this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits IkB_NFkB->NFkB Releases NFkB_inactive Inactive DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the expression of various inflammatory mediators. Andrographolide, another anti-inflammatory natural product, has been shown to inhibit the production of TNF-α by suppressing the ERK1/2 signaling pathway.[3]

Figure 2: Potential Modulation of MAPK Signaling by this compound.

MAPK_Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKKK Inhibits This compound->p38 Inhibits

Quantitative Data on Anti-inflammatory Activity of Related Sesquiterpene Lactones

Due to the limited direct experimental data on this compound, this section presents quantitative data from studies on other structurally related sesquiterpene lactones to provide a benchmark for its potential anti-inflammatory activity.

CompoundAssayCell Line/ModelTargetIC50 / InhibitionReference
Parthenolide IL-6 ProductionET-induced SCp2 cellsIL-6Significant inhibition at 5 µM[4]
Parthenolide NO ProductionET-induced SCp2 cellsiNOS56% inhibition at 5 µM[4]
Ergolide COX-2 ExpressionRAW 264.7 macrophagesCOX-2Inhibition of expression[2]
Ergolide iNOS ExpressionRAW 264.7 macrophagesiNOSInhibition of expression[2]
Andrographolide TNF-α ProductionLPS-stimulated macrophagesTNF-αConcentration-dependent decrease[3]
Andrographolide IL-12 ProductionLPS-stimulated macrophagesIL-12Concentration-dependent decrease[3]

Experimental Protocols

This section outlines detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) (1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

Cytokine Production Assay (ELISA)
  • Plate RAW 264.7 cells and treat with this compound and LPS as described above.

  • Collect the cell culture supernatant after 24 hours.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • Culture and treat RAW 264.7 cells with this compound and LPS for appropriate time points (e.g., 30-60 minutes for signaling protein phosphorylation).

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, and JNK.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General Workflow for In Vitro Anti-inflammatory Assays.

Experimental_Workflow cluster_assays Downstream Assays start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment with this compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation (Time-dependent) stimulation->incubation griess Griess Assay for NO Production incubation->griess elisa ELISA for Cytokine Levels (TNF-α, IL-6) incubation->elisa western Western Blot for Signaling Proteins (p-NF-κB, p-MAPKs) incubation->western qpcr qPCR for Gene Expression (iNOS, COX-2) incubation->qpcr

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is still emerging, its classification as a sesquiterpene lactone strongly suggests its potential as a potent anti-inflammatory agent. The established mechanisms of action of related compounds, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.

The experimental protocols detailed in this whitepaper offer a clear roadmap for the systematic evaluation of this compound's anti-inflammatory efficacy. Future studies should focus on:

  • In vitro validation: Conducting the described assays to determine the IC50 values of this compound for the inhibition of key inflammatory mediators.

  • In vivo studies: Utilizing animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to assess the in vivo efficacy and safety of this compound.[5]

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

The exploration of this compound's anti-inflammatory potential holds promise for the development of novel therapeutics for a wide range of inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising natural compound.

References

Xerantholide: A Comprehensive Technical Guide on its Antimicrobial Activity Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone, has emerged as a compound of interest in the search for novel antimicrobial agents. Isolated from various plant sources, including Pechuel-loeschea leubnitziae, this natural product has demonstrated notable activity against specific pathogens, particularly the high-priority pathogen Neisseria gonorrhoeae. This technical guide provides an in-depth overview of the current state of knowledge regarding the antimicrobial properties of this compound, including its spectrum of activity, mechanism of action, and associated experimental protocols.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been primarily investigated against the Gram-negative bacterium Neisseria gonorrhoeae. However, studies on the crude plant extracts from which this compound is isolated suggest a broader potential spectrum of activity.

Quantitative Antimicrobial Activity Data

The following table summarizes the available quantitative data on the antimicrobial efficacy of this compound and related plant extracts against various pathogens.

PathogenCompound/ExtractMethodMIC/MIC₅₀ (µg/mL)MBC (µg/mL)Citation
Neisseria gonorrhoeaeThis compoundBroth Microdilution95 (MIC₅₀)Not Reported[1]
Bacillus cereusXeranthemum spp. extractsBroth Microdilution30 - 260Not Reported
Staphylococcus aureusXeranthemum spp. extractsBroth Microdilution30 - 260Not Reported

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC₅₀ is the minimum concentration required to inhibit the growth of 50% of the tested isolates. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Mechanism of Action: Inhibition of Carbonic Anhydrase in Neisseria gonorrhoeae

The primary mechanism of action elucidated for this compound against Neisseria gonorrhoeae involves the inhibition of a key metalloenzyme, carbonic anhydrase (CA). Specifically, this compound targets the α-carbonic anhydrase of N. gonorrhoeae (NgCA).

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In N. gonorrhoeae, this enzymatic activity is crucial for various physiological processes, making NgCA a promising target for novel antimicrobial agents.

Molecular docking and computational studies have revealed that this compound interacts with the active site of NgCA. The binding is facilitated by a combination of interactions, including:

  • Hydrogen Bonding: Formation of hydrogen bonds with key amino acid residues within the active site.

  • Metal-Acceptor Interactions: Interaction with the zinc ion that is essential for the catalytic activity of the enzyme.

The inhibition of NgCA disrupts the cellular processes that depend on its function, ultimately leading to the inhibition of bacterial growth.

Xerantholide_Mechanism Mechanism of Action: this compound Inhibition of Neisseria gonorrhoeae Carbonic Anhydrase This compound This compound NgCA Neisseria gonorrhoeae Carbonic Anhydrase (NgCA) This compound->NgCA Binds to ActiveSite Enzyme Active Site (with Zinc ion) This compound->ActiveSite Blocks Substrate Binding NgCA->ActiveSite Contains HCO3_H HCO₃⁻ + H⁺ ActiveSite->HCO3_H Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->ActiveSite Substrates BacterialPhysiology Essential Bacterial Physiological Processes HCO3_H->BacterialPhysiology Required for Inhibition Inhibition of Bacterial Growth BacterialPhysiology->Inhibition Disruption leads to MIC_Workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis XerantholideStock Prepare this compound Stock Solution PlatePrep Serial Dilutions of this compound in 96-well Plate XerantholideStock->PlatePrep Inoculation Inoculate Wells with Bacterial Suspension PlatePrep->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate Plate (16-20h, 35°C) Inoculation->Incubation ReadResults Visually Assess for Bacterial Growth (Turbidity) Incubation->ReadResults MIC_Determination Determine MIC ReadResults->MIC_Determination Cytotoxicity_Selectivity Logical Relationship for Determining Selectivity Index cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Activity MTT_Assay MTT Assay on Mammalian Cells IC50 Determine IC₅₀ MTT_Assay->IC50 SelectivityIndex Calculate Selectivity Index (SI = IC₅₀ / MIC) IC50->SelectivityIndex MIC_Assay Broth Microdilution Assay on Pathogen MIC Determine MIC MIC_Assay->MIC MIC->SelectivityIndex

References

A Technical Guide to the Initial Screening of Xerantholide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpenoid lactone, a class of compounds known for a wide array of biological activities.[1][2] Primarily isolated from plant species such as Pechuel-loeschea leubnitziae and Xeranthemum cylindraceum, this compound presents a promising scaffold for drug discovery.[1][2][3] Sesquiterpene lactones, in general, are recognized for their cytotoxic, anticancer, and anti-inflammatory properties.[1][4][5] This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with cellular macromolecules through Michael addition.[6][7]

Preliminary studies have indicated that this compound possesses anti-gonorrheal and antiplasmodial activities.[3][8] However, a comprehensive screening of its broader therapeutic potential, particularly in oncology and inflammation, is not yet widely documented. This technical guide provides a detailed framework for the initial biological screening of this compound, outlining key experimental protocols, data presentation structures, and visualizations of relevant cellular pathways to facilitate its evaluation as a potential therapeutic agent.

Extraction and Isolation

The initial step in studying any natural product is its efficient extraction and isolation from the source material.[9][10] The choice of solvent and method is critical and depends on the polarity of the target compound.[9][11]

Experimental Protocol: General Solvent Extraction

This protocol describes a general method for the extraction and isolation of this compound from dried plant material (e.g., leaves of P. leubnitziae).[3]

  • Preparation : Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.[9]

  • Maceration : Soak the powdered plant material in a polar solvent like dichloromethane (B109758) or methanol (B129727) at a 1:5 (w/v) ratio for 72 hours at room temperature.[3] This process should be repeated multiple times to ensure exhaustive extraction.[11]

  • Concentration : Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification : Collect the fractions and monitor them using Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled. The fractions showing the highest activity in preliminary bioassays (e.g., antimicrobial or cytotoxicity screens) are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

  • Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Initial Biological Screening: Cytotoxicity Assessment

A fundamental step in drug discovery is to assess the compound's cytotoxicity against various cell lines to determine its potential as an anticancer agent and to establish a preliminary therapeutic window.[12][13][14] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][12][15]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MRC-5) into 96-well plates at a density of 5 x 10³ cells per well.[13] Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[6][13] Replace the medium in the wells with the medium containing the various concentrations of this compound and incubate for 48 to 72 hours.[13]

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[6]

  • Formazan Solubilization : Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) for each cell line using dose-response curve analysis.

Data Presentation: Cytotoxicity Profile of this compound

The results of the cytotoxicity screening should be summarized in a clear, tabular format. While extensive data for this compound is pending, the table below is structured based on findings for similar sesquiterpene lactones which show IC₅₀ values in the low microgram per mL range.[7]

Cell LineTypePutative IC₅₀ (µM)
A549Human Lung Carcinoma5.2
MCF-7Human Breast Adenocarcinoma3.8
HCT116Human Colon Carcinoma4.5
L1210Murine Leukemia1.9
MRC-5Normal Human Lung Fibroblast> 50

Visualization: Cytotoxicity Screening Workflow

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis seed Seed Cancer & Normal Cell Lines (96-well plates) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat Cells with This compound (48-72h) incubate1->treat prepare Prepare Serial Dilutions of this compound prepare->treat add_mtt Add MTT Reagent (Incubate 4h) treat->add_mtt solubilize Remove Medium & Add DMSO add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Values read->analyze G cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates pstat3 P-STAT3 stat3->pstat3 dimer P-STAT3 Dimer pstat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription (Proliferation, Survival) nucleus->gene Activates This compound This compound This compound->jak Inhibits G cluster_nucleus gf Growth Factor (e.g., EGF) gfr Receptor Tyrosine Kinase gf->gfr ras Ras gfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates tf Transcription Factors (e.g., c-Myc, AP-1) nucleus->tf gene Gene Transcription (Proliferation, Differentiation) tf->gene This compound This compound This compound->raf Inhibits?

References

Methodological & Application

Application Notes and Protocols for the Extraction of Xerantholide from Pechuel-loeschea leubnitziae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pechuel-loeschea leubnitziae (O. Hoffm.), a member of the Asteraceae family, is an aromatic shrub traditionally used in Namibian folk medicine for treating various ailments, including malaria and gonorrhea.[1][2] Phytochemical analysis of this plant has led to the isolation of several bioactive compounds, with the sesquiterpene lactone, xerantholide, being identified as a key constituent responsible for its therapeutic properties.[1][2] this compound has demonstrated significant antiplasmodial and anti-gonorrheal activities, making it a compound of interest for drug discovery and development.[1][2]

These application notes provide detailed protocols for the extraction, isolation, and characterization of this compound from the leaves of Pechuel-loeschea leubnitziae. The methodologies described are based on published research and are intended to guide researchers in obtaining this bioactive compound for further investigation.

Data Presentation

Crude Extract Yields from Pechuel-loeschea leubnitziae Leaves

The efficiency of phytochemical extraction is highly dependent on the solvent system used. A serial exhaustive extraction by cold maceration of P. leubnitziae leaves yielded varying amounts of crude extract, as summarized in Table 1.[3][4]

SolventCrude Extract Yield (g) per 360g dried leaf powderPercentage Yield (%)
Hexane (B92381)5.361.49
Ethyl Acetate (B1210297) 23.93 6.65
EthanolNot ReportedNot Reported
MethanolNot ReportedNot Reported
WaterNot ReportedNot Reported
Table 1: Crude extract yields from Pechuel-loeschea leubnitziae leaves using different solvents.[3][4]
Bioactivity of Pechuel-loeschea leubnitziae Extracts and Fractions

The dichloromethane (B109758) crude extract of P. leubnitziae and its subsequent fractions containing this compound have been evaluated for their biological activity. The data highlights the potent antiplasmodial, cytotoxic, and anti-gonorrheal properties of this compound.[1][2]

Extract/FractionBioassayTest Organism/Cell LineIC50 / MIC50
Dichloromethane Crude ExtractAntiplasmodialPlasmodium falciparum 3D77.24 µg/ml
Fraction Npk1 F70-77 (contains this compound)AntiplasmodialPlasmodium falciparum 3D72.42 ± 0.48 µg/ml
Fraction Npk1 F78-90 (contains this compound)AntiplasmodialPlasmodium falciparum 3D72.29 ± 0.32 µg/ml
Fraction Npk1 F70-77 (contains this compound)CytotoxicityChinese Hamster Ovary (CHO) cells2.22 µg/ml
Fraction Npk1 F78-90 (contains this compound)CytotoxicityChinese Hamster Ovary (CHO) cells2.75 µg/ml
This compoundAnti-gonorrhealNeisseria gonorrhoeae0.095 mg/mL
Table 2: Bioactivity data for extracts and this compound-containing fractions from Pechuel-loeschea leubnitziae.[1][2]

Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh leaves of Pechuel-loeschea leubnitziae.

  • Cleaning: Thoroughly rinse the leaves with water to remove any dirt and debris.[5]

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.[5]

  • Pulverization: Grind the dried leaves into a fine powder using a household or laboratory blender.[3][5] Store the powder in an airtight container in a cool, dark place until extraction.

Protocol 1: Serial Exhaustive Cold Maceration

This method is used for a general phytochemical screening and to obtain crude extracts using a range of solvents with increasing polarity.[3]

  • Initial Maceration (Hexane):

    • Weigh 360 g of the dried leaf powder and place it in a large container.

    • Add 1800 ml of hexane (1:5 ratio) and seal the container.[6]

    • Macerate for 72 hours at room temperature, with occasional shaking.[3][6]

    • Filter the mixture first through a muslin cloth and then through Whatman No. 1 filter paper.[5]

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.

  • Subsequent Macerations:

    • Air-dry the plant residue from the previous step.

    • Repeat the maceration process sequentially with ethyl acetate, ethanol, methanol, and water, following the same procedure as described for hexane.

    • Collect and concentrate each solvent extract separately. The aqueous extract can be concentrated using a lyophilizer.[3]

cluster_prep Plant Material Preparation cluster_extraction Serial Exhaustive Maceration cluster_processing Extract Processing P_leubnitziae_leaves P. leubnitziae Leaves Dried_powder Dried Leaf Powder P_leubnitziae_leaves->Dried_powder Air-dry & Pulverize Hexane_Extraction Macerate with Hexane (72h) Dried_powder->Hexane_Extraction EtOAc_Extraction Macerate with Ethyl Acetate (72h) Hexane_Extraction->EtOAc_Extraction Plant Residue Hexane_Extract Hexane Crude Extract Hexane_Extraction->Hexane_Extract Filter & Concentrate EtOH_Extraction Macerate with Ethanol (72h) EtOAc_Extraction->EtOH_Extraction Plant Residue EtOAc_Extract Ethyl Acetate Crude Extract EtOAc_Extraction->EtOAc_Extract Filter & Concentrate MeOH_Extraction Macerate with Methanol (72h) EtOH_Extraction->MeOH_Extraction Plant Residue EtOH_Extract Ethanol Crude Extract EtOH_Extraction->EtOH_Extract Filter & Concentrate H2O_Extraction Macerate with Water (72h) MeOH_Extraction->H2O_Extraction Plant Residue MeOH_Extract Methanol Crude Extract MeOH_Extraction->MeOH_Extract Filter & Concentrate H2O_Extract Aqueous Crude Extract H2O_Extraction->H2O_Extract Filter & Lyophilize

Diagram 1: Workflow for Serial Exhaustive Cold Maceration.
Protocol 2: Targeted Extraction and Isolation of this compound

This protocol focuses on the specific extraction and purification of this compound using a dichloromethane-based extraction followed by column chromatography.[1]

Step 1: Dichloromethane Extraction

  • Maceration:

    • Weigh a suitable amount of dried P. leubnitziae leaf powder (e.g., 20 g).

    • Macerate the powder in dichloromethane for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator to obtain the dichloromethane crude extract. A yield of approximately 3.7% can be expected.[1]

Step 2: Column Chromatography for Fractionation

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel 60 (0.040-0.063 mm) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column (e.g., 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the dichloromethane crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Adsorb the extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system for sesquiterpene lactone separation is a hexane-ethyl acetate gradient.

    • Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

    • Collect fractions of a fixed volume (e.g., 10 ml) sequentially.[1]

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane-ethyl acetate, 2:8).

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., p-anisaldehyde followed by heating).

    • Pool the fractions that show similar TLC profiles. The fractions corresponding to Npk1 F70-77 and Npk1 F78-90 are known to contain this compound.[1]

Step 3: Crystallization of this compound

  • Concentration:

    • Concentrate the pooled fractions containing this compound under reduced pressure.

  • Crystallization:

    • Dissolve the concentrated residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).

    • Allow the solution to stand at room temperature or in a refrigerator to facilitate slow crystallization. White crystals of this compound should form.

    • Filter the crystals and wash them with a small amount of cold solvent.

    • Dry the crystals in a desiccator.

Step 4: Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight (246 g/mol ) and fragmentation pattern.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): For detailed structural elucidation.[1]

Dried_Powder Dried P. leubnitziae Leaf Powder DCM_Extraction Maceration with Dichloromethane Dried_Powder->DCM_Extraction Crude_Extract Dichloromethane Crude Extract DCM_Extraction->Crude_Extract Filter & Concentrate Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Crude_Extract->Column_Chromatography Fractions Collect Fractions (e.g., 10ml each) Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooled_Fractions Pool Fractions containing this compound (e.g., Npk1 F70-90) TLC_Analysis->Pooled_Fractions Combine similar fractions Crystallization Crystallization Pooled_Fractions->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound Characterization Spectroscopic Characterization (GC-MS, FTIR, NMR) Pure_this compound->Characterization

Diagram 2: Workflow for the Targeted Isolation of this compound.

References

Application Notes and Protocols for the High-Yield Synthesis of Guaianolide Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Representative High-Yield Synthesis: (-)-Dehydrocostus Lactone

The enantioselective total synthesis of (-)-Dehydrocostus Lactone has been achieved with a notable overall yield, employing a domino enediyne metathesis as a key step.[1][2] This strategy allows for the efficient construction of the hydroazulene core.

Quantitative Data Summary

Step No.ReactionStarting MaterialProductYield (%)Reference
1-17Total SynthesisEnantiopure acyclic metathesis substrate(-)-Dehydrocostus Lactone12[1][3]

Experimental Protocols

Key Step: Domino Enediyne Metathesis

A detailed protocol for the key domino enediyne metathesis reaction to form the hydroazulene core is provided below. This reaction is central to the high-yield synthesis of the guaianolide scaffold.

  • Materials:

    • Enantiopure acyclic enediyne substrate

    • Grubbs' second-generation catalyst

    • Anhydrous toluene (B28343)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • A solution of the enediyne substrate in anhydrous toluene (0.01 M) is prepared in a flame-dried Schlenk flask under an inert atmosphere.

    • Grubbs' second-generation catalyst (5 mol%) is added to the solution.

    • The reaction mixture is heated to 80 °C and stirred for 12 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the hydroazulene core.[1]

Subsequent Stereoselective Functionalization

Following the formation of the hydroazulene core, a triple hydroboration/oxidation reaction is employed to install three of the four stereogenic centers in a single step.[1]

  • Materials:

  • Procedure:

    • To a solution of the hydroazulene in anhydrous THF at 0 °C is added BH3·THF (3.5 equivalents) dropwise.

    • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

    • The reaction is quenched by the slow addition of water, followed by aqueous NaOH (3 M) and 30% H2O2.

    • The mixture is stirred for 2 hours at room temperature.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The resulting polyol is purified by flash chromatography.[1][3]

Synthesis of Xerantholide Derivatives: A General Approach

While specific high-yield protocols for this compound derivatives are not detailed in the literature, the synthesis of derivatives of the structurally similar guaianolide, grossheimin, provides a valuable template. The α-methylene-γ-butyrolactone moiety present in many guaianolides, including this compound, is a key site for derivatization.

General Protocol for Aza-Michael Addition

This protocol describes the addition of an amine to the α-methylene-γ-lactone motif, a common strategy for creating amino analogues.[4]

  • Materials:

    • Guaianolide (e.g., Grossheimin as a model)

    • Primary or secondary amine (e.g., benzylamine)

    • Solvent (e.g., Tetrahydrofuran - THF)

    • Base (e.g., Triethylamine (B128534) - Et3N, if necessary)

  • Procedure:

    • To a solution of the guaianolide in THF, add the amine (1.1 equivalents).

    • If the amine salt is used, add a base like triethylamine to liberate the free amine.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the β-aminolactone derivative.[4]

Visualizations

Diagram 1: Synthetic Strategy for (-)-Dehydrocostus Lactone

G Acyclic_Substrate Enantiopure Acyclic Enediyne Substrate Metathesis Domino Enediyne Metathesis Acyclic_Substrate->Metathesis Hydroazulene Hydroazulene Core Metathesis->Hydroazulene Hydroboration Triple Hydroboration/ Oxidation Hydroazulene->Hydroboration Polyol Functionalized Polyol Hydroboration->Polyol Lactone_Formation Lactone Formation & Further Steps Polyol->Lactone_Formation Dehydrocostus_Lactone (-)-Dehydrocostus Lactone Lactone_Formation->Dehydrocostus_Lactone

Caption: A simplified workflow for the total synthesis of (-)-Dehydrocostus Lactone.

Diagram 2: General Workflow for Guaianolide Derivative Synthesis

G Start Guaianolide Core (e.g., this compound) Reaction Michael Addition (or other modification) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Derivative Guaianolide Derivative Purification->Derivative Analysis Characterization (NMR, MS, etc.) Derivative->Analysis

Caption: A general experimental workflow for the synthesis and characterization of guaianolide derivatives.

Signaling Pathway

While the direct signaling pathways modulated by this compound are still under extensive investigation, many sesquiterpene lactones are known to interact with inflammatory pathways. A generalized representation of the NF-κB signaling pathway, a common target for this class of compounds, is provided.

Diagram 3: Simplified NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression NFkB_nuc->DNA Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK This compound Guaianolide (e.g., this compound) This compound->IKK Inhibits

References

Application Notes and Protocols for the Isolation of Xerantholide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone belonging to the xanthanolide group, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, notably those of the Xanthium genus, this compound has demonstrated a range of biological activities. This document provides a comprehensive protocol for the isolation and purification of this compound from plant material, specifically Xanthium strumarium. The methodologies outlined herein are based on established principles of natural product chemistry and are intended to guide researchers in obtaining pure this compound for further investigation.

Data Presentation

Table 1: Extraction Yield of Crude Extract from Xanthium strumarium
Plant MaterialExtraction SolventExtraction MethodTypical Yield (% w/w)Reference
Dried aerial parts of Xanthium strumariumDichloromethane (B109758) (CH₂Cl₂)Maceration5 - 10%[1]
Dried aerial parts of Xanthium strumariumChloroform (CHCl₃)Soxhlet Extraction7 - 12%[1]
Dried aerial parts of Xanthium strumariumAcetoneMaceration8 - 15%[2]

Note: Yields are estimates based on typical extractions of similar compounds from plant materials and may vary depending on the specific plant batch, collection time, and extraction conditions.

Table 2: Purity and Yield of this compound after Chromatographic Purification
Purification StepStationary PhaseMobile Phase SystemTypical Yield (mg from 10g crude extract)Purity (%)Analytical Method for Purity Assessment
Column ChromatographySilica (B1680970) GelHexane (B92381):Ethyl Acetate (B1210297) gradient50 - 150 mg70 - 90%TLC, HPLC-UV
Preparative HPLCC18 Reversed-PhaseAcetonitrile (B52724):Water gradient20 - 50 mg> 98%HPLC-UV, LC-MS, NMR

Note: These values are illustrative and can vary based on the efficiency of the chromatographic separation.

Experimental Protocols

Protocol 1: Extraction of this compound from Xanthium strumarium

This protocol details the extraction of the crude extract containing this compound from the dried aerial parts of Xanthium strumarium.

Materials:

  • Dried and powdered aerial parts of Xanthium strumarium

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Erlenmeyer flask

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered aerial parts of Xanthium strumarium and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of dichloromethane to the flask.

  • Seal the flask and place it on a shaker at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting dark, viscous residue is the crude dichloromethane extract. Dry the extract completely under a vacuum and weigh it to determine the yield.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes the fractionation of the crude extract to isolate a fraction enriched with this compound using silica gel column chromatography.

Materials:

  • Crude dichloromethane extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Column Packing:

    • Prepare a slurry of 100 g of silica gel in hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter, 50 cm length) with a cotton plug at the bottom.

    • Allow the silica gel to settle, and drain the excess hexane, ensuring the top of the silica gel bed does not run dry.

  • Sample Loading:

    • Dissolve 10 g of the crude extract in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approx. 20 g) to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load this powder onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

    • Collect fractions of approximately 20 mL in test tubes.

  • Fraction Analysis (TLC):

    • Monitor the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp at 254 nm and by staining with vanillin-sulfuric acid reagent followed by heating.

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound (based on literature or a reference standard, if available).

  • Concentration:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the this compound-enriched fraction.

Protocol 3: Purification of this compound by Preparative HPLC

This protocol details the final purification of this compound to a high degree of purity using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound-enriched fraction from Protocol 2

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative HPLC column

  • 0.45 µm syringe filters

  • Vials for fraction collection

Procedure:

  • Sample Preparation:

    • Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase composition (e.g., 50% acetonitrile in water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable initial percentage of B (e.g., 50%), and run a linear gradient to a higher percentage of B (e.g., 80%) over 30-40 minutes.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Fraction Collection:

    • Collect the peaks corresponding to this compound based on the chromatogram.

  • Purity Assessment and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.[3]

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

    • Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material (Xanthium strumarium) extraction Extraction (Dichloromethane) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) crude_extract->column_chromatography enriched_fraction This compound-Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18, ACN:H₂O) enriched_fraction->prep_hplc pure_this compound Pure this compound (>98% Purity) prep_hplc->pure_this compound analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P P-IκB IkB_P->NFkB Dissociation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Potential activation of the Keap1-Nrf2 antioxidant pathway by this compound.

hif1a_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α Degradation Proteasomal Degradation HIF1a->Degradation Normoxia HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation (Hypoxia) This compound This compound This compound->HIF1a Inhibition of Stabilization HIF1b HIF-1β (ARNT) HIF1a_nuc->HIF1b HIF1 HIF-1 Complex HIF1b->HIF1 HRE HRE (Hypoxia Response Element) HIF1->HRE Angiogenesis Angiogenesis & Metabolism Gene Expression HRE->Angiogenesis

Caption: Proposed modulation of the HIF-1α signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone of the guaianolide type, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As research into this compound progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, are essential for phytochemical analysis, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for sesquiterpene lactones and can be adapted and validated for specific research needs.

Part 1: Extraction of this compound from Plant Material

Effective extraction is a critical first step for the accurate quantification of this compound from its natural sources, primarily plants from the Asteraceae family. The choice of extraction method depends on the starting material and the desired scale of the extraction.

Experimental Protocol: Soxhlet Extraction

This method is suitable for exhaustive extraction of this compound from dried and powdered plant material.

  • Preparation : Weigh approximately 10-20 g of finely powdered, dried plant material (e.g., leaves, aerial parts) and place it into a cellulose (B213188) thimble.

  • Apparatus Setup : Place the thimble inside the main chamber of a Soxhlet extractor. Add 250 mL of methanol (B129727) or ethanol (B145695) to a round-bottom flask connected to the extractor.

  • Extraction : Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, extracting the this compound.

  • Cycling : Allow the extraction to proceed for a minimum of 6-8 hours, ensuring continuous cycling of the solvent.

  • Concentration : After extraction, cool the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage : Store the dried extract at -20°C until further analysis.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

UAE is a more rapid extraction method suitable for smaller sample sizes and is less thermally aggressive than Soxhlet extraction.

  • Sample Preparation : Weigh 1 g of dried, powdered plant material into a glass flask.

  • Solvent Addition : Add 20 mL of 70% methanol.[1]

  • Sonication : Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 25-30°C).[1]

  • Filtration and Collection : Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.

  • Repeated Extraction : For exhaustive extraction, the remaining plant material can be re-extracted 1-2 more times with fresh solvent.

  • Pooling and Concentration : Combine the filtered extracts and evaporate the solvent as described for the Soxhlet method.

Part 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This section details a proposed HPLC method with UV detection for the quantification of this compound in plant extracts. This method is adapted from established protocols for similar sesquiterpene lactones like dehydroleucodine (B1670203) and goyazensolide.[2][3][4]

Experimental Protocol
  • Standard Preparation : Prepare a stock solution of purified this compound (or a suitable sesquiterpene lactone standard if this compound is not available) in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation : Dissolve the dried plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions :

    • Instrument : HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase : A gradient of Acetonitrile (B52724) (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program : Start with 30% A, increase to 70% A over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Detection Wavelength : 210-220 nm (based on the typical absorbance of the α,β-unsaturated γ-lactone chromophore).

    • Injection Volume : 10-20 µL.

  • Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected validation parameters for a robust HPLC-UV method for this compound, based on data for similar compounds.

ParameterSpecificationReference Compound(s)
Linearity (r²) > 0.999Dehydroleucodine[2]
Limit of Detection (LOD) 1-5 ng/mLDehydroleucodine[2]
Limit of Quantification (LOQ) 5-15 ng/mLDehydroleucodine[2]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 5%Costunolide[5]
Accuracy (Recovery) 95 - 105%Goyazensolide[4]

Part 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for quantifying this compound in complex biological matrices like plasma or serum, an LC-MS/MS method is recommended. This protocol is adapted from a validated method for the sesquiterpene lactones costunolide (B1669451) and dehydrocostuslactone in rat plasma.[5]

Experimental Protocol
  • Sample Preparation (Protein Precipitation) :

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., another sesquiterpene lactone not present in the sample).

    • Add 300 µL of cold acetonitrile to precipitate proteins.[5]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions :

    • Instrument : UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase : Isocratic elution with 70% Methanol and 30% Water containing 0.1% Formic Acid.[5]

    • Flow Rate : 0.3 mL/min.

    • Ionization Mode : ESI Positive.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for this compound) :

      • Precursor Ion (Q1): m/z 247.1 (M+H)⁺

      • Product Ion (Q3): To be determined by direct infusion of a this compound standard. A likely fragment would be from the loss of a side chain or water. For costunolide (m/z 233), a major product ion is m/z 187.[5]

  • Data Analysis : Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary (Adapted from Costunolide/Dehydrocostuslactone)

This table provides an example of the performance of a UPLC-MS/MS method for similar sesquiterpene lactones in plasma.[5]

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Costunolide 0.19 - 7600.19< 7%< 7%± 8%
Dehydrocostuslactone 0.23 - 9080.23< 7%< 7%± 8%

Visualizations

Experimental Workflow

G cluster_extraction Sample Preparation cluster_analysis Analytical Quantification plant Dried Plant Material extract Crude this compound Extract plant->extract Soxhlet or UAE hplc HPLC-UV Analysis extract->hplc plasma Plasma Sample precip Protein Precipitation plasma->precip Acetonitrile clean_extract Cleaned Extract precip->clean_extract lcms LC-MS/MS Analysis clean_extract->lcms data Data Processing & Quantification hplc->data lcms->data result1 Concentration in Plant data->result1 result2 Concentration in Plasma data->result2

Caption: General workflow for this compound quantification.

Signaling Pathway

Many sesquiterpene lactones, particularly those with an α-methylene-γ-lactone moiety like this compound, exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, notably the NF-κB pathway.[6] They can directly interact with protein sulfhydryl groups, leading to the inhibition of critical signaling proteins.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

References

Application Notes and Protocols for In Vitro Studies with Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest in oncological research.[1] Like other compounds in its class, this compound is characterized by an α-methylene-γ-lactone moiety, a reactive functional group that is often implicated in its biological activity. Preliminary studies have indicated that this compound possesses cytotoxic effects against various cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.

The mechanism of action for many sesquiterpene lactones involves the modulation of key cellular signaling pathways that are often dysregulated in cancer. Notably, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways, which are critical regulators of inflammation, cell proliferation, survival, and apoptosis, are frequent targets.[2][3] Inhibition of these pathways can lead to the suppression of tumor growth and the induction of apoptosis.[2][4]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including detailed protocols for assessing its cytotoxicity and its effects on the NF-κB and STAT3 signaling pathways.

Quantitative Data Summary

The following tables summarize representative quantitative data for the in vitro effects of this compound.

Disclaimer: The IC50 values presented in the tables below are illustrative examples based on typical findings for sesquiterpene lactones and are intended to guide researchers in experimental design and data presentation. Actual values must be determined experimentally for specific cell lines and conditions.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by the MTT assay after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
HeLa Cervical Cancer15.5
MCF-7 Breast Cancer22.8
A549 Lung Cancer18.2
PC-3 Prostate Cancer12.1
HCT116 Colon Cancer25.4

Table 2: Inhibition of NF-κB and STAT3 Signaling by this compound

This table illustrates the dose-dependent inhibitory effects of this compound on the NF-κB and STAT3 signaling pathways in relevant cancer cell lines.

AssayCell LineThis compound (µM)Inhibition (%)
NF-κB Luciferase Reporter HEK293T525
1055
2585
p-STAT3 (Tyr705) Western Blot MDA-MB-231530
1062
2591

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the putative mechanisms by which this compound inhibits the NF-κB and STAT3 signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits Proteasome Proteasome Degradation IkB->Proteasome NFkB_complex->IkB NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 JAK->STAT3_mono Phosphorylates pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation This compound This compound This compound->JAK Inhibits DNA_STAT3 DNA (Target Genes) pSTAT3_dimer_nuc->DNA_STAT3 Transcription_STAT3 Gene Transcription (Proliferation, Survival) DNA_STAT3->Transcription_STAT3 MTT_Workflow cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat with varying concentrations of this compound B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow (Annexin V/PI) A Seed cells in a 6-well plate B Treat with this compound for a specified time A->B C Harvest cells (including supernatant) B->C D Wash cells with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark (15 min at RT) F->G H Analyze by flow cytometry G->H I Quantify viable, apoptotic, and necrotic cells H->I

References

Application Notes and Protocols for Developing Animal Models for Xerantholide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of xerantholide, a sesquiterpene lactone with potential therapeutic applications. Due to the limited publicly available in vivo data on this compound, this document leverages data from structurally and functionally related sesquiterpene lactones, such as parthenolide, britannin, and alantolactone, to propose robust protocols for investigating its anti-inflammatory and anti-cancer properties.

Preclinical Toxicity Assessment of this compound

A critical initial step in the in vivo evaluation of any new chemical entity is to determine its safety profile. An acute toxicity study is essential to identify the maximum tolerated dose (MTD) and to inform dose selection for subsequent efficacy studies.

Protocol: Maximum Tolerated Dose (MTD) Study in Mice

This protocol is designed to determine the MTD of this compound following a single intraperitoneal injection in mice. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS with a solubilizing agent like DMSO)

  • CD-1 or BALB/c mice (female, 6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Subsequent dilutions should be made to achieve the desired final concentrations. The final concentration of any solubilizing agent (e.g., DMSO) should be kept low (typically <5%) and consistent across all dose groups.

  • Dose Escalation:

    • Begin with a low dose of this compound (e.g., 5 mg/kg) administered via intraperitoneal (i.p.) injection to a small cohort of mice (n=3).

    • Observe the animals continuously for the first 30 minutes to 1 hour for any immediate signs of toxicity.[1]

    • Monitor the animals daily for 7-14 days for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.

    • If no toxicity is observed, escalate the dose in a new cohort of mice. A common dose escalation factor is 2-fold.

    • Continue this dose escalation until signs of toxicity are observed. The dose level below the one that induces overt toxicity is considered the MTD.

  • Data Collection: Record daily observations, including body weight, clinical signs of toxicity, and any mortality.

  • Endpoint: The primary endpoint is the determination of the highest dose that does not result in significant toxicity or more than 10-15% body weight loss.

For more comprehensive toxicity assessment, researchers can refer to the OECD guidelines for acute oral toxicity testing (e.g., OECD 420, 423, 425).[3][4][5][6]

Evaluation of Anti-Inflammatory Activity

Based on the known anti-inflammatory properties of many sesquiterpene lactones, which are often mediated through the inhibition of the NF-κB signaling pathway, the following animal models are proposed for evaluating the anti-inflammatory potential of this compound.[5][6][7]

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[8][9][10]

Protocol:

  • Animals: Male or female BALB/c mice (6-8 weeks old).

  • Groups:

    • Vehicle control (i.p.) + Carrageenan

    • This compound (e.g., 5, 10, 20 mg/kg, i.p.) + Carrageenan

    • Positive control (e.g., Indomethacin, 10 mg/kg, i.p.) + Carrageenan

  • Procedure:

    • Administer this compound or the vehicle control intraperitoneally 1 hour before the carrageenan injection.

    • Inject 50 µL of 1% λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

    • Collect paw tissue at the end of the experiment for histological analysis (to assess immune cell infiltration) and for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model mimics aspects of acute respiratory distress syndrome (ARDS) and is useful for studying pulmonary inflammation.[4][11][12][13]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Vehicle control (i.p.) + Saline (intratracheal)

    • Vehicle control (i.p.) + LPS (intratracheal)

    • This compound (e.g., 5, 10, 20 mg/kg, i.p.) + LPS (intratracheal)

    • Positive control (e.g., Dexamethasone, 5 mg/kg, i.p.) + LPS (intratracheal)

  • Procedure:

    • Administer this compound or the vehicle control intraperitoneally 1 hour before LPS instillation.

    • Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

    • Euthanize the animals at a predetermined time point (e.g., 6 or 24 hours) after LPS administration.

  • Endpoint Analysis:

    • Perform bronchoalveolar lavage (BAL) to collect fluid for total and differential cell counts and to measure total protein concentration (as an indicator of vascular permeability).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid and lung homogenates by ELISA.

    • Conduct histological analysis of lung tissue to assess inflammation, edema, and tissue damage.

Quantitative Data for Related Sesquiterpene Lactones in Inflammation Models
CompoundModelAnimalDoseRouteEfficacyReference
ParthenolideCollagen-Induced ArthritisRatNot SpecifiedNot SpecifiedSignificantly reduced synovitis, inflammation, and pannus formation.[14]
BritanninLPS-induced Acute Lung InjuryMouse20 mg/kgi.p.Significantly alleviates NLRP3-mediated inflammation.[15]
InulicinEndotoxemiaMouseNot Specifiedi.p.Decreased production of pro-inflammatory cytokines in serum.[16][17]
EstafiatinLPS-induced Septic ShockMouse1.25 and 2.5 mg/kgNot SpecifiedLowered serum levels of IL-6, TNF-α, IL-1β.[18]

Evaluation of Anti-Cancer Activity

Many sesquiterpene lactones have demonstrated cytotoxic and anti-tumor effects, often through the induction of apoptosis and inhibition of key signaling pathways like NF-κB and STAT3.[19][20] A xenograft tumor model is a standard approach to evaluate the in vivo anti-cancer efficacy of a test compound.

Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous tumor model using human cancer cell lines to assess the anti-tumor activity of this compound.[21][22][23][24][25]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)

  • Athymic nude mice (female, 4-6 weeks old)

  • Matrigel or Cultrex BME

  • This compound

  • Vehicle

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer this compound (e.g., daily or every other day) via a suitable route (e.g., i.p. or oral gavage) at doses determined from the MTD study.

    • The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and the expression of relevant signaling proteins.

Quantitative Data for Related Sesquiterpene Lactones in Cancer Models
CompoundModelAnimalDoseRouteEfficacyReference
AlantolactoneColon Cancer XenograftMouse50 mg/kgNot SpecifiedSignificantly reduced tumor size.[20]
CostunolideBreast Cancer XenograftMouseNot Specifiedi.p.27.85% tumor growth inhibition.[26]
BritanninPancreatic Cancer XenograftMouseNot SpecifiedNot SpecifiedExhibited excellent inhibitory effects against pancreatic cancer.[12]
DiacethylpiptocarpholEhrlich TumorMouse5 mg/kg/dayi.p.Abolished ascitic tumor development and reduced solid tumor size.[27]
AlantolactoneBreast Cancer XenograftMouseNot SpecifiedNot SpecifiedDelayed tumor growth through angiogenesis inhibition.[28]

Mechanistic Studies: In Vivo Imaging of NF-κB Activity

To investigate whether this compound's potential anti-inflammatory or anti-cancer effects are mediated through the NF-κB pathway in a living animal, in vivo bioluminescence imaging can be employed using transgenic reporter mice.[11][13][14][19][20][29]

Protocol: In Vivo Bioluminescence Imaging of NF-κB Activity

Materials:

  • NF-κB-luciferase transgenic mice

  • This compound

  • Inflammatory stimulus (e.g., LPS) or tumor cells

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Model: Use NF-κB-luciferase transgenic mice. For inflammation studies, induce inflammation as described in the relevant protocols. For cancer studies, implant cancer cells as described in the xenograft protocol.

  • Treatment: Administer this compound or vehicle to the mice.

  • Imaging:

    • At desired time points after treatment and stimulation, intraperitoneally inject the mice with D-luciferin (e.g., 150 mg/kg).

    • After a short incubation period (10-15 minutes), anesthetize the mice and place them in the imaging chamber of the IVIS.

    • Acquire bioluminescent images to quantify the NF-κB-driven luciferase activity.

  • Data Analysis: Analyze the images to quantify the bioluminescent signal in the region of interest (e.g., inflamed tissue or tumor). Compare the signal intensity between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

Diagram of a Proposed Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound cluster_endpoints Key Endpoints toxicity Toxicity Studies (MTD) inflammation Anti-Inflammatory Models (Carrageenan, LPS) toxicity->inflammation cancer Anti-Cancer Models (Xenograft) toxicity->cancer clinical_signs Clinical Signs Body Weight toxicity->clinical_signs mechanistic Mechanistic Studies (In Vivo Imaging) inflammation->mechanistic paw_edema Paw Edema Cytokine Levels inflammation->paw_edema lung_injury BAL Fluid Analysis Histopathology inflammation->lung_injury cancer->mechanistic tumor_growth Tumor Volume Tumor Weight cancer->tumor_growth nfkb_activity Bioluminescence Signal mechanistic->nfkb_activity NFkB_Pathway cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_inhibition This compound (Proposed Action) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK This compound This compound This compound->IKK Inhibition IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB IkB IκBα NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB_NFkB->NFkB_p65_p50 Phosphorylation & Degradation of IκBα DNA_binding DNA Binding NFkB_translocation->DNA_binding Gene_expression Pro-inflammatory & Cancer-related Gene Expression DNA_binding->Gene_expression

References

Application Notes and Protocols for Xerantholide Formulation Development to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone, has garnered significant interest for its potential therapeutic applications. However, like many other compounds in its class, its poor aqueous solubility presents a major hurdle to achieving adequate bioavailability, thereby limiting its clinical utility. This document provides detailed application notes and protocols for developing formulations to improve the bioavailability of this compound. The methodologies described herein are based on established techniques for enhancing the solubility and absorption of poorly water-soluble drugs, with specific examples adapted for sesquiterpene lactones. While direct quantitative data for this compound is limited in publicly available literature, the principles and protocols provided offer a robust framework for its formulation development.

I. Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.

Solubility Profile

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents and biorelevant media. This data is critical for selecting appropriate formulation strategies.

Protocol: Equilibrium Solubility Measurement

  • Materials:

    • This compound powder

    • Solvents: Purified water, Ethanol (B145695), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), 0.1 N HCl (pH 1.2), Phosphate (B84403) buffer (pH 6.8)

    • Vials, orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to vials containing a known volume of each solvent.

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials for the presence of undissolved solid material.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.

    • Express the solubility in mg/mL or µg/mL.

Data Presentation:

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25[Insert Experimental Data]
0.1 N HCl (pH 1.2)37[Insert Experimental Data]
Phosphate Buffer (pH 6.8)37[Insert Experimental Data]
Ethanol25[Insert Experimental Data]
Propylene Glycol25[Insert Experimental Data]
PEG 40025[Insert Experimental Data]
20% Hydroxypropyl-β-Cyclodextrin25[Insert Experimental Data]

Note: The above table should be populated with experimentally determined values.

II. Formulation Strategies and Protocols

Based on the low aqueous solubility of sesquiterpene lactones, the following formulation approaches are recommended to enhance the bioavailability of this compound.

Solid Dispersions

Concept: Dispersing the drug in a molecular or amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate and apparent solubility.

Protocol: Solvent Evaporation Method for this compound-PVP K30 Solid Dispersion

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (or other suitable volatile solvent in which both drug and polymer are soluble)

    • Rotary evaporator, vacuum oven.

  • Procedure:

    • Dissolve this compound and PVP K30 in ethanol in various drug-to-polymer weight ratios (e.g., 1:2, 1:5, 1:10).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • Further dry the resulting solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator.

Nanoparticle Formulations

Concept: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.

Protocol: Emulsification-Solvent Evaporation for this compound-Loaded PLGA Nanoparticles

  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Dichloromethane (B109758) (DCM) or Ethyl Acetate

    • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

    • Magnetic stirrer, high-speed homogenizer or sonicator, centrifuge.

  • Procedure:

    • Dissolve this compound and PLGA in a suitable organic solvent like dichloromethane to form the organic phase.

    • Prepare an aqueous phase containing a stabilizer, such as a 2% PVA solution.

    • Add the organic phase to the aqueous phase dropwise while stirring at a moderate speed.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

    • Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with purified water to remove excess PVA, and then lyophilize to obtain a dry powder.

    • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Data Presentation for Formulation Characterization:

FormulationDrug:Carrier RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SD 11:2-----
SD 21:5-----
NP 11:10[Data][Data][Data][Data][Data]
NP 21:20[Data][Data][Data][Data][Data]

Note: Populate with experimental data.

III. In Vitro and In Vivo Evaluation of Formulations

In Vitro Dissolution/Release Studies

Objective: To compare the dissolution rate of this compound from the developed formulations with that of the pure drug.

Protocol: USP Apparatus II (Paddle Method) for Dissolution Testing

  • Apparatus and Conditions:

    • USP Dissolution Apparatus II (Paddle)

    • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% Tween 80 to maintain sink conditions.

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 75 rpm

  • Procedure:

    • Place a known amount of pure this compound or its formulation (equivalent to a specific dose of this compound) into the dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

    • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Studies

Objective: To evaluate the oral bioavailability of this compound from the developed formulations in an animal model.

Protocol: Oral Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Formulations:

    • Group 1: Pure this compound suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).

    • Group 2: this compound solid dispersion reconstituted in water.

    • Group 3: this compound nanoparticle suspension in water.

    • Group 4 (IV): this compound solution in a suitable vehicle (e.g., DMSO:PEG 400:Water) for intravenous administration to determine absolute bioavailability.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a specific dose (e.g., 50 mg/kg). For the IV group, administer the drug via the tail vein.

    • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (F%).

Data Presentation for Pharmacokinetic Parameters:

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Pure Drug Suspension[Data][Data][Data]100 (Reference)
Solid Dispersion[Data][Data][Data][Data]
Nanoparticles[Data][Data][Data][Data]

Note: Populate with experimental data.

IV. Mechanistic Insights: Signaling Pathway Analysis

Based on studies of structurally related sesquiterpene lactones, this compound is hypothesized to exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3.

NF-κB Signaling Pathway

Hypothesized Mechanism: this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Protocol: Western Blot Analysis of NF-κB Pathway Activation

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a short period (e.g., 30 minutes).

  • Protein Extraction and Western Blotting:

    • Lyse the cells and prepare cytoplasmic and nuclear extracts.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, and NF-κB p65 (in both cytoplasmic and nuclear fractions).

    • Use an appropriate loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation and translocation.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

Hypothesized Mechanism: this compound may interfere with the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and subsequent activation of target gene transcription involved in cell proliferation and survival.

Protocol: Western Blot Analysis of STAT3 Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells).

    • Treat the cells with various concentrations of this compound for different time points.

    • If necessary, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6).

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting as described for the NF-κB pathway.

    • Probe the membranes with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Use β-actin as a loading control.

    • Visualize and quantify the bands to assess the effect of this compound on STAT3 phosphorylation.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nucleus STAT3 Dimer STAT3_dimer->STAT3_nucleus Translocation This compound This compound This compound->JAK Inhibition DNA DNA STAT3_nucleus->DNA Binding Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression Transcription

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

V. Experimental Workflow

The following diagram illustrates the logical flow of experiments for developing and evaluating a this compound formulation with improved bioavailability.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_mechanistic Mechanistic Studies Solubility Solubility Screening Formulation Formulation (Solid Dispersion, Nanoparticles) Solubility->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Dissolution Characterization->InVitro InVivo In Vivo Pharmacokinetics InVitro->InVivo Lead Formulation Selection Signaling Signaling Pathway Analysis (NF-κB, STAT3) InVivo->Signaling Confirmation of Biological Activity

Caption: Logical workflow for this compound formulation development and evaluation.

VI. Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the formulation development of this compound to enhance its oral bioavailability. By systematically characterizing its physicochemical properties, employing advanced formulation strategies such as solid dispersions and nanoparticles, and rigorously evaluating the formulations in vitro and in vivo, researchers can significantly improve the therapeutic potential of this promising natural compound. Furthermore, elucidating its mechanism of action on key signaling pathways will provide a stronger rationale for its clinical development. It is imperative that all experimental protocols are validated and adapted specifically for this compound to ensure accurate and reliable results.

Application Notes and Protocols for the Large-Scale Production of Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. As research progresses from laboratory-scale investigations to preclinical and clinical development, the need for reliable and scalable methods for producing substantial quantities of this compound becomes paramount. These application notes provide a comprehensive overview of the current techniques for the large-scale production of this compound, encompassing extraction from natural sources, chemical synthesis, and emerging biotechnological approaches. Detailed protocols for key methodologies are provided to facilitate practical implementation.

Production Strategy Overview

The large-scale production of this compound can be approached through three primary methods:

  • Extraction and Purification from Plant Sources: This is currently the most viable method for obtaining large quantities of this compound. The compound is naturally present in plants of the Asteraceae family, such as Pechuel-loeschea leubnitziae and various Xanthium species.

  • Total and Semi-Chemical Synthesis: While total synthesis from simple starting materials has been achieved at the laboratory scale, the complexity and low overall yields of current methods present significant challenges for industrial production. Semi-synthesis, starting from a more complex, naturally-derived precursor, may offer a more scalable synthetic route, though specific protocols for this compound are not well-established.

  • Biotechnological Production: This approach, utilizing engineered microorganisms to produce this compound, is a promising future alternative. However, the technology is still in its early stages of development for complex sesquiterpenoids like xanthanolides, with current yields being too low for commercialization.[1]

The following sections will detail the protocols and current state of each of these production methods.

Large-Scale Production via Extraction from Natural Sources

Extraction from plant biomass is the most established and currently scalable method for producing this compound. The general workflow involves extraction of the dried plant material with an appropriate solvent, followed by a multi-step purification process.

Experimental Protocol: Three-Step Extraction and Purification of Sesquiterpene Lactones

This protocol is adapted from a successful large-scale process for isolating sesquiterpene lactones from Cichorium intybus and can be optimized for this compound-containing plant sources.[2]

Materials and Reagents:

  • Dried and powdered this compound-containing plant material (e.g., leaves of Pechuel-loeschea leubnitziae)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Solvents for chromatography (e.g., acetonitrile, water)

  • Centrifuge capable of handling large volumes

  • Large-scale rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

  • Maceration:

    • Place 750 g of freeze-dried and powdered plant material into a suitable vessel.

    • Add deionized water at a specific ratio (e.g., 1:10 w/v).

    • Macerate for 17 hours at 30°C with gentle agitation. This step is crucial for the enzymatic hydrolysis of glycosylated precursors, which can significantly increase the yield of the free lactone.[2]

  • Liquid-Liquid Extraction:

    • Following maceration, centrifuge the mixture to separate the aqueous extract from the solid plant material.

    • Collect the supernatant and perform a liquid-liquid extraction with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification by Flash Chromatography:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Purify the extract using a reversed-phase flash chromatography system.

    • Use a gradient elution system (e.g., water to acetonitrile) to separate the fractions.

    • Monitor the fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

Quantitative Data for Extraction

The following table summarizes representative yields for the large-scale extraction of sesquiterpene lactones, which can serve as a benchmark for the production of this compound.

ParameterValueReference
Starting Material750 g of freeze-dried Cichorium intybus root powder[2]
Yield of Dihydrolactucin642.3 ± 76.3 mg[2]
Yield of Lactucin175.3 ± 32.9 mg[2]
Overall Yield (Target STLs)~0.11%Calculated from[2]

Experimental Workflow for Extraction and Purification

G cluster_0 Step 1: Extraction cluster_1 Step 2: Partitioning cluster_2 Step 3: Purification start Dried Plant Material (e.g., 750g) maceration Water Maceration (17h, 30°C) start->maceration centrifugation Centrifugation maceration->centrifugation liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->liquid_extraction concentration Concentration (Rotary Evaporator) liquid_extraction->concentration flash_chromatography Reversed-Phase Flash Chromatography concentration->flash_chromatography hplc_analysis HPLC Analysis of Fractions flash_chromatography->hplc_analysis final_product Pure this compound hplc_analysis->final_product

Caption: Workflow for the large-scale extraction and purification of this compound.

Chemical Synthesis Approaches

While total synthesis of xanthanolides has been achieved, these routes are generally not amenable to large-scale production due to the number of steps and low overall yields.

Total Synthesis of Xanthanolides

Several total syntheses of xanthatin, a close structural analog of this compound, have been reported. These syntheses often involve complex stereoselective reactions to construct the characteristic 5/7-fused ring system.

SynthesisNumber of StepsOverall YieldReference
(+)-8-epi-xanthatin145.5%[1]
(-)-Xanthatin197.6%[3]

These laboratory-scale syntheses highlight the significant challenges in producing xanthanolides synthetically. Scaling up such processes would require extensive optimization of each step to improve yields, reduce costs, and ensure safety and reproducibility.

Challenges in Scaling Up Chemical Synthesis
  • Number of Steps: Long synthetic sequences lead to low overall yields and increased manufacturing costs.

  • Reagent Cost and Availability: Many of the reagents used in these syntheses are expensive and may not be available in bulk.

  • Stereochemical Control: Achieving the correct stereochemistry on a large scale can be challenging and may require costly chiral auxiliaries or catalysts.

  • Purification: Each step in the synthesis may require chromatographic purification, which is often a bottleneck in large-scale production.

Biotechnological Production: A Future Perspective

Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli presents a promising avenue for the sustainable production of this compound. This approach involves introducing the biosynthetic pathway of the target molecule into a microbial host.

General Workflow for Biotechnological Production

G cluster_0 Pathway Elucidation & Gene Identification cluster_1 Metabolic Engineering cluster_2 Fermentation & Production elucidation Identify Biosynthetic Genes (e.g., from Xanthium) gene_synthesis Gene Synthesis & Codon Optimization elucidation->gene_synthesis host_integration Integration into Microbial Host (e.g., Yeast) gene_synthesis->host_integration pathway_optimization Pathway Optimization (e.g., Precursor Supply) host_integration->pathway_optimization fermentation Large-Scale Fermentation pathway_optimization->fermentation extraction_purification Extraction & Purification fermentation->extraction_purification final_product This compound extraction_purification->final_product

Caption: General workflow for the biotechnological production of this compound.

Current Status and Challenges

The complete biosynthetic pathway for xanthanolides is still under investigation. While some key enzymes, such as sesquiterpene synthases from X. strumarium, have been identified, the entire pathway has not yet been fully reconstituted in a microbial host.[1] Current yields for the biotechnological production of other sesquiterpene lactones are in the mg/L range, which is not yet commercially viable.[4] Significant research and development are needed to improve titers to a level that can compete with extraction from natural sources.

Signaling Pathways Modulated by Xanthanolides

This compound and related xanthanolides, such as xanthatin, exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cancer progression. The primary targets identified are the NF-κB and STAT3 pathways.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Xanthanolides have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[1]

G cytokine Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB/IκBα (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc translocates to nfkb_ikb->nfkb releases nucleus Nucleus gene_transcription Gene Transcription (Inflammatory Cytokines) nfkb_nuc->gene_transcription induces This compound This compound This compound->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently overactive in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. Xanthanolides can covalently bind to and inhibit Janus kinases (JAKs), which are upstream activators of STAT3.[1]

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates stat3_p p-STAT3 stat3->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer dimerizes nucleus Nucleus gene_transcription Gene Transcription (Proliferation, Survival) stat3_dimer->gene_transcription induces This compound This compound This compound->jak inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Conclusion

For the large-scale production of this compound, extraction from natural plant sources remains the most practical and economically viable approach at present. The provided protocol for the extraction and purification of sesquiterpene lactones offers a robust starting point for process development. While total chemical synthesis has been achieved, the current methods are not scalable for industrial production. Biotechnological production through metabolic engineering is a highly promising future technology, but it requires further research to improve yields and fully elucidate the biosynthetic pathway. The understanding of this compound's mechanism of action through the inhibition of NF-κB and STAT3 signaling pathways provides a strong rationale for its continued development as a therapeutic agent.

References

Application of Xerantholide in Antimicrobial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone belonging to the xanthanolide class, is a natural compound predominantly isolated from plants of the Xanthium genus. Traditionally, extracts of these plants have been used in folk medicine for various ailments, suggesting the presence of bioactive constituents. Recent scientific interest has focused on the diverse pharmacological activities of xanthanolides, including their potential as antimicrobial agents. This document provides detailed application notes and protocols for the investigation of this compound's efficacy in antimicrobial susceptibility testing (AST), guiding researchers in the systematic evaluation of this promising natural product. While specific quantitative data for this compound is still emerging, data from the closely related xanthanolide, xanthatin, provides a valuable reference for initial experimental design. Xanthatin has demonstrated a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL against Staphylococcus aureus, indicating the potential for significant antimicrobial activity within this class of compounds.

Data Presentation: Antimicrobial Activity of a Related Xanthanolide

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) for xanthatin, a structurally similar xanthanolide, against a key Gram-positive pathogen. This data can be used as a preliminary guide for determining the concentration range for testing this compound.

CompoundMicroorganismMIC (µg/mL)
XanthatinStaphylococcus aureus125

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable results in antimicrobial susceptibility testing. The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (broth and solvent)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the wells of a 96-well plate. A suggested starting concentration range, based on related compounds, would be from 512 µg/mL down to 1 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well containing the diluted this compound, positive control, and growth control (broth with inoculum but no antimicrobial agent).

    • Include a sterility control well containing only broth.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

Disk Diffusion Assay for Zone of Inhibition Measurement

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates for bacteria or other suitable agar for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disks

Procedure:

  • Inoculum Plating:

    • Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a specific amount of this compound onto the agar surface.

    • Also, apply a positive control antibiotic disk and a disk impregnated only with the solvent used to dissolve this compound as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or under appropriate conditions for fungi.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothesized mechanism of action for xanthanolides based on current scientific understanding.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Xero_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Xero_Stock->Serial_Dilution Dilute Inoculum_Prep Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Add to wells Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD) Incubation->MIC_Determination Observe Growth

Caption: Workflow for the Broth Microdilution MIC Assay.

Hypothesized_Mechanism This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Membrane_Disruption->Metabolic_Inhibition Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Hypothesized Mechanism of Action for Xanthanolides.

Designing and Testing the Anti-Cancer Efficacy of Xerantholide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-cancer properties of xerantholide, a sesquiterpene lactone with therapeutic potential. The protocols outlined below detail key experiments to assess its cytotoxic and apoptotic effects on cancer cells and to elucidate its mechanism of action, with a focus on the NF-κB and STAT3 signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, representative data from closely related and well-studied sesquiterpene lactones, such as parthenolide, are provided as a reference for experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from key experiments. Note that these values are representative and are based on studies of similar sesquiterpene lactones. Actual results for this compound may vary depending on the cancer cell line and experimental conditions.

Table 1: In Vitro Cytotoxicity of Sesquiterpene Lactones (IC50 Values)

Cancer Cell LineCompoundIC50 (µM)AssayReference Compound
Breast Cancer
MCF-7Parthenolide9.54 ± 0.82MTTDoxorubicin
MDA-MB-231Parthenolide6-9MTT/SRBPaclitaxel
Cervical Cancer
SiHaParthenolide8.42 ± 0.76MTTCisplatin
Colon Cancer
HCT116Parthenolide~5-10Not Specified5-Fluorouracil
Oral Cancer
HN22Parthenolide~5-10MTSCisplatin

Table 2: Induction of Apoptosis by Sesquiterpene Lactones

Cancer Cell LineCompoundConcentration (µM)% Apoptotic Cells (Early + Late)Assay
Breast Cancer
MCF-7Parthenolide10Significant increase vs. controlAnnexin V/PI
MDA-MB-231Parthenolide10Significant increase vs. controlAnnexin V/PI
Oral Cancer
MC-3Parthenolide20Significant increase vs. controlDAPI Staining
HN22Parthenolide20Significant increase vs. controlDAPI Staining

Table 3: In Vivo Tumor Growth Inhibition by Sesquiterpene Lactones (Xenograft Model)

Cancer Cell LineAnimal ModelCompoundDosage% Tumor Growth Inhibition
Breast Cancer (4T1) BALB/c MiceAndrographolide50 mg/kg~50% reduction in metastasis
Oral Cancer (HN22) Nude MiceParthenolide1 mg/kgSignificant tumor shrinkage

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

G cluster_start Start cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis start Seed Cells treat Add this compound start->treat incubate Incubate 48-72h treat->incubate mtt Add MTT incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read analyze Calculate IC50 read->analyze

Workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry stain->flow quantify Quantify Apoptosis flow->quantify G cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound cluster_nfkb NF-κB Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Dimerization Dimerization STAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival This compound This compound This compound->JAK Inhibits p65_translocation p65_translocation This compound->p65_translocation NFkB_Gene_Expression NFkB_Gene_Expression p65_translocation->NFkB_Gene_Expression Transcription Stimulus Stimulus IKK IKK Stimulus->IKK Activation IkB IkB IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation p65_p50_release p65_p50_release Degradation->p65_p50_release Release of p65/p50 p65_p50_release->p65_translocation Nuclear Translocation Inflammation_Survival Inflammation_Survival NFkB_Gene_Expression->Inflammation_Survival G cluster_prep Preparation cluster_implantation Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cancer Cells implant Implant Cells into Mice prep_cells->implant growth Monitor Tumor Growth implant->growth treat Administer this compound growth->treat measure Measure Tumor Volume treat->measure analyze_tumors Analyze Excised Tumors measure->analyze_tumors

Preparation of Xerantholide Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone, has garnered significant interest in the scientific community for its potential therapeutic properties. As with any compound intended for experimental use, the accurate and reproducible preparation of stock solutions is a critical first step to ensure the reliability of downstream assays. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo studies, addressing key considerations such as solvent selection, concentration, and storage to maintain compound integrity.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₃[1]
Molecular Weight246.30 g/mol [1]
AppearanceSolid powder-
Solubility
DMSOSoluble (quantitative data not readily available)-
EthanolSparingly soluble to insoluble (estimated)-
Water / PBS (pH 7.4)Poorly soluble to insoluble
Storage (Powder)-20°CGeneral recommendation
Storage (Stock Solution in DMSO)-20°C (short-term), -80°C (long-term)General recommendation

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO for In Vitro Use

This protocol details the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), the recommended solvent for most in vitro applications.

Materials:

  • This compound powder

  • Anhydrous or sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.463 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound to a sterile amber vial. Add the calculated volume of sterile DMSO. To prepare a 10 mM stock solution with 2.463 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional): If sterility is a major concern and the DMSO used was not pre-sterilized, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO. However, it is important to note that some compounds may bind to the filter membrane, potentially reducing the final concentration. As DMSO is a harsh solvent, most microbial contaminants are unlikely to survive, making this step often unnecessary if proper aseptic technique is followed.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (several months).

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the high-concentration DMSO stock solution into cell culture medium for experimental use. A key consideration is to maintain a low final DMSO concentration (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to add the DMSO stock to the culture medium and mix immediately to prevent precipitation of the compound.

    • Example for a 10 µM final concentration in 10 mL of medium from a 10 mM stock:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium. This results in a 10 µM intermediate solution.

      • Alternatively, for direct addition, add 10 µL of the 10 mM stock solution to 9.99 mL of culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Protocol 3: Preparation of this compound Formulation for In Vivo Administration

Due to the poor aqueous solubility of this compound, a formulation is required for in vivo studies. This often involves a co-solvent system or a suspension. The following is a general guideline for preparing a formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration in animal models. The final formulation should be sterile.

Materials:

  • This compound powder

  • DMSO

  • Tween 80 (or other suitable surfactant)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of DMSO.

  • Addition of Surfactant: Add a surfactant such as Tween 80 to the DMSO solution to aid in the formation of a stable emulsion or suspension. A common starting ratio is 1:1 of DMSO to Tween 80.

  • Dilution with Saline/PBS: Slowly add sterile saline or PBS to the DMSO/Tween 80 mixture while vortexing or sonicating to achieve the final desired concentration of this compound. The final concentration of DMSO should be kept as low as possible (ideally below 10% of the total volume) to minimize toxicity to the animal.

  • Sterilization: The final formulation should be prepared under aseptic conditions. If not, it should be sterilized by filtration through a 0.22 µm syringe filter if it is a true solution. For suspensions, this is not possible, and all components must be sterile from the outset.

  • Administration: The formulation should be administered to the animals immediately after preparation to ensure its stability. If it is a suspension, ensure it is well-mixed before each administration.

Visualizations

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of In Vitro Working Solution cluster_2 Preparation of In Vivo Formulation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Homogenize dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw A. Thaw Stock Solution store->thaw dissolve_iv X. Dissolve in DMSO store->dissolve_iv dilute B. Serially Dilute in Culture Medium thaw->dilute treat C. Treat Cells dilute->treat add_surfactant Y. Add Surfactant (e.g., Tween 80) dissolve_iv->add_surfactant dilute_iv Z. Dilute with Saline/PBS add_surfactant->dilute_iv administer Administer to Animal Model dilute_iv->administer

Caption: Experimental workflow for the preparation of this compound solutions.

G cluster_pathway Proposed Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Pathway This compound This compound IKK IKK This compound->IKK JAK JAK This compound->JAK Mitochondrion Mitochondrion This compound->Mitochondrion IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_genes activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates Proliferation_genes Cell Proliferation & Survival Gene Transcription STAT3_nucleus->Proliferation_genes activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Xerantholide as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family. As a member of this class of compounds, this compound holds potential as a chemical probe for investigating cellular signaling pathways, particularly in the context of cancer biology and inflammatory diseases. Sesquiterpene lactones are known for their diverse biological activities, which are often attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently modify cellular nucleophiles, such as cysteine residues in proteins. This reactivity allows them to modulate the function of key signaling proteins.

While research specifically detailing this compound's mechanism of action in cancer is still emerging, its structural similarity to well-characterized sesquiterpene lactones, such as parthenolide (B1678480), provides a strong basis for predicting its biological targets and effects. This document provides an overview of the potential applications of this compound as a chemical probe, drawing parallels with related compounds, and offers detailed protocols for its use in cell-based assays.

Potential Cellular Targets and Signaling Pathways

Based on studies of structurally related sesquiterpene lactones, this compound is predicted to modulate key inflammatory and oncogenic signaling pathways, including NF-κB and STAT3.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers and inflammatory disorders.[3] Sesquiterpene lactones, such as parthenolide, have been shown to inhibit the NF-κB pathway by directly targeting components of the IκB kinase (IKK) complex or the p65/RelA subunit of NF-κB itself.[4][5][6] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Ubiquitination_Degradation Ubiquitination_Degradation IkBa->Ubiquitination_Degradation Ubiquitination & Degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates This compound This compound This compound->IKK_complex inhibits This compound->NFkB inhibits DNA DNA NFkB_nucleus->DNA binds Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis.[7] Constitutive activation of STAT3 is frequently observed in a wide variety of human cancers and is associated with tumor progression and metastasis.[8] Parthenolide has been shown to inhibit STAT3 signaling by targeting the upstream Janus kinases (JAKs).[9][10][11] By covalently modifying cysteine residues on JAKs, parthenolide can block their kinase activity, thereby preventing the phosphorylation and activation of STAT3.[10]

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus translocates This compound This compound This compound->JAK inhibits DNA DNA STAT3_nucleus->DNA binds Gene_Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) DNA->Gene_Transcription

Figure 2: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

Quantitative Data

Due to limited published data specifically for this compound's activity in cancer cell lines, the following table includes data for the structurally related and well-studied sesquiterpene lactone, parthenolide, to provide a reference for expected potency. Researchers are encouraged to determine the IC50 of this compound in their specific cell line of interest.

CompoundCell LineAssay TypeIC50 (µM)Reference
ParthenolideSiHa (Cervical Cancer)MTT8.42 ± 0.76
ParthenolideMCF-7 (Breast Cancer)MTT9.54 ± 0.82
ParthenolideMDA-MB-231 (Breast Cancer)[³H]thymidine incorporation~6-9[12]

Experimental Protocols

The following are general protocols that can be adapted for use with this compound to assess its effects on cell viability, apoptosis, and signaling pathway activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Add_this compound Add this compound (various concentrations) Seed_Cells->Add_this compound Incubate Incubate (24-72h) Add_this compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Figure 3: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., around the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis_Workflow Seed_Cells Seed Cells in 6-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Wash_Cells->Stain_Cells Incubate Incubate (15 min) Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Apoptotic Cells Analyze->Quantify

Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation and expression levels of key proteins in the NF-κB and STAT3 pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-IκBα, anti-p-JAK, anti-JAK, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time points.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, as a sesquiterpene lactone, presents a valuable tool for chemical biology and drug discovery. Its predicted ability to modulate the NF-κB and STAT3 signaling pathways makes it a compelling chemical probe for studying cancer and inflammatory processes. The protocols provided herein offer a starting point for researchers to investigate the specific effects of this compound in their systems of interest. Further studies are warranted to definitively identify its direct cellular targets and to fully elucidate its mechanism of action.

References

Developing Xerantholide-Based Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of xerantholide-loaded nanoparticle drug delivery systems. This compound, a sesquiterpene lactone, has demonstrated promising biological activities, including anti-gonorrheal and anti-plasmodial effects.[1][2] However, like many natural compounds, its therapeutic potential is often limited by poor water solubility and low bioavailability.[3][4][5] Encapsulating this compound into nanoparticle carriers such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), and liposomes can overcome these limitations, enhancing its stability, solubility, and therapeutic efficacy.[3][5][6][7][8]

This document outlines detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles.

Formulation of this compound-Loaded Nanoparticles

The selection of a suitable nanoparticle system is crucial for the effective delivery of this compound. The following protocols describe the preparation of three common types of nanoparticles: PLGA nanoparticles, solid lipid nanoparticles (SLNs), and liposomes.

This compound-Loaded PLGA Nanoparticles

PLGA nanoparticles are biodegradable and biocompatible, making them excellent candidates for drug delivery.[6][9] The single emulsion-solvent evaporation method is suitable for encapsulating hydrophobic drugs like this compound.[6][9]

Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 5 mg of this compound in 2 mL of a suitable organic solvent such as ethyl acetate.[10]

  • Aqueous Phase Preparation: Prepare a 10 mL aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).[9][10]

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[10][11]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are composed of solid lipids and are well-suited for encapsulating lipophilic compounds.[7][12][13] The hot homogenization technique is a common method for their preparation.[7][14]

Protocol:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188) at the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to form a nanoemulsion.[7]

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

This compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[15][16] The thin-film hydration method is a widely used technique for preparing liposomes.[8]

Protocol:

  • Lipid Film Formation: Dissolve soybean phosphatidylcholine (SPC) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[8]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[8]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (ULVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the nanoparticle formulations.

Parameter Technique Typical Values for Natural Product Nanoparticles
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-300 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical, uniform
Drug Loading (%) High-Performance Liquid Chromatography (HPLC)1-10%
Encapsulation Efficiency (%) HPLC> 70%

Protocol for Determining Drug Loading and Encapsulation Efficiency:

  • Sample Preparation: Accurately weigh a known amount of lyophilized nanoparticles. Dissolve the nanoparticles in a suitable solvent to release the encapsulated this compound.

  • Quantification: Determine the amount of this compound in the solution using a validated HPLC method.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the release kinetics of this compound from the nanoparticles. The dialysis bag method is a common approach.

Protocol:

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions).

  • Dialysis: Place the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium and keep it at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using HPLC.

In Vitro Cellular Studies

Cellular Uptake Analysis

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.[17][18][19][20][21]

Protocol:

  • Cell Culture: Seed cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled this compound-loaded nanoparticles for various time points.

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized nanoparticles and detach them using trypsin.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of nanoparticle uptake.[17][18][19][20][21]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of the formulations.[22][23][24][25][26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[25][26]

  • Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, or 72 hours.[25]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[23][24]

Investigation of Signaling Pathways

This compound, as a sesquiterpene lactone, may exert its biological effects by modulating key signaling pathways involved in inflammation and cancer, such as NF-κB and STAT3.[4][27][28][29][30][31][32][33][34] Western blotting is a standard technique to investigate the activation state of proteins in these pathways.[35][36][37]

Protocol for Western Blot Analysis:

  • Cell Lysis: Treat cells with this compound formulations, then lyse the cells to extract proteins.[35]

  • Protein Quantification: Determine the protein concentration of the lysates.[36]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[37]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[37]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, total NF-κB, phospho-STAT3, total STAT3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[36]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[36]

Visualizations

G cluster_formulation Nanoparticle Formulation Workflow prep This compound & Carrier (PLGA, Lipid, or Liposome components) dissolve Dissolve in Organic Solvent prep->dissolve emulsify Emulsification / Hydration dissolve->emulsify evap Solvent Evaporation / Film Hydration emulsify->evap collect Nanoparticle Collection (Centrifugation) evap->collect wash Washing collect->wash lyophilize Lyophilization wash->lyophilize

Nanoparticle Formulation Workflow

G cluster_pathway Proposed this compound Signaling Pathway Inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound This compound IKK IKK This compound->IKK inhibits JAK JAK This compound->JAK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates Gene2 Proliferation & Survival Genes STAT3_nucleus->Gene2

Proposed this compound Signaling Pathway Inhibition

G cluster_invitro In Vitro Evaluation Workflow cluster_char Characterization cluster_release Drug Release cluster_cell Cellular Studies formulation This compound Nanoparticles size Size & PDI (DLS) formulation->size zeta Zeta Potential (ELS) formulation->zeta morph Morphology (TEM) formulation->morph loading Drug Loading & EE% (HPLC) formulation->loading release_study In Vitro Release (Dialysis) formulation->release_study uptake Cellular Uptake (Flow Cytometry) formulation->uptake viability Cytotoxicity (MTT Assay) formulation->viability pathway Signaling Pathway (Western Blot) viability->pathway

References

Application Notes and Protocols for Assessing Xerantholide's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerantholide, a sesquiterpene lactone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are often mediated through the modulation of specific signaling pathways and the subsequent alteration of gene expression profiles. Understanding the precise impact of this compound on the transcriptome is crucial for elucidating its mechanism of action, identifying potential biomarkers, and advancing its development as a therapeutic agent.

This document provides a comprehensive set of protocols for assessing the effects of this compound on gene expression in a cellular context. It outlines detailed methodologies for cell culture and treatment, RNA isolation, and two primary techniques for quantifying gene expression: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted gene analysis and RNA Sequencing (RNA-seq) for genome-wide expression profiling. Additionally, it includes templates for data presentation and diagrams of key signaling pathways and experimental workflows to guide researchers in their investigations.

Key Signaling Pathways Potentially Modulated by this compound

This compound, as a sesquiterpene lactone, is anticipated to influence key inflammatory and cell survival pathways. The following diagram illustrates the putative mechanism of action, primarily centered on the inhibition of the NF-κB signaling cascade.

G Potential Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited by this compound) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters DNA DNA NFkB->DNA Transcription Factor Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription Apoptosis_Genes Apoptosis-Related Genes (e.g., Bcl-2, Bax) DNA->Apoptosis_Genes Transcription

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow

A systematic approach is essential for obtaining reliable and reproducible data. The following diagram outlines a typical experimental workflow for assessing the impact of this compound on gene expression.

G Experimental Workflow for Gene Expression Analysis A Cell Culture (e.g., Macrophages, Cancer Cell Line) B This compound Treatment (Dose-response & Time-course) A->B C RNA Isolation B->C D RNA Quality Control (Nanodrop, Bioanalyzer) C->D E RT-qPCR (Targeted Gene Expression) D->E F RNA Sequencing (Global Gene Expression) D->F G Data Analysis (Fold Change, Statistical Significance) E->G F->G H Pathway Analysis & Interpretation G->H

Caption: A streamlined workflow for studying this compound's effects on gene expression.

Data Presentation

Quantitative data should be organized in a clear and structured format to facilitate comparison and interpretation. The following tables are templates for presenting your experimental data.

Note: The data presented in the following tables are for illustrative purposes only, based on the known effects of sesquiterpene lactones. Researchers should replace this with their own experimental data.

Table 1: Experimental Parameters

ParameterDescription
Cell Linee.g., RAW 264.7 (macrophage), MCF-7 (breast cancer)
Seeding Densitye.g., 1 x 10^6 cells/well in a 6-well plate
This compound Concentrationse.g., 0 µM (Vehicle), 1 µM, 5 µM, 10 µM
Treatment Duratione.g., 6 hours, 12 hours, 24 hours
Vehicle Controle.g., 0.1% DMSO in culture medium
Biological ReplicatesMinimum of 3 per condition

Table 2: RNA Quality and Quantity

Sample IDConcentration (ng/µL)A260/A280A260/A230RIN
Vehicle_Rep12502.052.109.8
Vehicle_Rep22652.082.159.7
Vehicle_Rep32402.062.129.9
Xerantholide_10µM_Rep12552.072.119.8
Xerantholide_10µM_Rep22702.092.149.6
Xerantholide_10µM_Rep32452.052.109.7

Table 3: RT-qPCR Analysis of Key Target Genes (24-hour treatment)

GeneFunctionFold Change (1 µM)Fold Change (5 µM)Fold Change (10 µM)p-value (10 µM)
TNF-αPro-inflammatory Cytokine-1.5-3.2-5.8< 0.01
IL-6Pro-inflammatory Cytokine-1.8-4.1-7.2< 0.01
COX-2Inflammatory Enzyme-2.0-5.5-9.3< 0.001
Bcl-2Anti-apoptotic Protein-1.2-2.5-4.0< 0.05
BaxPro-apoptotic Protein1.52.84.5< 0.05
Casp3Apoptosis Executioner1.32.13.5< 0.05
GAPDHHousekeeping Gene1.01.01.0-

Table 4: Top Differentially Expressed Genes from RNA-Seq Analysis (Illustrative)

Gene SymbolGene NameLog2 Fold Changep-valuePathway
NFKBIANF-kappa-B inhibitor alpha2.5< 0.001NF-κB Signaling
JUNJun proto-oncogene-3.1< 0.001MAPK Signaling
FOSFos proto-oncogene-2.8< 0.001MAPK Signaling
CDKN1ACyclin-dependent kinase inhibitor 1A2.1< 0.01Cell Cycle
GADD45AGrowth arrest and DNA damage-inducible alpha1.9< 0.01p53 Signaling

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture the chosen cell line (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells regularly to maintain them in the exponential growth phase.

  • Cell Seeding:

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in fresh, serum-free or low-serum medium to achieve the desired final concentrations.

  • Treatment:

    • Remove the existing culture medium from the cells and gently wash with phosphate-buffered saline (PBS).

    • Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the predetermined time points (e.g., 6, 12, or 24 hours).

Protocol 2: RNA Isolation and Quality Control
  • Cell Lysis:

    • After the treatment period, remove the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or the buffer provided in a column-based RNA purification kit).

  • RNA Purification:

    • Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA purification kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves steps of homogenization, phase separation (for TRIzol), binding to a silica (B1680970) membrane, washing, and elution.

  • RNA Quality Control:

    • Quantification and Purity: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.

    • Integrity: Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of >8 is recommended for downstream applications like RNA-seq.

Protocol 3: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • Typically, 1 µg of total RNA is used per reaction.

    • The reaction mixture includes reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor.

    • Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR in a real-time PCR detection system.

    • A typical thermal cycling protocol is: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: RNA Sequencing (RNA-seq)
  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8).

    • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.

    • First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis.

    • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

    • Library Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient amount of material for sequencing.

  • Sequencing:

    • Quantify and assess the quality of the prepared libraries.

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in response to this compound treatment using statistical packages like DESeq2 or edgeR.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of xerantholide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor aqueous solubility a significant challenge?

A1: this compound is a naturally occurring sesquiterpene lactone.[1] Like many complex natural products, its molecular structure makes it lipophilic or "hydrophobic," leading to poor solubility in water. This is a major hurdle in drug development, as poor aqueous solubility can limit a compound's bioavailability and therapeutic efficacy.[2][3] More than 70% of new chemical entities in development pipelines face this challenge, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility).[4][5][6]

Q2: What are the primary strategies for improving the solubility of a poorly soluble compound like this compound?

A2: Several established techniques can be employed to enhance the solubility of hydrophobic drugs.[6][7][8] The primary strategies fall into these categories:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (micronization, nanosuspensions) increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][9][10]

    • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[11][12] The drug may exist in an amorphous form, which has higher energy and greater solubility than its crystalline form.[4][13]

  • Chemical Modifications:

    • Salt Formation: Converting acidic or basic drugs into salt forms is a common and effective method to increase solubility.[9]

  • Use of Excipients/Carriers:

    • Co-solvency: The solubility of a drug can be increased by adding a water-miscible solvent (a co-solvent) in which the drug is more soluble, such as ethanol, propylene (B89431) glycol, or DMSO.[9][14][15]

    • Complexation: Inclusion complexes can be formed with cyclodextrins. These molecules have a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate the poorly soluble drug, thereby increasing its apparent water solubility.[14][16][17]

    • Lipid-Based Formulations: Solubilizing the drug in lipid excipients can create systems like liposomes or self-emulsifying drug delivery systems (SEDDS) that facilitate absorption.[4][18][19]

Q3: How do I select the most appropriate solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, the intended route of administration, and the required drug concentration.[2] A systematic approach is recommended.

cluster_0 cluster_1 cluster_2 start Start: Poorly Soluble This compound physchem Characterize Physicochemical Properties (pKa, LogP, M.P.) start->physchem route Define Target (Route, Dose, Release Profile) physchem->route decision Select Strategy route->decision cosolvent Co-solvents / pH (For early-stage in-vitro) decision->cosolvent Simple Liquid complex Cyclodextrin Complex (Oral/Parenteral) decision->complex Soluble Complex solid_disp Solid Dispersion (Oral solid dosage) decision->solid_disp Amorphous Form lipid Lipid-Based (Liposomes) (Oral/Parenteral) decision->lipid Lipophilic Drug nano Nanosuspension (High drug loading) decision->nano Particle Size formulate Formulation & Optimization cosolvent->formulate complex->formulate solid_disp->formulate lipid->formulate nano->formulate evaluate Evaluate Solubility, Stability & Performance formulate->evaluate step1 Step 1: Dissolve HP-β-CD Accurately weigh HP-β-CD and dissolve in deionized water with gentle heating (e.g., 40°C) to form a clear solution. step2 Step 2: Dissolve this compound Weigh this compound and dissolve in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone). step1->step2 step3 Step 3: Mix Solutions Add the this compound solution dropwise to the HP-β-CD solution under constant magnetic stirring. step2->step3 step4 Step 4: Equilibrate Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation. step3->step4 step5 Step 5: Remove Solvent Remove the organic solvent using a rotary evaporator under reduced pressure. step4->step5 step6 Step 6: Lyophilize Freeze the resulting aqueous solution and lyophilize (freeze-dry) for 48 hours to obtain a dry, white powder. step5->step6 step7 Step 7: Characterize Analyze the powder using DSC, XRD, and FTIR to confirm complex formation and determine drug content via HPLC. step6->step7 cluster_n stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikb_kinase IKK Complex stimulus->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates (P) complex IκBα-NF-κB (Inactive Cytoplasmic Complex) ikb_kinase->complex ikb->complex proteasome Proteasomal Degradation ikb->proteasome Ubiquitination & nfkb NF-κB (p65/p50) nfkb->complex nucleus Nucleus nfkb->nucleus Translocates This compound This compound This compound->ikb_kinase Inhibits nfkb_nuc NF-κB (Active) gene_exp Target Gene Expression (Inflammation, Proliferation) nfkb_nuc->gene_exp

References

Technical Support Center: Overcoming Challenges in Xerantholide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of xerantholide and related guaianolide sesquiterpene lactones. The information is designed to offer practical solutions to specific experimental issues, enhancing research efficiency and success.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound?

A1: The synthesis of this compound, a complex guaianolide sesquiterpene lactone, presents several key challenges. These primarily revolve around the construction of the sterically congested 5-7-5 tricyclic core, controlling stereochemistry at multiple chiral centers, and achieving satisfactory yields in key cyclization and lactonization steps. Common issues include low yields, the formation of side products, and difficulties in purifying the final compound and intermediates.[1][2]

Q2: What are some of the key strategic approaches to synthesize the guaianolide skeleton of this compound?

A2: Several successful strategies have been employed to construct the guaianolide framework. These include:

  • Double Allylation: This convergent approach involves the sequential intramolecular allylation of a carvone-derived fragment to form the seven- and five-membered rings.[1][3]

  • Domino Metathesis: This strategy utilizes a domino enediyne metathesis to efficiently construct the 5-7 fused ring system.[1]

  • Intramolecular Diels-Alder Reaction: This approach can be used to form the core structure of the guaianolide.

  • Radical Cyclization: Tandem radical cyclization cascades can be effective in forming the polycyclic system.[4][5]

Q3: What are the primary biological activities of this compound and what signaling pathways are involved?

A3: this compound and other structurally similar sesquiterpene lactones, like parthenolide, exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[6] These effects are often attributed to their ability to modulate key cellular signaling pathways. The α-methylene-γ-lactone moiety is a reactive site that can interact with biological nucleophiles, such as cysteine residues in proteins.[7] Key signaling pathways modulated by similar sesquiterpene lactones include:

  • NF-κB Signaling Pathway: Parthenolide has been shown to inhibit the NF-κB pathway, a crucial regulator of inflammation and cell survival.[8][9]

  • STAT3 Signaling Pathway: Inhibition of the STAT3 signaling pathway, which is involved in cell growth and proliferation, has also been observed with parthenolide.[10][11]

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step

Symptoms:

  • Significantly lower than expected yield of the cyclized product.

  • Presence of a complex mixture of side products observed by TLC or LC-MS.

  • Recovery of a significant amount of unreacted starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Catalyst Activity Optimize the catalyst and ligand amounts. While initial protocols may suggest certain quantities, reducing them by half might not affect the yield and can reduce costs. Conversely, if the reaction is stalling, a slight increase in catalyst loading could be beneficial. Ensure the catalyst is fresh and properly handled to avoid deactivation.[2]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For some cyclization reactions, increasing the temperature from ambient to 150°C has been shown to significantly improve yields.[2] Monitor for potential decomposition at higher temperatures.
Incorrect Reaction Time Monitor the reaction progress closely using TLC or LC-MS. If the reaction appears to stall with starting material still present, extending the reaction time may drive it to completion.[2] However, prolonged reaction times can also lead to product decomposition.
Solvent Effects Ensure the solvent is anhydrous and degassed, as moisture and oxygen can deactivate many catalysts. Consider switching to a different solvent. For instance, if a reaction is sluggish in THF, a higher boiling solvent like toluene (B28343) might be more effective.
Substrate Aggregation For sequences prone to aggregation, consider using chaotropic salts, high-boiling point solvents (e.g., NMP), or incorporating pseudoproline dipeptides to disrupt secondary structure formation. Performing the synthesis at a higher temperature can also help to break up aggregates.[12]
Problem 2: Formation of Side Products During Lactonization

Symptoms:

  • Multiple spots on TLC close to the desired product.

  • Mass spectrometry data indicates the presence of isomers or degradation products.

  • Difficulty in purifying the desired lactone.

Possible Causes and Solutions:

CauseRecommended Solution
Rearrangements Heat- and acid-induced rearrangements can occur during lactonization. Carefully control the reaction temperature and pH. The use of milder reagents and conditions is advisable.
Conjugation Reactions The reactive α-methylene-γ-lactone moiety can undergo conjugation with nucleophiles like cysteine or glutathione, especially in biological or impure systems.[7] Ensure all reagents and solvents are of high purity.
Epimerization The stereocenters in the molecule can be sensitive to basic or acidic conditions, leading to the formation of diastereomers. Use non-ionic bases or carefully control the stoichiometry of the base used.
Oxidation of Other Functional Groups If the lactonization step involves an oxidation, other sensitive functional groups in the molecule may also be oxidized. Protect sensitive functional groups prior to the lactonization step.
Problem 3: Difficulty in Purifying this compound and Intermediates

Symptoms:

  • Co-elution of the product with impurities during column chromatography.

  • Broad peaks or poor resolution in HPLC analysis.

  • Low recovery of the pure compound after purification.

Possible Causes and Solutions:

CauseRecommended Solution
Complex Reaction Mixture For complex mixtures containing polar impurities, a preliminary liquid-liquid extraction can be beneficial. For example, using ethyl acetate (B1210297) to extract the desired compound from an aqueous solution can remove highly polar impurities.[1]
Similar Polarity of Product and Impurities Traditional silica (B1680970) gel chromatography may not be sufficient. Advanced purification techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can provide better separation.[6]
Compound Degradation on Silica Gel Some sesquiterpene lactones can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel or alternative stationary phases like alumina.
Inefficient HPLC Method Optimize the HPLC conditions, including the column, mobile phase composition, and gradient. For polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative to reversed-phase HPLC.[13]

Experimental Protocols

Key Experiment: Intramolecular Allylation for Guaianolide Core Synthesis

This protocol is based on a successful synthesis of a guaianolide core and can be adapted for this compound synthesis.[1]

Materials:

  • Aldehyde precursor (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Iodide (NaI) (10.0 equiv)

  • Tin(II) Chloride (SnCl₂) (5.0 equiv)

Procedure:

  • Dissolve the aldehyde precursor in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • To the stirred solution, add Sodium Iodide (NaI) in one portion.

  • Following the NaI addition, add Tin(II) Chloride (SnCl₂) in one portion.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.

Quantitative Data

Table 1: Optimization of the Cyclization Step [2]

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
110201201265
210201501285
35101501285 (traces of SM)
42.551501285 (traces of SM)
55101502490
65015024<5
701015024No reaction

SM = Starting Material

Visualizations

Signaling Pathways

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->IkB_P This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription IkB_NFkB->IkB Inhibition

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P P-STAT3 (Tyr705) STAT3->STAT3_P STAT3_dimer P-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization This compound This compound This compound->JAK Inhibition DNA DNA STAT3_dimer->DNA Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis cluster_analysis Characterization Start Starting Material (Aldehyde Precursor) Reaction Intramolecular Allylation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Pure Pure Product (this compound Core) Fractions->Pure TLC->Fractions Pool pure fractions NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS Data Structural Confirmation NMR->Data MS->Data

References

Optimizing Xerantholide Extraction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for scientists and drug development professionals, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction yield of xerantholide from plant sources.

This compound, a sesquiterpene lactone with promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, is primarily sourced from plants of the Asteraceae family, notably Xeranthemum annuum and Pechuel-loeschea leubnitziae. The efficiency of extracting this valuable compound is a critical factor for research and development. This guide offers practical solutions to common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent is crucial for maximizing this compound yield. Moderately polar solvents have shown the most promise. Acetone (B3395972) and ethanol (B145695) are effective options. For instance, studies on Xeranthemum annuum have demonstrated that acetone can yield a high concentration of phenolic compounds and flavonoids, which are often co-extracted with sesquiterpene lactones.[1][2] Chloroform has also been used for the extraction of sesquiterpene lactones.[3]

Q2: How can I improve the efficiency of traditional extraction methods like maceration?

A2: To enhance maceration efficiency, ensure the plant material is finely ground to increase the surface area for solvent penetration.[4] Agitation or stirring during maceration can also improve extraction by facilitating the diffusion of the solvent into the plant matrix.[5] Using an optimal solvent-to-solid ratio is important to prevent solvent saturation.[6]

Q3: Are modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) suitable for this compound?

A3: Yes, modern techniques like UAE and MAE are highly effective for extracting sesquiterpene lactones and offer several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and potentially higher yields.[7] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material, leading to faster extraction.[7]

Q4: What are the main factors that can lead to low this compound yield?

A4: Several factors can contribute to low yields, including the quality and preparation of the plant material, suboptimal extraction parameters (solvent, temperature, time), and degradation of the target compound during processing.[6][8] Inadequate grinding of the plant material can limit solvent access to the cells.[9] High temperatures and prolonged extraction times can lead to the degradation of thermolabile compounds like some sesquiterpene lactones.[10]

Q5: How can I minimize the degradation of this compound during extraction and storage?

A5: Sesquiterpene lactones can be sensitive to heat, light, and pH.[10][11] To minimize degradation, it is advisable to use moderate temperatures during extraction and evaporation.[6] Storing extracts in a cool, dark place is also recommended. Some sesquiterpene lactones have been shown to be photolabile, degrading upon exposure to UV light.[10][12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides step-by-step solutions.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield 1. Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.[9] 2. Suboptimal Solvent Choice: The solvent may not be ideal for solubilizing this compound. 3. Inadequate Extraction Time or Temperature: The extraction may not be long enough or at the right temperature to efficiently extract the compound.[6] 4. Poor Solvent-to-Solid Ratio: Insufficient solvent can lead to saturation and incomplete extraction.[6]1. Optimize Grinding: Grind the dried plant material to a fine powder (e.g., <0.5 mm) to increase the surface area. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, chloroform) to identify the most effective one for this compound. 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For UAE and MAE, also optimize power and frequency. 4. Adjust Ratio: Experiment with different solvent-to-solid ratios (e.g., 10:1, 20:1, 30:1 v/w) to ensure complete extraction.
Extract Contamination 1. Co-extraction of Unwanted Compounds: The chosen solvent may also extract other compounds like pigments, lipids, and sugars. 2. Incomplete Filtration: Fine plant particles may remain in the extract.1. Pre-extraction/Defatting: For non-polar impurities, a pre-extraction step with a non-polar solvent like hexane (B92381) can be performed. 2. Purification: Employ chromatographic techniques such as column chromatography or solid-phase extraction (SPE) to purify the crude extract. 3. Improved Filtration: Use a finer filter paper or a multi-layered filtration setup.
Degradation of this compound 1. High Temperature: Sesquiterpene lactones can be heat-sensitive.[10] 2. Exposure to Light: Some sesquiterpene lactones are known to degrade upon exposure to UV light.[10][12] 3. pH Instability: The pH of the extraction solvent can affect the stability of the compound.1. Temperature Control: Use a temperature-controlled water bath for maceration and a rotary evaporator at low temperatures (e.g., <40°C) for solvent removal. 2. Light Protection: Conduct extractions in amber glassware or protect the setup from direct light. Store extracts in the dark. 3. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can cause degradation.
Difficulty in Solvent Removal 1. High Boiling Point Solvent: Solvents with high boiling points require higher temperatures for evaporation, which can lead to compound degradation. 2. Emulsion Formation: This can occur during liquid-liquid partitioning steps in the purification process.1. Solvent Selection: Choose a solvent with a relatively low boiling point that is also effective for extraction. 2. Rotary Evaporation: Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. 3. Break Emulsions: Add a small amount of a saturated salt solution (brine) or a different organic solvent to break the emulsion.

Experimental Protocols

Below are detailed methodologies for key this compound extraction techniques.

Protocol 1: Maceration
  • Preparation of Plant Material: Dry the aerial parts of Xeranthemum annuum at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the plant material into a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of acetone (or another suitable solvent).

  • Maceration: Seal the flask and allow it to stand at room temperature for 48 hours, with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Transfer the plant residue back to the flask and add another 100 mL of the solvent. Repeat the maceration for another 24 hours.

  • Combine and Concentrate: Combine the filtrates from both extractions and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction: Place 5 g of the powdered plant material in a beaker and add 100 mL of 80% ethanol.

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the extract through filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 3: Soxhlet Extraction
  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Apparatus Setup: Place a thimble containing 20 g of the powdered plant material into the main chamber of the Soxhlet extractor. Add 250 mL of n-hexane (or another appropriate solvent) to the distilling flask.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the plant material. The chamber will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by the siphon side arm, with the solvent running back down to the distillation flask. This cycle will be repeated.

  • Duration: Allow the extraction to proceed for at least 6-8 hours.

  • Concentration: After extraction, cool the apparatus and remove the solvent from the distillation flask. Concentrate the solvent using a rotary evaporator to yield the crude extract.

Quantitative Data on Extraction Yields

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table provides representative yields for total phenolic and flavonoid content from Xeranthemum annuum using maceration with different solvents. This can serve as a preliminary guide for solvent selection.[2]

SolventTotal Phenolic Content (mg GA/g of extract)Flavonoid Concentration (mg RU/g of extract)
Methanol101.33 ± 0.9936.52 ± 0.98
Acetone159.48 ± 1.1262.42 ± 1.01
Ethyl Acetate105.32 ± 1.2422.25 ± 0.85

GAE: Gallic Acid Equivalents; RU: Rutin Equivalents. Data is presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound.

experimental_workflow plant_material Plant Material (e.g., Xeranthemum annuum) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Maceration, UAE, Soxhlet, etc.) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography, SPE) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, LC-MS) pure_this compound->analysis

Caption: A typical workflow for this compound extraction and analysis.

Hypothesized Signaling Pathways Affected by this compound

This compound, like other sesquiterpene lactones, is believed to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways. The diagrams below illustrate the potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many sesquiterpene lactones are known to inhibit this pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits Gene Target Gene Expression (Inflammation, Cell Survival) NFkB_n->Gene Activates

Caption: this compound may inhibit the NF-κB pathway by targeting the IKK complex.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation This compound This compound This compound->RAF Inhibits? TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: this compound may interfere with the MAPK signaling cascade.

References

Technical Support Center: Crystallization of Xerantholide for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality xerantholide crystals suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal size and quality for a this compound crystal for X-ray diffraction?

A1: For single-crystal X-ray diffraction, the ideal crystal should be a single, well-formed entity with smooth faces and sharp edges, free of cracks or inclusions.[1] A good size typically ranges from 0.1 to 0.3 mm in all dimensions.[2] Crystals that are too large can be carefully cut to a suitable size.[2] Under a polarizing microscope, a single crystal should exhibit uniform extinction every 90 degrees of rotation.[1]

Q2: How pure does my this compound sample need to be for successful crystallization?

A2: The purer the sample, the higher the chances of growing high-quality crystals.[2] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poorly formed crystals. While there is no absolute purity requirement, aiming for the highest possible purity is strongly recommended.

Q3: How long should I wait for crystals to grow?

A3: High-quality crystals take time to form.[2] It is advisable to set up your crystallization experiment and leave it undisturbed for several days to weeks.[2][3] Patience is key, as rapid crystal growth often leads to smaller, less ordered crystals.[4]

Troubleshooting Guides

Problem 1: No crystals have formed after a significant amount of time.

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Solution is not supersaturated - Increase Concentration: The concentration of this compound may be too low. Try to slowly evaporate some of the solvent to increase the concentration.[5] - Add an Anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to induce precipitation.
Incorrect Solvent Choice - Re-evaluate Solubility: Your chosen solvent might be too good, keeping the this compound fully dissolved. Test the solubility of this compound in a range of solvents to find one where it is moderately soluble.[6]
Nucleation is inhibited - Induce Nucleation: Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.[2] - Seed Crystals: If you have previously obtained small crystals, you can add one or two to the new solution to act as a template for further growth (seeding).[2]
Environmental Factors - Temperature: The temperature may be too high. Try moving the experiment to a cooler, temperature-stable environment. - Vibrations: Ensure the crystallization vessel is in a location free from vibrations.[6]
Problem 2: The resulting crystals are very small, needle-like, or form aggregates.

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Supersaturation occurred too quickly - Slow Down the Process: Rapid nucleation leads to many small crystals.[2]     - For Slow Evaporation: Reduce the rate of evaporation by using a container with a smaller opening or by covering it with parafilm and poking a few small holes.[1][7]     - For Vapor Diffusion: Slow the diffusion of the anti-solvent by using a larger vial or placing the setup in a cooler environment.[2]     - For Slow Cooling: Decrease the cooling rate by placing the container in an insulated box.
Too many nucleation sites - Clean Glassware: Ensure all glassware is meticulously clean and free from dust or scratches, which can act as nucleation points.[2] - Filter the Solution: Filter the this compound solution before setting up the crystallization to remove any particulate matter.[6]
Problem 3: An oil has formed instead of crystals ("oiling out").

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Concentration is too high - Dilute the Solution: The concentration of this compound may be too high, causing it to come out of solution as a liquid. Add a small amount of the solvent to redissolve the oil and allow it to recrystallize more slowly.
Temperature is too high - Lower the Temperature: The melting point of your compound might be lower than the crystallization temperature. Try setting up the experiment at a lower temperature, for example, in a cold room.
Inappropriate solvent system - Change Solvents: The interactions between the solute and solvent may be too strong. Experiment with a different solvent or a mixture of solvents where the solubility of this compound is lower.

Experimental Protocols

The following are suggested starting protocols for the crystallization of this compound. Optimization of solvent systems, concentrations, and temperatures will likely be necessary.

Solvent Selection

Finding a suitable solvent is a critical first step. An ideal solvent is one in which this compound is moderately soluble. You can determine this by testing small amounts of this compound in various solvents.

General Solvent Properties for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Hexane691.9Good anti-solvent for polar compounds.
Ethyl Acetate776.0Good starting solvent for many organic compounds.[2]
Acetone5621Can be a good solvent, but its high volatility can lead to rapid crystallization.
Dichloromethane409.1Highly volatile, often leads to fast evaporation.[6]
Methanol6533A polar solvent.
Ethanol7824.5A common solvent for crystallization.
Toluene1112.4Can sometimes aid in crystal packing.[2]
Method 1: Slow Evaporation

This is often the simplest and most successful method.[7]

  • Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate) to create a near-saturated solution in a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it with a needle to allow for slow evaporation.[7]

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Method 2: Vapor Diffusion

This method is excellent for small quantities of material.[6]

  • Dissolve the this compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm).

  • Add a larger volume of a "poor" or "anti-solvent" (one in which this compound is insoluble but is miscible with the "good" solvent) to the bottom of the larger container. The anti-solvent should be more volatile than the good solvent.

  • Over time, the anti-solvent will slowly vaporize and diffuse into the solution containing the this compound, reducing its solubility and promoting crystal growth.

Method 3: Slow Cooling

This method is suitable when the solubility of this compound is significantly temperature-dependent.

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., by gentle warming).

  • Ensure all the solid has dissolved.

  • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar of warm water or an insulated container.

  • Once at room temperature, the solution can be moved to a refrigerator and then a freezer to further promote crystallization.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment check_crystals Check for Crystals After Several Days start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oiling_out Oiling Out Occurred check_crystals->oiling_out Oil small_crystals Small/Needle-like Crystals check_crystals->small_crystals Poor good_crystals Good Quality Crystals check_crystals->good_crystals Yes increase_conc Increase Concentration / Add Anti-solvent no_crystals->increase_conc change_solvent Change Solvent System no_crystals->change_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation oiling_out->change_solvent dilute_solution Dilute Solution / Lower Temperature oiling_out->dilute_solution slow_down Slow Down Crystallization Rate small_crystals->slow_down clean_glassware Use Cleaner Glassware / Filter Solution small_crystals->clean_glassware analyze Proceed to X-ray Analysis good_crystals->analyze increase_conc->start change_solvent->start induce_nucleation->start dilute_solution->start slow_down->start clean_glassware->start

Caption: Troubleshooting workflow for this compound crystallization.

ExperimentalWorkflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis pure_sample Purify this compound Sample select_solvent Select Solvent System pure_sample->select_solvent prepare_solution Prepare Near-Saturated Solution select_solvent->prepare_solution slow_evap Slow Evaporation prepare_solution->slow_evap vapor_diff Vapor Diffusion prepare_solution->vapor_diff slow_cool Slow Cooling prepare_solution->slow_cool crystal_formation Crystal Formation slow_evap->crystal_formation vapor_diff->crystal_formation slow_cool->crystal_formation analyze_crystals Analyze Crystal Quality crystal_formation->analyze_crystals xray_diffraction Perform X-ray Diffraction analyze_crystals->xray_diffraction Good Quality cluster_methods cluster_methods analyze_crystals->cluster_methods Poor Quality / No Crystals (Troubleshoot & Repeat)

Caption: Experimental workflow for obtaining X-ray quality crystals.

References

stability of xerantholide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of xerantholide under various storage conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a natural product belonging to the class of sesquiterpene lactones.[1] Its chemical structure contains a characteristic α,β-unsaturated γ-lactone moiety, which is a key feature for its biological activity but also a primary site for potential degradation.[2][3]

Q2: What are the primary factors that can affect the stability of this compound?

A2: Like many natural products, the stability of this compound is influenced by several environmental factors.[4][5] These primarily include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][6]

  • pH: The lactone ring in this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions (pH ≥ 7.4). Acidic conditions are generally more favorable for the stability of similar sesquiterpene lactones.[7][8]

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.[9][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[4]

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure maximum stability and shelf-life, this compound should be stored as a dry powder under the following conditions:

  • Temperature: -20°C for long-term storage.[11]

  • Light: Protected from light in an amber vial.[7]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[7]

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods. If necessary, prepare stock solutions in an anhydrous aprotic solvent like DMSO or acetonitrile (B52724) and store them at -80°C for the shortest possible time.[7] Frequent freeze-thaw cycles should be avoided.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented, based on its structure as a sesquiterpene lactone, potential degradation pathways include hydrolysis of the γ-lactone ring to form the corresponding hydroxy acid, and reactions involving the exocyclic double bond.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions from the dry powder. Ensure that the pH of your experimental buffer is slightly acidic (around 5.5-6.5) if compatible with your assay. Protect solutions from light.
Inconsistent results between experimental batches. Partial degradation of the this compound stock solution.Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Re-evaluate the purity of the stock solution using an appropriate analytical method like HPLC if it has been stored for an extended period.
Precipitate forms in the storage vial of a stock solution. Solvent evaporation or compound degradation leading to insoluble products.[7]Ensure the vial is properly sealed. If degradation is suspected, the material should be re-analyzed for purity before use.[7]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants.

Data Presentation: Stability of Structurally Similar Sesquiterpene Lactones

The following table summarizes stability data for sesquiterpene lactones with structural similarities to this compound, which can serve as a guideline for handling and experimental design.

Condition Parameter Observation Inference for this compound
pH 5.5 (Acidic)StableLikely to be more stable in slightly acidic conditions.
7.4 (Neutral to slightly alkaline)Degradation, including potential loss of side chains.[7]Potential for hydrolysis of the lactone ring. Avoid neutral or alkaline buffers for storage if possible.
Temperature 25°C - 37°CStable in acidic pH, but degradation is accelerated in neutral/alkaline pH.[7]Elevated temperatures will likely increase the rate of degradation, especially in unfavorable pH conditions.
Light (UV) UV irradiation (366 nm)Pseudo-first-order degradation with a half-life of ~45 minutes for lactucin.[9]This compound is likely susceptible to photodegradation. Protect from light during experiments and storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 366 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (60°C, dark) prep->thermal Expose to stress photo Photolytic Stress (UV light) prep->photo Expose to stress sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (H₂O, OH⁻) cluster_photodegradation Photodegradation (UV light) cluster_oxidation Oxidation (e.g., H₂O₂) This compound This compound (α,β-unsaturated γ-lactone) hydrolyzed Ring-opened Hydroxy Acid This compound->hydrolyzed Base-catalyzed photo_adduct Water Adduct at C1-C10 This compound->photo_adduct UV-induced addition epoxide Epoxide Formation This compound->epoxide Oxidative attack

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Minimizing Degradation of Xerantholide During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of xerantholide during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities. Its chemical structure contains a lactone ring, which is susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light. This degradation can lead to a loss of biological activity and the formation of impurities, compromising the quality and yield of the final extract.

Q2: Which solvents are recommended for extracting this compound while minimizing degradation?

A2: Polar solvents are generally effective for extracting sesquiterpene lactones like this compound. Methanol (B129727) and ethanol (B145695) are commonly used and have shown good results. Acetone and ethyl acetate (B1210297) can also be employed. The choice of solvent can impact the extraction efficiency and the stability of the compound. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: How does pH affect the stability of this compound during extraction?

A3: The stability of the lactone ring in this compound is highly pH-dependent. Neutral to alkaline conditions (pH > 7) can promote the hydrolysis of the lactone ring, leading to the formation of an inactive carboxylate compound. To maintain the integrity of the lactone ring, it is recommended to perform extractions under slightly acidic conditions (pH 3-5).

Q4: What is the impact of temperature on this compound degradation?

A4: While elevated temperatures can increase the efficiency of extraction by improving solvent penetration and compound solubility, they can also accelerate the rate of thermal degradation. It is a trade-off that needs to be carefully managed. For many sesquiterpene lactones, extraction at or slightly above room temperature is a good starting point. High temperatures, especially for prolonged periods, should be avoided.

Q5: How can I protect this compound from light-induced degradation?

A5: this compound, like many other sesquiterpene lactones, can be susceptible to photodegradation. It is crucial to protect the plant material, extracts, and isolated compound from direct light. This can be achieved by using amber-colored glassware, wrapping containers in aluminum foil, and working in a dimly lit environment whenever possible.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Increase Extraction Time: Extend the duration of maceration, sonication, or reflux to allow for better solvent penetration. 2. Reduce Particle Size: Grind the plant material to a finer powder to increase the surface area available for extraction. 3. Optimize Solid-to-Solvent Ratio: Ensure a sufficient volume of solvent is used to fully immerse the plant material and allow for effective extraction. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
Degradation During Extraction 1. Control Temperature: If using a heat-assisted method, lower the temperature to minimize thermal degradation. Consider using non-thermal methods like sonication or maceration at room temperature. 2. Adjust pH: If using an aqueous or hydroalcoholic solvent system, consider adding a small amount of a weak acid (e.g., acetic acid, formic acid) to maintain a slightly acidic pH (3-5). 3. Protect from Light: Conduct the extraction in a location shielded from direct sunlight and use amber glassware.
Inappropriate Solvent Choice 1. Test Different Solvents: Perform small-scale extractions with different solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to determine the optimal solvent for this compound from your specific plant matrix. 2. Consider Solvent Polarity: this compound is a moderately polar compound. Solvents with similar polarity are likely to be more effective.
Issue 2: Presence of Unknown Impurities in the Extract
Possible Cause Troubleshooting Steps
Degradation Products 1. Analyze Under Milder Conditions: Re-extract a small sample under milder conditions (lower temperature, shorter time, protection from light, acidic pH) and compare the impurity profile using a suitable analytical method like HPLC. A reduction in certain peaks would suggest they are degradation products. 2. Perform Forced Degradation Studies: Subject a purified sample of this compound to stress conditions (e.g., heat, UV light, acidic and basic solutions) to intentionally generate degradation products. This can help in identifying the unknown impurities in your extract.
Co-extracted Compounds 1. Use a More Selective Solvent: If the initial extraction is too broad, a solvent with a different polarity might be more selective for this compound. 2. Implement a Pre-extraction Step: For non-polar impurities, consider a pre-extraction (defatting) step with a non-polar solvent like hexane (B92381) before the main extraction. 3. Optimize Chromatographic Separation: Develop a more effective purification method (e.g., column chromatography, preparative HPLC) to separate this compound from co-extracted compounds.

Data Presentation: Impact of Extraction Parameters on Sesquiterpene Lactone Yield and Degradation

The following tables summarize the expected trends based on studies of related sesquiterpene lactones. The actual optimal conditions for this compound may vary and should be determined experimentally.

Table 1: Effect of Solvent on Extraction Yield of Sesquiterpene Lactones

SolventPolarity IndexTypical YieldRemarks
Hexane0.1LowGood for removing non-polar impurities (defatting).
Ethyl Acetate4.4ModerateCan be a good compromise between polarity and selectivity.
Acetone5.1Moderate to HighEffective but can co-extract a wide range of compounds.
Ethanol5.2HighGenerally a good solvent for sesquiterpene lactones.
Methanol6.6HighOften provides the highest yield due to its high polarity.

Table 2: Effect of Temperature and Time on Extraction Yield and Degradation

Temperature (°C)TimeExpected YieldRisk of Degradation
20-25 (Room Temp)12-24 hoursModerateLow
30-404-8 hoursModerate to HighLow to Moderate
50-601-2 hoursHighModerate to High
> 60< 1 hourPotentially HighHigh

Experimental Protocols

Protocol 1: Optimized Extraction of this compound using Sonication

This protocol is a starting point and may require optimization for your specific plant material.

  • Sample Preparation: Dry the plant material (e.g., aerial parts of Xeranthemum cylindraceum) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL amber conical flask.

    • Add 200 mL of 100% methanol (HPLC grade) to the flask (1:20 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper.

    • Wash the residue with an additional 50 mL of methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract in an amber vial at -20°C until further purification and analysis.

Protocol 2: Maceration with pH Control

This method is gentler and can be beneficial if thermal degradation is a major concern.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL amber Erlenmeyer flask.

    • Prepare an 80% ethanol-water solution and adjust the pH to 4.0 using a weak acid (e.g., 0.1% formic acid).

    • Add 200 mL of the pH-adjusted solvent to the flask.

    • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).

    • Macerate for 24 hours, protected from light.

  • Filtration and Concentration: Follow the filtration and concentration steps as described in Protocol 1.

  • Storage: Store the crude extract as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow plant_material Plant Material (e.g., Xeranthemum cylindraceum) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., Sonication with Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation < 40°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, NMR, MS) pure_this compound->analysis

Caption: A generalized experimental workflow for the extraction and purification of this compound.

Proposed Degradation Pathways of this compound

The following diagram illustrates the proposed degradation pathways of this compound based on the known reactivity of sesquiterpene lactones. The exact structures of the degradation products would need to be confirmed experimentally.

degradation_pathways This compound This compound Hydrolysis_Product Hydrolyzed Product (Inactive Carboxylate) This compound->Hydrolysis_Product  Alkaline/Neutral pH (Hydrolysis) Thermal_Degradation_Products Thermal Degradation Products (e.g., Isomers, Dehydration Products) This compound->Thermal_Degradation_Products  Heat Photo_Degradation_Products Photodegradation Products (e.g., Cycloadducts, Isomers) This compound->Photo_Degradation_Products  Light (UV/Visible)

Caption: Proposed major degradation pathways for this compound during extraction and storage.

Technical Support Center: Refining Purification Protocols for Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of xerantholide.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using a sequence of solvents with increasing polarity for exhaustive extraction. Sonication or maceration with agitation can also improve extraction efficiency.
Degradation of this compound This compound, like many sesquiterpene lactones, can be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., < 40°C). Maintain a neutral or slightly acidic pH during extraction and purification steps.
Poor Adsorption/Desorption on Chromatographic Media Optimize the stationary and mobile phases for column chromatography. For silica (B1680970) gel chromatography, a gradient elution from non-polar (e.g., hexane) to moderately polar solvents (e.g., ethyl acetate) is typically effective. For Reverse-Phase HPLC, a gradient of water and acetonitrile (B52724) or methanol (B129727) is commonly used.
Loss during Solvent Partitioning Ensure complete phase separation during liquid-liquid extraction to prevent loss of this compound in the aqueous phase. Multiple extractions of the aqueous layer with the organic solvent can improve recovery.
Co-elution of Impurities with this compound
Potential Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the gradient slope in HPLC or column chromatography. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities. Consider using a different stationary phase (e.g., C8 instead of C18 for reverse-phase HPLC) or a different solvent system.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation. Perform a loading study to determine the optimal sample load for your column.
Presence of Isomeric Impurities Isomers can be particularly challenging to separate. High-resolution analytical techniques such as UPLC-MS may be required for identification. Preparative chiral chromatography might be necessary if diastereomers are present.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the extraction of this compound from Xanthium strumarium?

A1: A common starting point is extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove fats and waxes, followed by extraction with a more polar solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) to extract the sesquiterpene lactones.

Q2: How can I monitor the presence of this compound in my fractions during chromatography?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot your fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate). This compound can be visualized under UV light (if it has a chromophore) or by staining with a suitable reagent like vanillin-sulfuric acid. High-Performance Liquid Chromatography (HPLC) with a UV detector is used for more quantitative monitoring.

Q3: My purified this compound shows signs of degradation upon storage. How can I improve its stability?

A3: this compound should be stored as a dry solid in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C is recommended. In solution, it is best to prepare fresh solutions for experiments and avoid prolonged storage.

Q4: Can I use preparative HPLC for the final purification step?

A4: Yes, preparative HPLC is an excellent technique for obtaining high-purity this compound. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Method development should be performed on an analytical scale first to optimize the separation before scaling up to a preparative column.

Quantitative Data

Table 1: Illustrative Purification Yield and Purity of this compound

Disclaimer: The following data is a representative example based on typical purification outcomes for sesquiterpene lactones and is intended for illustrative purposes.

Purification Step Starting Material (g) Fraction/Compound (g) Yield (%) Purity (%)
Crude Ethanol Extract1000 (dried plant material)50.05.0~10
Liquid-Liquid Partitioning (EtOAc)50.015.030.0~30
Silica Gel Column Chromatography15.01.510.0~85
Preparative HPLC1.50.960.0>98

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Xanthium strumarium
  • Grinding and Defatting: Air-dry the whole plant material of Xanthium strumarium and grind it into a fine powder. Macerate the powder in petroleum ether (60-80°C) for 24 hours to remove non-polar constituents. Filter the mixture and discard the petroleum ether extract.

  • Ethanolic Extraction: Air-dry the defatted plant material and then extract it exhaustively with 90% ethanol at room temperature for 48 hours with occasional shaking.

  • Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with ethyl acetate. Separate the ethyl acetate layer, and repeat the extraction of the aqueous layer three times with ethyl acetate.

  • Final Concentration: Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the ethyl acetate fraction enriched with this compound.

Protocol 2: Purification of this compound using Preparative HPLC
  • Sample Preparation: Dissolve the enriched ethyl acetate fraction from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-35 min: 40-70% B (linear gradient)

    • 35-40 min: 70-100% B (linear gradient)

    • 40-45 min: 100% B (isocratic wash)

    • 45-50 min: 100-40% B (linear gradient to return to initial conditions)

  • Flow Rate: 15 mL/min

  • Detection: 220 nm

  • Fraction Collection: Collect fractions based on the elution of the target peak corresponding to this compound.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity (>98%) and remove the solvent by lyophilization to obtain pure this compound.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization plant Xanthium strumarium (Dried Powder) defat Defatting (Petroleum Ether) plant->defat extract Ethanolic Extraction defat->extract partition Liquid-Liquid Partitioning (EtOAc) extract->partition cc Silica Gel Column Chromatography partition->cc prep_hplc Preparative HPLC cc->prep_hplc purity Purity Analysis (Analytical HPLC) prep_hplc->purity structure Structural Elucidation (NMR, MS) prep_hplc->structure pure_this compound Pure this compound (>98%) purity->pure_this compound

Caption: Experimental workflow for the purification of this compound.

nf_kappa_b_pathway Putative Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases dna DNA nfkb_n->dna binds genes Pro-inflammatory Genes (COX-2, iNOS) dna->genes transcription This compound This compound This compound->ikk inhibits (putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway Hypothesized Modulation of PI3K/Akt Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gf Growth Factor gfr Growth Factor Receptor gf->gfr binds pi3k PI3K gfr->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 activates akt Akt pdk1->akt phosphorylates mtor mTOR akt->mtor activates cell_survival Cell Survival & Proliferation mtor->cell_survival This compound This compound This compound->pi3k inhibits (hypothesized) This compound->akt inhibits (hypothesized)

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

mapk_pathway Postulated Interference of MAPK Signaling by this compound cluster_cascade MAPK Cascade cluster_nucleus Nucleus stimulus External Stimuli (e.g., Stress) mapkkk MAPKKK stimulus->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk phosphorylates tf Transcription Factors (e.g., AP-1) mapk->tf activates gene_expression Gene Expression (Inflammation, Proliferation) tf->gene_expression This compound This compound This compound->mapkkk inhibits (postulated)

Caption: Postulated interference of the MAPK signaling pathway by this compound.

Technical Support Center: Addressing Batch-to-Batch Variability of Xerantholide Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the extraction and analysis of xerantholide.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a significant issue with this compound extracts?

Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of this compound extracts.[1] This inconsistency is a major challenge as it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential drug candidates, and create hurdles for regulatory approval.[1] The primary causes are the natural variability of the botanical raw materials and variations in manufacturing processes.[1][2]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

The sources of variability can be broadly categorized into three areas: raw material variability, inconsistencies in the extraction and processing methods, and variations in manufacturing and analytical processes.[1]

  • Raw Material Variability : This is often the largest source of variation and includes factors like the plant's genetic makeup, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.[1][2][3]

  • Extraction and Processing : The methods used to process the raw material and extract the bioactive compounds significantly impact the final product's composition.[1] Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type and concentration, temperature, and extraction time.[1]

  • Manufacturing and Analytical Processes : Slight deviations in experimental protocols, equipment degradation, or different operators can introduce variability during both the manufacturing and the quality control analysis of the extracts.[1]

cluster_0 Sources of Variability cluster_1 Influencing Factors Raw Material Raw Material Genetics\nGeographical Source\nHarvest Time\nStorage Conditions Genetics Geographical Source Harvest Time Storage Conditions Raw Material->Genetics\nGeographical Source\nHarvest Time\nStorage Conditions Extraction & Processing Extraction & Processing Extraction Method\nSolvent Choice\nTemperature & Time Extraction Method Solvent Choice Temperature & Time Extraction & Processing->Extraction Method\nSolvent Choice\nTemperature & Time Manufacturing & Analysis Manufacturing & Analysis Operator Variation\nEquipment Calibration\nProtocol Adherence Operator Variation Equipment Calibration Protocol Adherence Manufacturing & Analysis->Operator Variation\nEquipment Calibration\nProtocol Adherence Variability Variability Genetics\nGeographical Source\nHarvest Time\nStorage Conditions->Variability Extraction Method\nSolvent Choice\nTemperature & Time->Variability Operator Variation\nEquipment Calibration\nProtocol Adherence->Variability

Diagram of the primary sources of batch-to-batch variability.

Q3: How can the raw plant material be standardized to minimize variability?

Standardization of the raw material is a critical first step.[3] This involves:

  • Botanical Authentication : Ensuring the correct plant species and part are used.[3]

  • Geographical Sourcing : Sourcing the raw material from the same geographical region and supplier.[3][4]

  • Defined Harvesting Practices : Adhering to a strict protocol for the time of harvest and harvesting methods.[3]

  • Post-Harvest Processing : Implementing standardized procedures for drying, grinding, and storing the raw material.[3]

Q4: What are the most critical parameters to control during the this compound extraction process?

Several factors during extraction can significantly affect the final product's composition:

  • Extraction Method : The chosen method (e.g., maceration, reflux, ultrasound-assisted) should be consistent across all batches.[1][5]

  • Solvent : The type of solvent, its concentration, and its purity should be kept constant.

  • Temperature and Time : The temperature and duration of the extraction process must be carefully controlled and monitored.[1][3]

  • Solid-to-Solvent Ratio : The ratio of the plant material to the solvent volume should be the same for every batch.

  • Particle Size : The raw material should be ground to a uniform and consistent particle size.[3]

Q5: What quality control measures should be implemented for this compound extracts?

A robust quality control system is essential and should be applied at every stage of production.[6][7] Key measures include:

  • Identity Testing : Confirms that the extract is from the correct plant species.[4]

  • Purity Testing : Detects the presence of contaminants such as heavy metals, pesticides, and microbial pathogens.[4]

  • Potency Testing : Measures the concentration of this compound and other marker compounds to ensure efficacy.[4]

  • Chemical Fingerprinting : Techniques like HPLC or HPTLC can be used to generate a chemical profile of the extract, allowing for a visual comparison between batches.[1][8]

Q6: Which analytical techniques are recommended for the quality control of this compound extracts?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) Quantifies this compound and other marker compounds; generates a chemical fingerprint for batch comparison.[1][8][9]
High-Performance Thin-Layer Chromatography (HPTLC) Provides a visual chromatographic fingerprint for rapid batch-to-batch comparison.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile and semi-volatile compounds in the extract.[8][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information for compound identification and sensitive quantification.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed structural information and can be used for metabolite profiling.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on the functional groups present and can serve as a fingerprinting technique.[11]

Troubleshooting Guides

Guide 1: Inconsistent this compound Yield

Q: My this compound yield is significantly different between batches. How can I troubleshoot this?

A: Inconsistent yield is a common problem that can often be traced back to the raw material or the extraction process. Follow this workflow to identify the potential cause:

start Inconsistent this compound Yield Detected raw_material Step 1: Verify Raw Material - Same supplier and batch? - Consistent appearance and odor? - Proper storage conditions? start->raw_material extraction_params Step 2: Review Extraction Protocol - Consistent particle size? - Correct solvent-to-solid ratio? - Accurate temperature and time? raw_material->extraction_params Raw material consistent equipment_check Step 3: Check Equipment - Proper calibration? - No signs of degradation? extraction_params->equipment_check Protocol followed analytical_method Step 4: Validate Analytical Method - Consistent sample preparation? - HPLC system performance check? equipment_check->analytical_method Equipment OK solution Problem Identified and Corrected analytical_method->solution Method validated

Workflow for troubleshooting inconsistent this compound yield.
Potential Issue Troubleshooting Steps Reference
Variable Raw Material Quality Ensure the raw material is sourced from the same supplier and, if possible, the same batch. Perform identity and quality tests on incoming material.[3]
Inconsistent Particle Size Standardize grinding procedures and use sieves to ensure a uniform particle size distribution before extraction.[3]
Fluctuations in Extraction Parameters Strictly control and monitor the solvent-to-solid ratio, extraction time, and temperature for each batch.[3]
Degradation of this compound Investigate the stability of this compound under the extraction conditions. Protect the extract from light and heat during and after processing.[14]
Analytical Method Variability Validate the HPLC method for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.[3]

Guide 2: Variable Bioactivity Despite Similar this compound Concentration

Q: Different batches of my extract show varying levels of biological activity, even though HPLC analysis indicates similar concentrations of this compound. What could be the cause?

A: This issue suggests that other compounds in the extract, which may have synergistic or antagonistic effects, are varying between batches.

start Variable Bioactivity with Similar this compound Levels fingerprinting Step 1: Perform Chemical Fingerprinting - Compare HPLC/LC-MS profiles of different batches. - Look for differences in minor peaks. start->fingerprinting bioassay Step 2: Review Bioassay Protocol - Consistent cell lines and reagents? - Standardized operator procedures? fingerprinting->bioassay Profiles differ interference Step 3: Check for Assay Interference - Does the extract interfere with the assay readout (e.g., color, fluorescence)? bioassay->interference Assay consistent fractionation Step 4: Consider Bioassay-Guided Fractionation - Separate the extract into fractions and test each for activity to identify other bioactive compounds. interference->fractionation No interference solution Source of Variability Identified fractionation->solution

Workflow for troubleshooting variable bioactivity.
Potential Issue Troubleshooting Steps Reference
Variation in Synergistic/Antagonistic Compounds Use chemical fingerprinting (e.g., HPLC, LC-MS) to compare the full chemical profiles of the extracts. Even minor differences in the profile can lead to significant changes in bioactivity.[1]
Inconsistent Bioassay Performance Variations in cell culture conditions, reagent batches, or even different operators can contribute to inconsistent results. Standardize the entire bioassay protocol.[14]
Presence of Pan-Assay Interference Compounds (PAINS) These are molecules that can appear as "hits" in high-throughput screening assays but are actually false positives. Computational tools can help identify potential PAINS based on their chemical substructures.[14]
Assay Interference The extract itself may interfere with the assay. For example, colored compounds can interfere with absorbance-based assays. Run appropriate controls, such as the extract in the assay medium without cells, to check for interference.[15]

Guide 3: Common Issues During the Extraction Process

Q: I'm encountering practical problems like emulsion formation during the liquid-liquid extraction step. What can I do?

A: Emulsions are a common issue, especially with crude plant extracts that contain surfactant-like compounds.[16]

Problem Solution Reference
Emulsion Formation - Instead of vigorous shaking, gently swirl or invert the separatory funnel. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If the emulsion persists, filtration through a pad of celite or glass wool may be effective.[16]
Precipitate Forms Between Layers - This can happen when a compound is not fully soluble in either the organic or aqueous phase. - Try adding more of each solvent to see if the precipitate dissolves. - If not, you may need to filter the entire mixture to collect the solid for separate analysis.[17]
Difficulty Seeing the Layer Interface - If the layers are darkly colored, shine a flashlight through the separatory funnel. - Adding a small amount of a different, immiscible solvent may help to clarify the interface.[17]
Product is Lost (Not in Organic Layer) - Your product may be more soluble in the aqueous layer than expected. Test the aqueous layer for the presence of your compound. - The product may be volatile and could have been lost during solvent evaporation. Check the solvent trap of your rotary evaporator.[17]

Experimental Protocols

Protocol 1: General Maceration Extraction of this compound

This protocol provides a general procedure for the maceration extraction of this compound from dried plant material.

  • Preparation of Plant Material : Dry the plant material in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature (e.g., 40-50°C), until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder and pass it through a sieve to ensure uniform particle size.

  • Extraction :

    • Accurately weigh a specific amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a large Erlenmeyer flask or a suitable container with a lid.

    • Add the extraction solvent (e.g., ethyl acetate (B1210297) or methanol) at a defined solid-to-solvent ratio (e.g., 1:10 w/v).

    • Seal the container and place it on an orbital shaker at a constant speed and temperature for a specified duration (e.g., 24-72 hours).[18]

  • Filtration and Concentration :

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Drying and Storage :

    • Dry the concentrated extract to a constant weight, for example, by using a vacuum oven or by freeze-drying.

    • Store the final dried extract in an airtight, light-protected container at a low temperature (e.g., 4°C for short-term or -20°C for long-term storage) to prevent degradation.[14]

Protocol 2: HPLC Fingerprinting for Quality Control of this compound Extracts

This protocol describes a general method for generating an HPLC chemical fingerprint to compare different batches of this compound extract.

  • Sample Preparation :

    • Accurately weigh a standardized amount of dried extract from each batch (e.g., 10.0 mg).

    • Dissolve the extract in a fixed volume of an appropriate solvent (e.g., 10.0 mL of HPLC-grade methanol).

    • Vortex and/or sonicate to ensure complete dissolution.[1]

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates before injection.[1]

  • HPLC Analysis :

    • HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

    • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for natural product analysis.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Gradient Elution : A typical gradient might start at 10% B, increase to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions to equilibrate. This should be optimized for your specific extract.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25-30°C.

    • Injection Volume : 10-20 µL.

    • Detection : Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and collect full UV spectra (e.g., 200-400 nm) with the DAD/PDA detector.[1]

  • Data Analysis :

    • Process the chromatograms using the same integration parameters for all samples.

    • Overlay the chromatograms from different batches to visually compare the chemical profiles.

    • Pay attention to the retention times and peak areas of this compound and other major and minor compounds. Consistent profiles indicate low batch-to-batch variability.

Signaling Pathway Diagram

This compound, as a sesquiterpene lactone, may influence various cellular signaling pathways. While the specific pathways targeted by this compound are a subject of ongoing research, many similar compounds are known to modulate inflammatory pathways such as the NF-κB pathway.[19] Understanding these pathways is crucial for interpreting bioactivity data.

Simplified diagram of the NF-κB signaling pathway.

References

Technical Support Center: Enhancing Xerantholide Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of chemical reactions involving xerantholide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, derivatization, and handling of this compound.

Issue 1: Low Yield in this compound Synthesis or Derivatization

Q: My reaction yield for a this compound synthesis or derivatization step is consistently low. What are the potential causes and how can I optimize it?

A: Low yields in reactions involving complex molecules like this compound, a sesquiterpene lactone, can be attributed to several factors. A systematic approach to troubleshooting is recommended to identify and address the root cause.

Potential CauseRecommended Solution(s)
Suboptimal Reaction Conditions Temperature: Experiment with a range of temperatures. Some steps may require cooling to minimize side reactions, while others may need heating to overcome activation energy barriers. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and product degradation can result from suboptimal timing. Solvent: The choice of solvent is critical. Ensure the solvent is anhydrous for moisture-sensitive reactions. Test a variety of solvents with different polarities to find the one that provides the best solubility for reactants and stability for the product.
Reagent Quality and Stoichiometry Reagent Purity: Use freshly purified reagents, especially for sensitive steps like oxidations or reductions. Impurities can act as catalysts for decomposition or lead to unwanted side reactions. Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent may be necessary to drive the reaction to completion, but it can also lead to side product formation. Perform small-scale experiments to determine the optimal molar ratios.
Product Degradation pH Sensitivity: this compound, with its lactone and ester functional groups, is susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH during workup and purification unless the reaction specifically requires acidic or basic catalysis.[1][2] Temperature Stability: Prolonged exposure to high temperatures can lead to degradation. Use the lowest effective temperature for the reaction and minimize heating during workup and purification.
Inefficient Purification Chromatography: Optimize your column chromatography conditions. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for separating this compound from starting materials and byproducts. A gradient elution may be necessary for complex mixtures.

Experimental Workflow for Yield Optimization

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield Observed reagent Check Reagent Quality & Stoichiometry start->reagent conditions Vary Reaction Conditions (Temp, Time, Solvent) reagent->conditions If reagents are pure and stoichiometry is correct further_investigation Further Investigation Needed reagent->further_investigation Impure reagents or incorrect stoichiometry found stability Assess Product Stability (pH, Temp) conditions->stability If conditions are varied conditions->further_investigation Yield still low purification Optimize Purification (Chromatography) stability->purification If product is stable stability->further_investigation Degradation observed optimized Yield Improved purification->optimized Successful optimization purification->further_investigation Separation issues G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / IL-1β receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb phosphorylates IκBα p_ikba P-IκBα ikba_nfkb->p_ikba nfkb NF-κB (Active) p_ikba->nfkb IκBα degradation releases NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to This compound This compound This compound->ikk Inhibits dna DNA nfkb_nuc->dna binds to transcription Gene Transcription (Inflammation) dna->transcription G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 P-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes dimer_nuc STAT3 Dimer dimer->dimer_nuc translocates to This compound This compound This compound->jak Inhibits dna DNA dimer_nuc->dna binds to transcription Gene Transcription (Proliferation, Survival) dna->transcription

References

dealing with low yields in xerantholide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xerantholide Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of this compound and its analogs.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your synthetic route.

Issue 1: Low yield in the Baeyer-Villiger oxidation step.

Question: We are experiencing low yields during the Baeyer-Villiger oxidation of the α-alkoxy ketone precursor. What are the potential causes and solutions?

Answer:

Low yields in Baeyer-Villiger oxidations are often attributed to several factors. Here's a systematic approach to troubleshoot this step:

  • Reagent Purity and Stoichiometry:

    • Ensure the purity of your oxidizing agent (e.g., m-CPBA). Impurities can lead to side reactions or decomposition of the starting material and product.

    • Optimize the stoichiometry of the oxidant. While a slight excess is often used to ensure complete conversion, a large excess can lead to over-oxidation or degradation of the desired lactone. Start with 1.1-1.5 equivalents and adjust as needed.

  • Reaction Conditions:

    • Temperature: This reaction is often sensitive to temperature. If you observe decomposition, try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) for a longer period.

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane (B109758) (DCM) is commonly used, but other chlorinated solvents or buffered systems can be explored.

    • pH: The presence of acidic impurities in m-CPBA can sometimes lead to side reactions. Adding a buffer, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, can improve the yield and selectivity.

  • Workup Procedure:

    • Quench the reaction carefully with a reducing agent (e.g., sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution) to destroy excess peroxide.

    • Perform a mild aqueous wash to remove water-soluble byproducts. Avoid vigorous shaking if your product is prone to emulsion formation.

Experimental Protocol: Baeyer-Villiger Oxidation of an α-Alkoxy Ketone

This protocol is adapted from the synthesis of (±)-1-epi-xerantholide and may require optimization for your specific substrate.

  • Dissolve the α-alkoxy ketone (1.0 eq) in dry dichloromethane (DCM, 0.1 M).

  • Add a buffer, such as sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Poor yields or multiple products in the one-pot ring expansion.

Question: Our one-pot conversion of the lactone acetal (B89532) to the cyclic enone is resulting in low yields and a mixture of products. How can we optimize this key step?

Answer:

This one-pot reaction, which combines the addition of a phosphonate (B1237965) anion and a subsequent intramolecular Horner-Wadsworth-Emmons reaction, is a critical and complex transformation. Here are key parameters to investigate:

  • Anion Generation:

    • Ensure complete deprotonation of the dimethyl(alkyl)phosphonate. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium.

    • The temperature of deprotonation is crucial; typically, this is done at -78 °C to avoid side reactions.

  • Lanthanide Additive:

    • The presence of a Lewis acid like lanthanum chloride (LaCl₃·2LiCl) is reported to be beneficial. It can activate the lactone acetal towards nucleophilic attack. Ensure the anhydrous nature of the lanthanide salt.

  • Reaction Temperature and Time:

    • After the addition of the phosphonate anion, the reaction may require warming to room temperature or gentle heating to drive the intramolecular cyclization. Monitor the reaction closely by TLC to determine the optimal temperature and time. Premature quenching can lead to incomplete reaction, while prolonged heating can cause decomposition.

  • Base for Elimination:

    • The final treatment with a mild base like aqueous potassium carbonate is to facilitate the elimination to form the enone. The concentration and reaction time with the base should be optimized to avoid product degradation.

Quantitative Data Summary

StepKey ReagentsTypical YieldReference
Baeyer-Villiger Oxidationm-CPBA, NaHCO₃, DCMGood to Excellent[1][2]
One-Pot Ring ExpansionDimethyl(alkyl)phosphonate, n-BuLi, LaCl₃·2LiCl, K₂CO₃Good to Excellent[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of sesquiterpene lactones like this compound?

A1: The synthesis of sesquiterpene lactones often presents several challenges, including:

  • Stereochemical Control: These molecules typically contain multiple stereocenters, and achieving the correct relative and absolute stereochemistry can be difficult.[3]

  • Construction of the Fused Ring System: The assembly of the characteristic fused ring systems (often five-, six-, or seven-membered rings) requires robust and selective cyclization strategies.

  • Installation of the α-methylene-γ-lactone Moiety: This functional group is often sensitive and can be challenging to introduce, particularly in the late stages of a synthesis. It is also a Michael acceptor and can be prone to undesired reactions.

Q2: How can I monitor the progress of my reactions effectively?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use a suitable solvent system that provides good separation of your starting material, intermediates, and product. Staining with appropriate reagents (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate) can help visualize spots that are not UV-active. For more detailed analysis, you can take small aliquots from the reaction mixture for analysis by ¹H NMR or LC-MS.

Q3: My final product appears to be unstable during purification. What precautions should I take?

A3: this compound and related sesquiterpene lactones can be sensitive to both acidic and basic conditions.

  • When performing column chromatography, consider using a neutral stationary phase like deactivated silica (B1680970) gel or alumina. You can also add a small amount of a non-nucleophilic base, such as triethylamine, to the eluent to prevent degradation on acidic silica gel.

  • Avoid excessive heat during solvent evaporation.

  • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent oxidation and degradation.

Q4: What is the biological significance of the α-methylene-γ-lactone group in this compound?

A4: The α-methylene-γ-lactone is a key structural feature responsible for the biological activity of many sesquiterpene lactones. This group acts as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in biological macromolecules, including proteins. This covalent modification can disrupt protein function and is thought to be a primary mechanism of action for the anti-inflammatory and cytotoxic effects of these compounds.

Visualizations

Below are diagrams illustrating key concepts relevant to this compound synthesis and its biological context.

experimental_workflow start Starting Material (α-Alkoxy Ketone) bv Baeyer-Villiger Oxidation start->bv lactone Lactone Acetal bv->lactone re One-Pot Ring Expansion lactone->re enone Cyclic Enone re->enone further Further Functionalization enone->further This compound This compound (or analog) further->this compound

Caption: A generalized workflow for the synthesis of the core structure of this compound analogs.

troubleshooting_logic start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_reagents Verify Reagent Purity & Stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Optimize Reaction Conditions (T, Solvent, pH) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Review Workup & Purification workup_ok Yield Improved? check_workup->workup_ok sm_ok->start No, Repurify sm_ok->check_reagents Yes reagents_ok->start No, Replace reagents_ok->check_conditions Yes conditions_ok->start No, Re-optimize conditions_ok->check_workup Yes workup_ok->start No, Re-evaluate success Yield Improved workup_ok->success Yes

Caption: A logical flowchart for troubleshooting low reaction yields in organic synthesis.

signaling_pathway This compound This compound (α-methylene-γ-lactone) protein Target Protein (e.g., with Cysteine residue) This compound->protein Michael Addition adduct Covalent Adduct protein->adduct inhibition Inhibition of Protein Function adduct->inhibition cellular_response Downstream Cellular Response (e.g., Anti-inflammatory, Apoptosis) inhibition->cellular_response

References

optimizing dosage and treatment times for xerantholide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosage and treatment times for xerantholide in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2][3] While direct studies on this compound's anticancer mechanism are limited, its structural class suggests it may induce cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] The presence of an α-methylene-γ-lactone ring in many sesquiterpene lactones is often responsible for their biological activity.

Q2: What is a good starting concentration range for this compound in my cell culture experiments?

Determining the optimal concentration of this compound requires empirical testing in your specific cell line. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on data from analogous sesquiterpene lactones, a broad range of concentrations from 0.1 µM to 100 µM can be used for initial screening.[5]

Q3: How long should I treat my cells with this compound?

Treatment duration is another critical parameter that needs to be optimized. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[5] The optimal time will depend on the cell line's doubling time and the specific endpoint being measured (e.g., cell viability, apoptosis, cell cycle arrest). It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most effective treatment duration.

Q4: How do I prepare a stock solution of this compound?

This compound is expected to have low solubility in aqueous solutions like cell culture media. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7][8]

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is approximately 246.3 g/mol .[2]

  • Dissolving: Dissolve the weighed this compound in an appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 406 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.[8]

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. - The final concentration of DMSO is too low to maintain solubility. - The concentration of this compound exceeds its solubility limit in the medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).[9] - Prepare intermediate dilutions of the this compound stock in serum-free medium before adding to the final culture medium. - Briefly sonicate the final working solution before adding it to the cells.[8] - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
High variability in experimental results. - Inconsistent cell seeding density. - Degradation of this compound in the stock solution or culture medium. - Edge effects in multi-well plates.- Ensure a uniform single-cell suspension before seeding. - Prepare fresh working dilutions of this compound for each experiment from a frozen aliquot. - Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile PBS to maintain humidity.
No significant effect on cell viability observed. - The concentration of this compound is too low. - The treatment time is too short. - The cell line is resistant to this compound. - this compound has degraded.- Increase the concentration range in your dose-response experiment. - Extend the treatment duration. - Try a different cancer cell line. - Use a fresh aliquot of the this compound stock solution.
High levels of cell death in the vehicle control group. - The final concentration of DMSO is too high and causing cytotoxicity.- Perform a DMSO toxicity test on your cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration below this level and consistent across all wells.[9]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept constant and below 0.5%.[9]

  • Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., around the IC50 value) for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at different concentrations for a predetermined time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13][14]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48[Data to be determined experimentally]
MDA-MB-231Breast Cancer48[Data to be determined experimentally]
A549Lung Cancer48[Data to be determined experimentally]
HCT116Colon Cancer48[Data to be determined experimentally]

Table 2: Expected Outcomes of Apoptosis and Cell Cycle Assays

AssayExpected Effect of this compoundMeasurement
ApoptosisIncrease in apoptotic cellsPercentage of Annexin V-positive cells
Cell CycleArrest at a specific phase (e.g., G2/M)Percentage of cells in G0/G1, S, and G2/M phases

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for assessing this compound cytotoxicity.

putative_signaling_pathway Putative Signaling Pathway of this compound-Induced Apoptosis This compound This compound Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces NFkB NF-κB Pathway Inhibition Cell->NFkB inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 releases Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis promotes

Caption: Putative signaling pathway for this compound.

troubleshooting_logic Troubleshooting Logic for this compound Experiments Start Experiment Start Problem Unexpected Results? Start->Problem Precipitation Precipitation? Problem->Precipitation Yes Redo Re-run Experiment Problem->Redo No Variability High Variability? Precipitation->Variability No Solubility Check Solubility & DMSO Concentration Precipitation->Solubility Yes NoEffect No Effect? Variability->NoEffect No Seeding Verify Cell Seeding & Plate Edges Variability->Seeding Yes ControlDeath Control Cell Death? NoEffect->ControlDeath No Concentration Optimize Concentration & Treatment Time NoEffect->Concentration Yes DMSO_Toxicity Test DMSO Toxicity ControlDeath->DMSO_Toxicity Yes ControlDeath->Redo No Solubility->Redo Seeding->Redo Concentration->Redo DMSO_Toxicity->Redo

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Troubleshooting Unexpected Results in Xerantholide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Xerantholide Bioassays. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering unexpected results. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways to assist in optimizing your bioassays for accurate and reproducible data.

Disclaimer

Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide provides information based on published research on structurally related sesquiterpene lactones. These compounds often share similar mechanisms of action, and the troubleshooting advice and protocols provided here are intended to serve as a valuable starting point for your experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

I. General Issues & Compound Handling

Question 1: My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do?

Answer: Precipitation is a common issue with hydrophobic compounds like sesquiterpene lactones. Here are several factors to consider and troubleshoot:

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%. High solvent concentrations can cause the compound to precipitate out of the aqueous solution.

  • Solubility Limit: You may be exceeding the solubility limit of this compound in your culture medium. Try preparing a more dilute stock solution or using a lower final concentration in your assay.

  • Preparation Technique: When diluting your stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding a large volume of the stock solution to a small volume of medium.

  • Temperature: Ensure your cell culture medium is at 37°C before adding the this compound solution.

Question 2: I am observing high variability between replicate wells in my bioassay. What are the potential causes?

Answer: High variability can stem from several sources. Consider the following:

  • Pipetting Accuracy: Inconsistent pipetting of cells, media, or compound can lead to significant variability. Use calibrated pipettes and ensure consistent technique.

  • Cell Seeding Density: Uneven cell distribution in the wells will result in variable cell numbers at the time of analysis. Ensure your cell suspension is homogenous before and during seeding.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.

  • Compound Stability: Sesquiterpene lactones can be unstable in aqueous solutions.[1] Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the incubator before analysis.

II. Cytotoxicity Assays (e.g., MTT, XTT)

Question 3: The IC50 values for this compound are inconsistent between experiments. Why is this happening?

Answer: In addition to the general issues mentioned above, inconsistent IC50 values in cytotoxicity assays can be caused by:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered responses to cytotoxic agents.[2]

  • Incubation Time: The duration of exposure to this compound will significantly impact the IC50 value. Standardize the incubation time across all experiments.[2]

  • Metabolic Activity of Cells: The rate of MTT reduction can vary depending on the metabolic state of the cells, which can be influenced by factors like cell density and media components.

Question 4: I am observing a high background signal in my MTT assay, even in the control wells. What could be the cause?

Answer: High background can obscure your results. Here are some potential reasons:

  • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can reduce the MTT reagent, leading to a false positive signal.[2] Regularly test your cell cultures for contamination.

  • Compound Interference: this compound itself might react with the MTT reagent. To test for this, incubate this compound in cell-free media with the MTT reagent and measure the absorbance.[2]

  • Incomplete Solubilization: Ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.[2]

III. Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition)

Question 5: I am not observing a dose-dependent inhibition of nitric oxide (NO) production in my LPS-stimulated macrophages treated with this compound.

Answer: Several factors could contribute to this:

  • LPS Stimulation: Ensure your LPS is potent and used at an optimal concentration to induce a robust inflammatory response. The response to LPS can vary between cell batches.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is crucial. Pre-treatment with this compound before LPS stimulation is a common approach.

  • Cell Viability: At higher concentrations, this compound may be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay.

Quantitative Data Summary

Quantitative data for this compound is limited. The following tables provide illustrative data based on studies of structurally similar sesquiterpene lactones and should be used as a reference. It is highly recommended to determine the IC50 values for this compound in your specific experimental systems.

Table 1: Illustrative Cytotoxicity of Sesquiterpene Lactones in Various Cancer Cell Lines

Cell LineCancer TypeSesquiterpene LactoneIC50 (µM)
MCF-7Breast CancerParthenolide5.0 - 15.0
MDA-MB-231Breast CancerParthenolide2.5 - 10.0
HeLaCervical CancerCostunolide10.0 - 25.0
A549Lung CancerDehydrocostus lactone15.0 - 30.0
HT-29Colon CancerParthenolide8.0 - 20.0

Table 2: Illustrative Anti-Inflammatory Activity of Sesquiterpene Lactones

AssayCell LineStimulantSesquiterpene LactoneIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7LPSParthenolide5.0 - 12.0
PGE2 InhibitionRAW 264.7LPSCostunolide8.0 - 18.0
TNF-α InhibitionTHP-1LPSDehydrocostus lactone10.0 - 25.0
IL-6 InhibitionTHP-1LPSParthenolide7.0 - 15.0

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with media only).

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Sesquiterpene lactones are known to modulate key inflammatory and cell survival pathways, primarily through the inhibition of NF-κB and STAT3 signaling.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB p_IkB p-IκBα Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes This compound This compound This compound->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation p_JAK p-JAK STAT3 STAT3 p_JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization Nucleus Nucleus p_STAT3_dimer->Nucleus p_STAT3_dimer_nuc p-STAT3 Dimer DNA DNA p_STAT3_dimer_nuc->DNA Genes Target Gene Transcription DNA->Genes This compound This compound This compound->JAK Inhibition

Caption: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture seed Seed Cells in Microplate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 assay Perform Bioassay (e.g., MTT, Griess) incubate2->assay read Read Plate assay->read analyze Data Analysis (Calculate IC50) read->analyze troubleshoot Unexpected Results? analyze->troubleshoot end End: Report Results troubleshoot->end No guide Consult Troubleshooting Guide troubleshoot->guide Yes guide->start Optimize Protocol

Caption: General experimental workflow for this compound bioassays.

References

Technical Support Center: Enhancing the Purity of Synthesized Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized xerantholide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of complex molecules like this compound, a sesquiterpene lactone, may include:

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the crude product.

  • Diastereomers: If the synthesis is not perfectly stereoselective, other stereoisomers of this compound may be formed.[1]

  • Side-Reaction Products: Competing reaction pathways can lead to the formation of structurally related byproducts.

  • Degradation Products: this compound, like other sesquiterpene lactones, may be susceptible to degradation under certain conditions (e.g., non-neutral pH, high temperatures, or exposure to light), leading to hydrolysis or oxidation products.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Column chromatography is a highly effective method for purifying this compound from a crude synthetic mixture.[3] Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase Chromatography: This is a common choice, using a polar stationary phase like silica (B1680970) gel or alumina.[4] Elution is carried out with non-polar solvents, gradually increasing the polarity to separate compounds based on their polarity. Non-polar impurities will elute first, followed by compounds of increasing polarity.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. In this case, polar impurities will elute first.

Q3: How can I determine the purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting impurities. A validated, stability-indicating HPLC method is crucial.[5][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized this compound and identify impurities. The presence of unexpected signals can indicate contaminants.[8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities.

Q4: My this compound sample appears to be degrading. What are the likely causes and how can I prevent this?

A4: this compound, as a sesquiterpene lactone, may be prone to degradation. Key factors influencing stability are:

  • pH: Hydrolysis of the lactone ring can occur under strongly acidic or basic conditions.[9] It is advisable to maintain a neutral pH during work-up and storage.

  • Temperature: Elevated temperatures can accelerate degradation. Store purified this compound at low temperatures, preferably at -20°C for long-term storage.

  • Light: Exposure to UV light can cause photodegradation. Store samples in amber vials or otherwise protected from light.[9]

  • Oxidation: The presence of oxidizing agents can lead to degradation. Store under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of synthesized this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system. - Column overloading. - Column packing is not uniform.- Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound.[7] - Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4] - Repack the column carefully to ensure a homogenous stationary phase.
Compound is not Eluting from the Column - Solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.[10]
Cracks Appearing in the Column Bed - The column has run dry.- Always keep the solvent level above the top of the stationary phase.[4]
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
"Oiling Out" - Product Separates as an Oil, not Crystals - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Insoluble impurities are present.- Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Perform a hot filtration to remove insoluble impurities before cooling.
No Crystals Form Upon Cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then cool again. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.[11]
Low Recovery of Purified Product - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Analytical Troubleshooting (HPLC & NMR)
Problem Possible Cause(s) Suggested Solution(s)
Unexpected Peaks in HPLC Chromatogram - Presence of impurities from the synthesis. - Degradation of the sample. - Contamination from the HPLC system or solvent.- Analyze the crude reaction mixture to identify potential side products. - Perform forced degradation studies to identify potential degradants.[2] - Run a blank gradient to check for system peaks.
Extra Peaks in NMR Spectrum - Residual solvents from reaction or purification. - Presence of water. - Other impurities.- Consult tables of common NMR solvent impurities to identify residual solvent peaks.[8] - A broad singlet around 1.56 ppm in CDCl₃ can indicate water.[8] - Compare the spectrum with that of the starting materials and known byproducts.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of synthesized this compound using normal-phase column chromatography.

Materials:

  • Crude synthesized this compound

  • Silica gel (60-200 mesh)

  • Solvents (e.g., n-Hexane, Ethyl Acetate) of appropriate purity

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it with various ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate).

    • The ideal solvent system will give the this compound spot an Rf value of approximately 0.25-0.35.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the solvent used for packing.

    • Carefully add the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute more polar compounds.[10]

  • Fraction Analysis:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for purifying this compound by recrystallization.

Materials:

  • Partially purified this compound

  • A suitable solvent or solvent pair (determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points.

    • A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for recrystallization include ethanol, hexane/ethyl acetate, and acetone/water.[11][12]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the this compound is completely dissolved. Use the minimum amount of solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly.

Protocol 3: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and identify potential degradation products.[9]

Conditions for Forced Degradation:

Stress Condition Typical Reagent and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature or 50-60°C for up to 7 days.[9]
Base Hydrolysis 0.1 M NaOH, room temperature for up to 7 days.[9]
Oxidation 0.1% to 3.0% H₂O₂, room temperature for up to 7 days.[13]
Thermal Degradation Heat solid sample at 40-80°C.[13]
Photolytic Degradation Expose the sample to a combination of UV and visible light.[9]

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stressor solutions.[9]

  • For thermal degradation, use the solid compound.

  • Expose the samples to the stress conditions for a defined period.

  • At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC, to determine the extent of degradation and identify any degradation products.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_this compound Crude Synthesized This compound Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional HPLC HPLC Analysis Column_Chromatography->HPLC Recrystallization->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Pure_this compound High-Purity This compound MS->Pure_this compound Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_recrys Recrystallization Issues cluster_degrad Degradation Issues Start Low Purity (Post-Purification) Check_Chromatography Review Chromatography Parameters Start->Check_Chromatography Primary Purification Method Check_Recrystallization Review Recrystallization Technique Start->Check_Recrystallization Secondary Purification Method Check_Degradation Investigate Potential Degradation Start->Check_Degradation If new impurities appear Solvent_System Optimize Solvent System (TLC) Check_Chromatography->Solvent_System Loading Reduce Column Loading Check_Chromatography->Loading Packing Repack Column Check_Chromatography->Packing Solvent_Choice Re-evaluate Solvent Choice Check_Recrystallization->Solvent_Choice Cooling_Rate Slow Down Cooling Check_Recrystallization->Cooling_Rate Hot_Filtration Perform Hot Filtration Check_Recrystallization->Hot_Filtration pH_Control Control pH during Workup Check_Degradation->pH_Control Temp_Control Lower Temperature Check_Degradation->Temp_Control Light_Protection Protect from Light Check_Degradation->Light_Protection Stability_Pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid_Base Acid/Base This compound->Acid_Base Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat Light Light This compound->Light Hydrolysis_Product Hydrolysis Products (Lactone Opening) Acid_Base->Hydrolysis_Product Oxidation_Product Oxidation Products Oxidation->Oxidation_Product Isomers Isomers/Rearrangement Products Heat->Isomers Light->Oxidation_Product Light->Isomers

References

Technical Support Center: Overcoming Resistance to Xerantholide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the sesquiterpene lactone, xerantholide, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the likely causes?

A1: This phenomenon is likely the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms. The most common reasons for a gradual loss of this compound efficacy include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These transporters act as pumps to actively remove this compound from the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Alteration of Drug Target: While the direct molecular target of this compound is still under investigation, sesquiterpene lactones are known to interact with and inhibit key signaling proteins. Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively, rendering it inactive.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibitory effects of this compound. For instance, if this compound inhibits the NF-κB pathway, cells might upregulate a parallel survival pathway, such as the STAT3 pathway, to maintain their growth and survival.[1][2]

  • Evasion of Apoptosis: Cancer cells can acquire mutations in genes that regulate programmed cell death (apoptosis), making them resistant to the cytotoxic effects of this compound.

Q2: How can we experimentally confirm that our cancer cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cell line to the parental (sensitive) cell line.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key measure of drug efficacy. A significant increase (typically >5-fold) in the IC50 of this compound in the suspected resistant line compared to the parental line indicates resistance.[3]

  • Washout Experiment: To ensure that the observed resistance is a stable trait and not a temporary adaptation, you can perform a washout experiment. Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.

  • Clonal Selection: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This can help understand the heterogeneity of resistance within the cell population.

Q3: What are the known signaling pathways affected by this compound, and how might they be involved in resistance?

A3: this compound, as a sesquiterpene lactone, is known to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways implicated are:

  • NF-κB Signaling Pathway: Sesquiterpene lactones are well-documented inhibitors of the NF-κB pathway.[4][5] NF-κB is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation.[6] In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. This compound can inhibit this pathway, leading to apoptosis. Resistance can arise if cancer cells find alternative ways to activate downstream targets of NF-κB or upregulate other pro-survival pathways.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor often hyperactivated in cancer.[7] It plays a crucial role in cell proliferation, survival, and angiogenesis. Some sesquiterpene lactones, like parthenolide (B1678480), have been shown to inhibit STAT3 signaling.[8][9] It is plausible that this compound also affects this pathway. Resistance could develop through mutations in STAT3 that prevent inhibitor binding or through the activation of upstream kinases that lead to persistent STAT3 phosphorylation.

Q4: What combination therapy strategies can be employed to overcome this compound resistance?

A4: Combination therapy is a promising strategy to enhance the efficacy of anticancer agents and overcome resistance.[10][11][12] For this compound, consider the following approaches:

  • Targeting Bypass Pathways: If resistance is mediated by the activation of a bypass pathway (e.g., STAT3 activation in response to NF-κB inhibition), combining this compound with an inhibitor of that bypass pathway (e.g., a STAT3 inhibitor) could restore sensitivity.[13]

  • Inhibiting Drug Efflux Pumps: If increased drug efflux is the cause of resistance, co-administration of this compound with an inhibitor of ABC transporters (e.g., verapamil (B1683045) or cyclosporin (B1163) A) may increase the intracellular concentration of this compound and restore its cytotoxic effects.

  • Synergistic Induction of Apoptosis: Combining this compound with other chemotherapeutic agents that induce apoptosis through different mechanisms (e.g., DNA damaging agents or microtubule inhibitors) could lead to a synergistic killing of cancer cells and reduce the likelihood of resistance developing.[14]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results (e.g., MTT, CellTiter-Glo®) when determining the IC50 of this compound.

Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicates. Perform a cell count to ensure accurate seeding density.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
This compound precipitation Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower final solvent concentration. Ensure the final solvent concentration is consistent across all wells, including controls.
Inconsistent incubation times Standardize the incubation time for all plates and experiments.[3]
Cell line instability Regularly perform cell line authentication (e.g., STR profiling). Use cells from a low passage number.

Problem 2: Difficulty in generating a stable this compound-resistant cell line.

Possible Cause Troubleshooting Steps
Initial drug concentration is too high Start with a low concentration of this compound (e.g., IC20-IC30) to allow for gradual adaptation.
Drug concentration is increased too quickly Increase the this compound concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have resumed a stable proliferation rate at the current concentration.
Parental cell line is too sensitive or lacks heterogeneity Some cell lines may not have the genetic or epigenetic plasticity to develop resistance. Consider using a different cancer cell line.
Loss of resistant phenotype Maintain a low concentration of this compound in the culture medium to apply continuous selective pressure. Periodically re-evaluate the IC50 to confirm the stability of the resistant phenotype.

Quantitative Data

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compoundHeLaCervical Cancer1.2 ± 0.09[15]
This compoundHepG2Liver CancerNot specified[16]
This compoundSGC-7901Gastric CancerNot specified[15]
ParthenolideMCF-7Breast Cancer9.6[17]
ParthenolideMDA-MB-468Breast Cancer6.8[17]
Jolkinolide BMDA-MB-231Breast CancerNot specified[2]
Jolkinolide BU937LeukemiaNot specified[2]
Jolkinolide BHL-60LeukemiaNot specified[2]
Jolkinolide BTHP-1LeukemiaNot specified[2]

Note: Data for this compound is limited. The IC50 values for related sesquiterpene lactones are provided for comparative purposes.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.

  • Monitor and Passage: Monitor the cells daily. Initially, significant cell death may be observed. When the surviving cells resume proliferation and reach approximately 80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating robustly at the current drug concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.

  • Repeat and Confirm: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.

  • Characterize the Resistant Line: Once a resistant line is established, confirm the degree of resistance by performing a dose-response assay to determine the new IC50.

Protocol 2: Western Blotting to Investigate Bypass Signaling Pathways

  • Protein Extraction: Grow both parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a key protein in a suspected bypass pathway (e.g., phosphorylated STAT3 (p-STAT3) to probe the STAT3 pathway) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines. An increase in the phosphorylated (active) form of a protein in the resistant cells suggests the activation of that signaling pathway.

Visualizations

experimental_workflow cluster_0 Generation of Resistant Cell Line cluster_1 Characterization and Overcoming Resistance A Parental Cancer Cells B Determine IC50 of this compound A->B C Culture with increasing concentrations of this compound B->C D This compound-Resistant Cell Line C->D E Confirm Resistance (IC50 shift) D->E F Investigate Mechanisms (e.g., Western Blot for p-STAT3) E->F G Test Combination Therapy (this compound + STAT3 Inhibitor) F->G H Assess Re-sensitization G->H signaling_pathway cluster_0 This compound Action cluster_1 Resistance Mechanism Xer This compound IKK IKK Xer->IKK inhibits NFkB NF-κB IKK->NFkB activates Apoptosis Apoptosis NFkB->Apoptosis inhibits JAK JAK NFkB->JAK Bypass Activation STAT3 STAT3 JAK->STAT3 activates Survival Cell Survival & Proliferation STAT3->Survival STAT3_inhibitor STAT3 Inhibitor STAT3_inhibitor->STAT3 inhibits

References

Validation & Comparative

Validating the Anti-Inflammatory Effects of Xerantholide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xerantholide, a sesquiterpene lactone, holds promise as a potent anti-inflammatory agent. While direct in vivo studies on this compound are emerging, a wealth of data exists for structurally and mechanistically similar compounds, most notably parthenolide (B1678480). This guide provides a comparative framework for validating the anti-inflammatory effects of this compound in vivo, using parthenolide as a primary reference compound and comparing its efficacy against established anti-inflammatory drugs.

Comparative Efficacy of Anti-Inflammatory Compounds

The following tables summarize the in vivo anti-inflammatory effects of parthenolide and standard reference drugs in common animal models of inflammation. These models are highly relevant for assessing the potential efficacy of this compound.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationPercent Inhibition of EdemaReference
Parthenolide Rat1 mg/kgIntraperitoneal (i.p.)Significant reduction in synovitis and inflammation[1]
Indomethacin (B1671933) Rat0.66-2 mg/kgNot SpecifiedSignificant[2]
Indomethacin Rat5 mg/kgIntraperitoneal (i.p.)Significant[3]
Dexamethasone Chick0.1-1 mg/kgIntraperitoneal (i.p.)Dose-dependent[4]

Table 2: Efficacy in Collagen-Induced Arthritis (CIA) Model

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
Parthenolide Rat1 mg/kgNot SpecifiedReduced synovitis, inflammation, pannus formation, bone erosion, and cartilage damage[1][5]
Parthenolide Mouse1 mg/kg & 4 mg/kgDailyReduction in inflammatory cell infiltration and pannus formation[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for widely used in vivo inflammation models.

Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.[7]

  • Animals: Wistar or Sprague-Dawley rats (150-200g) are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Test Compound Administration: The test compound (e.g., this compound, parthenolide) or vehicle (for the control group) is administered, typically intraperitoneally or orally, at a predetermined time before the carrageenan injection. A positive control group receiving a standard anti-inflammatory drug like indomethacin is also included.[8][9]

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Collagen-Induced Arthritis (CIA)

This model is used to study chronic autoimmune-mediated inflammation, closely mimicking rheumatoid arthritis.

  • Animals: DBA/1 mice or Lewis rats are susceptible strains.

  • Immunization: Animals are immunized with an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant (CFA), typically via intradermal injection at the base of the tail.

  • Booster Injection: A booster injection of collagen in incomplete Freund's adjuvant (IFA) is given 21 days after the primary immunization.

  • Onset of Arthritis: Arthritis typically develops within 3-5 weeks after the primary immunization.

  • Test Compound Administration: Treatment with the test compound can be initiated either prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms).

  • Assessment of Arthritis: The severity of arthritis is scored based on paw swelling, erythema, and joint stiffness. Histopathological analysis of the joints is performed at the end of the study to assess synovitis, pannus formation, and bone/cartilage erosion.[1][5]

  • Data Analysis: Arthritis scores and histopathological findings are compared between the treatment and control groups.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is critical in drug development. Sesquiterpene lactones like parthenolide, and likely this compound, exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Parthenolide has been shown to inhibit this pathway by directly targeting IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10][11][12][13][14]

NF_kB_Pathway cluster_NFkB_IkB cluster_Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa for degradation NFkB NF-κB IkBa->NFkB NFkB_active NF-κB (active) NFkB->NFkB_active Translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (e.g., IL-6, COX-2) NFkB_active->Inflammatory_Genes Activates Transcription This compound This compound/ Parthenolide This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound/parthenolide.

STAT3 Signaling Pathway

The STAT3 pathway is another critical mediator of inflammation. Parthenolide has been demonstrated to inhibit STAT3 signaling, which contributes to its anti-inflammatory and anti-cancer properties.[15][16][17][18][19]

STAT3_Pathway cluster_Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Inflammatory_Genes Inflammatory Genes pSTAT3_dimer->Inflammatory_Genes Activates Transcription This compound This compound/ Parthenolide This compound->JAK Inhibits

Caption: Inhibition of the STAT3 signaling pathway by this compound/parthenolide.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

A generalized workflow for testing the in vivo anti-inflammatory effects of a novel compound like this compound is depicted below.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Test, Positive Control) Animal_Acclimatization->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, Collagen) Compound_Admin->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume, Arthritis Score) Inflammation_Induction->Data_Collection Tissue_Harvesting Tissue Harvesting (Paw, Joints, Blood) Data_Collection->Tissue_Harvesting Analysis Analysis (Histopathology, Cytokine Levels) Tissue_Harvesting->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of Xerantholide and Parthenolide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the cytotoxic and anti-inflammatory properties of two prominent sesquiterpene lactones, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of xerantholide and parthenolide (B1678480), two sesquiterpene lactones with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their biological activities, mechanisms of action, and physicochemical properties to inform future research and development efforts.

Physicochemical Properties

A fundamental aspect of drug development is understanding the physicochemical profile of a compound, as it influences absorption, distribution, metabolism, and excretion (ADME). Both this compound and parthenolide are sesquiterpene lactones, but they belong to different structural subclasses—guaianolide and germacranolide, respectively—which contributes to differences in their properties.

PropertyThis compoundParthenolide
Molecular Formula C₁₅H₁₈O₃C₁₅H₂₀O₃
Molecular Weight 246.30 g/mol [1]248.32 g/mol [2]
LogP 1.8[1]2.3[2]
Hydrogen Bond Donors 0[1]0[2]
Hydrogen Bond Acceptors 3[1]3[2]
Class GuaianolideGermacranolide

Cytotoxicity Comparison

Both this compound and parthenolide have demonstrated cytotoxic effects against various cancer cell lines. Parthenolide has been extensively studied, with a wealth of data available. Information on this compound is less abundant but points to significant cytotoxic potential.

Cell LineCompoundIC₅₀ (µM)Reference
MCF-7 (Breast Cancer) This compound< 20.3 µM (< 5 µg/ml)[3]
Parthenolide9.54 ± 0.82[4]
HCT-116 (Colon Cancer) This compound< 20.3 µM (< 5 µg/ml)
HeLa (Cervical Cancer) This compound< 20.3 µM (< 5 µg/ml)[3]
Parthenolide8.42 ± 0.76 (SiHa)[4]
A549 (Lung Cancer) Parthenolide15.38 ± 1.13[5][6]
GLC-82 (Lung Cancer) Parthenolide6.07 ± 0.45[5][6]
PC-9 (Lung Cancer) Parthenolide15.36 ± 4.35[5][6]
H1650 (Lung Cancer) Parthenolide9.88 ± 0.09[5][6]
H1299 (Lung Cancer) Parthenolide12.37 ± 1.21[5][6]
Ovarian Mammalian Cells This compound11.16 µM (2.75 µg/ml)

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are a key area of interest. Parthenolide is well-documented as a potent anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative data for this compound's anti-inflammatory activity is limited, its structural similarity to other NF-κB-inhibiting guaianolides suggests it likely possesses similar properties.

AssayCompoundIC₅₀ (µM)Reference
Nitric Oxide (NO) Production Inhibition (LPS-stimulated THP-1 cells) Parthenolide1.091 - 2.620[7]
Prostaglandin (B15479496) E₂ (PGE₂) Production Inhibition (TNF-α-stimulated ESCs) ParthenolideConcentration-dependent inhibition[8]
NF-κB Inhibition (LPS-stimulated THP-1 cells) Parthenolide1.373 (TLR4 expression)[7]
NF-κB Inhibition (TNF-α-stimulated cells) ParthenolidePotent inhibitor[9][10][11][12]

Mechanisms of Action: Targeting Key Signaling Pathways

The biological activities of both this compound and parthenolide are attributed to their ability to modulate critical cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central to inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its constitutive activation is a hallmark of many cancers and inflammatory diseases.

Parthenolide is a well-established inhibitor of the NF-κB pathway.[9][10][11][12] It is believed to act by directly targeting and inhibiting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[11][12] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. Some studies also suggest that parthenolide and other sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding.[13]

While direct experimental evidence for this compound's effect on the NF-κB pathway is lacking, other guaianolide sesquiterpene lactones have been shown to inhibit NF-κB activation.[14] It is hypothesized that this compound, due to its α-methylene-γ-lactone moiety, also functions as an NF-κB inhibitor through similar mechanisms.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates Parthenolide Parthenolide Parthenolide->IKK inhibits This compound This compound (Hypothesized) This compound->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription TNF TNF-α TNF->TNFR IkB_NFkB->NFkB IκBα degradation

Inhibition of the NF-κB signaling pathway.
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many types of cancer and is associated with tumor progression and resistance to therapy.

Parthenolide has been shown to inhibit the STAT3 signaling pathway.[15][16] It can suppress the phosphorylation of STAT3, a critical step for its activation.[5][6] The mechanism is thought to involve the covalent targeting of Janus kinases (JAKs), the upstream kinases responsible for STAT3 phosphorylation.[16]

Similar to the NF-κB pathway, direct evidence for this compound's effect on STAT3 is not yet available. However, studies on other sesquiterpene lactones, including some guaianolides, have demonstrated STAT3 inhibitory activity.[17][18] These findings suggest that the α,β-unsaturated carbonyl structures present in these molecules are crucial for their interaction with and inhibition of the STAT3 pathway, a feature shared by this compound.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Parthenolide Parthenolide Parthenolide->JAK inhibits This compound This compound (Hypothesized) This compound->JAK inhibits DNA DNA pSTAT3_dimer->DNA translocates & binds Genes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->Genes transcription Cytokine Cytokine Cytokine->Receptor

Inhibition of the STAT3 signaling pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the cytotoxic and anti-inflammatory effects of this compound and parthenolide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow of the MTT Assay:

MTT_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of This compound or Parthenolide start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read end Calculate IC₅₀ values read->end

Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound or parthenolide (typically from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T or HeLa) in a 24-well plate with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or parthenolide for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 20 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compounds is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

STAT3 Phosphorylation Assay (Western Blot)

This assay determines the level of phosphorylated (activated) STAT3 in cells.

Protocol:

  • Cell Treatment: Plate cells and allow them to grow to 70-80% confluency. Pre-treat the cells with different concentrations of this compound or parthenolide for 1-2 hours.

  • Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6; 20 ng/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3. The band intensities are quantified using densitometry software.

Conclusion

Both this compound and parthenolide demonstrate significant potential as anticancer and anti-inflammatory agents. Parthenolide is a well-characterized compound with a clear mechanism of action involving the inhibition of NF-κB and STAT3 signaling pathways. While research on this compound is less extensive, the available data indicates potent cytotoxicity, and its structural characteristics suggest it likely shares similar anti-inflammatory mechanisms with other guaianolide sesquiterpene lactones. Further investigation into the precise molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. This comparative guide provides a solid foundation for researchers to design and execute further studies on these promising natural products.

References

A Comparative Guide to Sesquiterpene Lactones in Oncology: Xerantholide vs. Established Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

Sesquiterpene lactones, a diverse class of natural compounds, are gaining significant attention in oncology for their potent anti-cancer properties. This guide provides a comparative analysis of an emerging compound, Xerantholide, against well-researched sesquiterpene lactones: Parthenolide (B1678480), Artemisinin and its derivatives, and Costunolide. The comparison focuses on cytotoxic efficacy, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers and drug development professionals.

Comparative Efficacy: Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following tables summarize the IC50 values for this compound, Parthenolide, Artemisinin derivatives, and Costunolide across various human cancer cell lines, as reported in preclinical studies.

Table 1: IC50 Values of this compound and Parthenolide
CompoundCancer Cell LineCancer TypeIC50 (µM)
This compound A549 Lung Carcinoma1.8
MCF-7 Breast Adenocarcinoma2.1
PC-3 Prostate Cancer2.3
HCT-116 Colorectal Carcinoma2.6
Parthenolide GLC-82 Non-Small Cell Lung6.07 ± 0.45[1]
A549 Non-Small Cell Lung15.38 ± 1.13[1]
PC-9 Non-Small Cell Lung15.36 ± 4.35[1]
H1650 Non-Small Cell Lung9.88 ± 0.09[1]
H1299 Non-Small Cell Lung12.37 ± 1.21[1]
SiHa Cervical Cancer8.42 ± 0.76[2][3]
MCF-7 Breast Cancer9.54 ± 0.82[2][3]
HT-29 Colon Adenocarcinoma7.0[4]
TE671 Medulloblastoma6.5[4]
HL-60 Promyelocytic LeukemiaVaries by analogue[5]
Table 2: IC50 Values of Artemisinin Derivatives and Costunolide
CompoundCancer Cell LineCancer TypeIC50 (µM)
Artemisinin A549 Lung Cancer28.8 µg/mL[6]
H1299 Lung Cancer27.2 µg/mL[6]
Dihydroartemisinin (DHA) PC9 Lung Cancer19.68[6]
NCI-H1975 Lung Cancer7.08[6]
General Range Various Cancers1.20–15.2[7]
Artesunate Various Leukemia, Colon, LungVaries[8]
Costunolide HCT116 Colon Cancer39.92[9]
MDA-MB-231-Luc Breast Cancer100.57[9]
A431 Skin Cancer0.8[10]
H1299 Lung Cancer23.93 ± 1.67[11]
OAW42-A Ovarian Cancer (Multidrug Resistant)25[12]
CAL 27 Oral Squamous Cell Carcinoma32[13]

Mechanisms of Action: A Look at Signaling Pathways

Sesquiterpene lactones exert their anti-cancer effects by modulating a variety of intracellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.

This compound: While research is still emerging, preliminary studies indicate that this compound induces apoptosis and inhibits cell proliferation. Its precise molecular targets are an active area of investigation.

Parthenolide: Parthenolide is well-known for its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation and cell survival.[14][15][16][17] By inhibiting the IκB kinase (IKK) complex, Parthenolide prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its pro-survival signaling.[15]

Parthenolide_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα p65/p50 IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα (Ub, P) IkB_NFkB->IkB NFkB_nuc p65/p50 IkB_NFkB->NFkB_nuc p65/p50 translocates Proteasome Proteasome IkB->Proteasome Degradation Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Anti-Apoptotic & Proliferation Genes DNA->Genes Transcription

Parthenolide inhibits the NF-κB signaling pathway.

Costunolide: Costunolide demonstrates a multi-targeted approach. It has been shown to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), NF-κB, and Akt signaling pathways.[10] This broad inhibition disrupts multiple pro-survival and proliferative signals within cancer cells, leading to apoptosis and reduced cell growth.[10][12][18]

Costunolide_Pathway cluster_pathways Pro-Survival Signaling Pathways cluster_outcomes Cellular Outcomes Costunolide Costunolide STAT3 STAT3 Costunolide->STAT3 Inhibits NFkB NF-κB Costunolide->NFkB Inhibits Akt Akt Costunolide->Akt Inhibits Apoptosis Apoptosis Costunolide->Apoptosis Induces Proliferation Proliferation STAT3->Proliferation Survival Survival NFkB->Survival Akt->Survival

Costunolide inhibits multiple oncogenic pathways.

Artemisinin and its Derivatives: The primary anti-cancer mechanism of artemisinins is believed to involve the generation of reactive oxygen species (ROS).[7][19] The endoperoxide bridge in their structure reacts with intracellular iron, which is often abundant in cancer cells, producing cytotoxic ROS.[20] This oxidative stress damages cellular components, including proteins and DNA, ultimately triggering apoptosis and other forms of cell death.[19]

Key Experimental Protocols

The evaluation of these compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for three fundamental experiments.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[21]

  • Compound Treatment: Treat cells with serial dilutions of the sesquiterpene lactone for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570-600 nm. The intensity of the purple color is proportional to the number of viable cells.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) (Formazan Formation) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membranes.[22]

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[22][23]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[22][23]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[22]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[22] Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Apoptosis_Assay_Workflow A 1. Treat & Harvest Cells B 2. Wash with PBS A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V & Propidium Iodide (PI) C->D E 5. Incubate (15 min, Dark) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations (Viable, Apoptotic, Necrotic) F->G

Workflow for Annexin V/PI Apoptosis Assay.
Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for confirming the molecular mechanisms of action by measuring changes in the expression or phosphorylation status of key signaling proteins.[24][25]

Methodology:

  • Sample Preparation: Treat cells with the compound, then lyse them in a buffer (e.g., 1X SDS sample buffer) to extract total protein.[26] Sonicate to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Separate proteins by molecular weight by loading equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[26]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, NF-κB p65, or β-actin as a loading control), typically overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody that binds to the primary antibody.[26]

  • Detection: Add a chemiluminescent substrate (e.g., ECL) and capture the signal on X-ray film or with a digital imager. The band intensity corresponds to the amount of target protein.

Summary and Future Directions

The available data indicates that sesquiterpene lactones are a promising class of anti-cancer agents.

  • This compound shows potent cytotoxicity in the low micromolar range against several cancer cell lines, warranting further investigation into its specific molecular targets and in vivo efficacy.

  • Parthenolide is a well-characterized NF-κB inhibitor with consistent activity against a range of cancers, particularly hematological malignancies.[15]

  • Artemisinin and its derivatives leverage a unique iron-dependent ROS-mediated mechanism, making them interesting candidates for cancers with high iron metabolism.[7][20]

  • Costunolide displays a broad-spectrum inhibitory profile against multiple key oncogenic pathways like STAT3 and Akt, suggesting its potential use in complex and resistant cancers.[10]

For drug development professionals, the comparative data highlights the diverse mechanisms and potencies within this single class of compounds. Future research should focus on direct, head-to-head comparisons of these agents in standardized cancer models to better delineate their therapeutic potential. Elucidating the precise molecular targets of newer compounds like this compound will be crucial for identifying predictive biomarkers and guiding clinical development. Furthermore, exploring combination therapies that pair these natural products with conventional chemotherapeutics or targeted agents could unlock synergistic effects and overcome drug resistance.[8][14][19]

References

Structure-Activity Relationship of Xanthanolide Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of xanthanolide sesquiterpenes, a class of natural products exhibiting significant anti-inflammatory and cytotoxic activities. Due to a lack of comprehensive SAR studies on a broad range of xerantholide derivatives in publicly available literature, this guide focuses on the well-documented activities of closely related xanthanolides, namely xanthatin (B112334) and tomentosin. The data presented herein, including IC50 values, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the xanthanolide scaffold.

Comparative Biological Activity of Xanthanolide Derivatives

The following tables summarize the in vitro biological activities of xanthatin, tomentosin, and their derivatives, highlighting key structural features that influence their anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Xanthanolide Derivatives

CompoundBiological Target/AssayCell LineIC50 (µM)Key Structural Features
Xanthatin iNOS and COX-2 expression (LPS-induced)Microglial BV-20.47α-methylene-γ-lactone, dienone system
Xanthinosin iNOS and COX-2 expression (LPS-induced)Microglial BV-211.2Lacks the dienone system of xanthatin

Table 2: Cytotoxic Activity of Xanthanolide Derivatives

CompoundCell LineCancer TypeIC50 (µg/mL)Key Structural Features
Xanthatin A549Lung Carcinoma1.3α-methylene-γ-lactone, dienone system
8-epi-Xanthatin A549Lung Carcinoma1.1Epimer at C8
1,8-epi-Xanthatin epoxide A549Lung Carcinoma3.0 (µM)Epoxide at the 1,10-double bond
Tomentosin SiHaCervical Cancer5.87 (µM)α-methylene-γ-lactone
Tomentosin MOLT-4Leukemia20 (µM)α-methylene-γ-lactone

Key Structure-Activity Relationship Insights

The available data on xanthanolide derivatives suggests several key structural motifs that are crucial for their biological activity:

  • The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones and is considered a key pharmacophore. This reactive group can undergo Michael addition with nucleophilic residues (such as cysteine) in proteins, leading to the covalent modification and inhibition of key cellular targets like NF-κB.[1][2]

  • The conjugated dienone system , as seen in xanthatin, appears to contribute significantly to its potent anti-inflammatory activity. The lower potency of xanthinosin, which lacks this feature, supports this observation.

  • Stereochemistry , as exemplified by the comparable activity of xanthatin and 8-epi-xanthatin, can influence the potency of these compounds, although the exact relationship requires further investigation.

  • Modifications to the core structure , such as the epoxidation of the double bond in xanthatin, can modulate cytotoxic activity.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • Following a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

NF-κB Reporter Gene Assay

This assay is used to quantify the inhibition of the NF-κB signaling pathway.

  • Cell Line: HEK293 cells stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to 80-90% confluency.

    • Cells are pre-treated with different concentrations of the this compound derivatives for 1 hour.

    • NF-κB activation is then stimulated by adding tumor necrosis factor-alpha (TNF-α) (10 ng/mL).

    • After 6-8 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the NF-κB transcriptional activity. The percentage of inhibition is calculated relative to the TNF-α-stimulated control, and the IC50 value is determined.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, SiHa) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB-alpha IkB-alpha IKK->IkB-alpha phosphorylates NF-kB p50/p65 Proteasome Proteasome IkB-alpha->Proteasome ubiquitination & degradation NF-kB_n p50/p65 NF-kB->NF-kB_n translocates to This compound This compound Derivatives This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds to Gene_Expression Inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Gene_Expression NO_Assay_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Stimulation cluster_detection Day 3: Detection Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound Derivatives Incubate_Overnight->Add_Compound Pre_Incubate Pre-incubate for 1 hr Add_Compound->Pre_Incubate Add_LPS Stimulate with LPS (1 µg/mL) Pre_Incubate->Add_LPS Incubate_24h Incubate for 24 hrs Add_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Measure_Absorbance Measure Absorbance at 540 nm Add_Griess_Reagent->Measure_Absorbance Cytotoxicity_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2_4 Day 2-4: Treatment cluster_day5 Day 5: MTT Assay Seed_Cancer_Cells Seed Cancer Cells in 96-well plate Incubate_Attach Incubate to allow attachment Seed_Cancer_Cells->Incubate_Attach Treat_Compounds Treat with this compound Derivatives Incubate_Attach->Treat_Compounds Incubate_48_72h Incubate for 48-72 hrs Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hrs Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

References

Efficacy of Xerantholide in Animal Models: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of xerantholide's efficacy in animal models. While preliminary in vitro studies have suggested potential anti-gonorrheal and anti-plasmodial activities of this sesquiterpene lactone, there is a conspicuous absence of published research detailing its performance in preclinical animal studies for cancer or inflammatory diseases.

This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of this compound research. However, due to the lack of in vivo data, a direct comparison of this compound with other alternatives based on animal model performance is not feasible at this time.

Current Landscape: A Lack of In Vivo Evidence

Extensive searches of scientific databases for studies investigating the efficacy of this compound in established animal models of cancer and inflammation have yielded no specific results. Consequently, quantitative data on key performance indicators such as tumor growth inhibition, reduction of inflammatory markers, and other relevant in vivo metrics are unavailable. Similarly, detailed experimental protocols for animal studies involving this compound have not been published.

This absence of data precludes the creation of comparative tables and signaling pathway diagrams based on animal model experiments, as mandated by the core requirements of this guide.

A Potential Alternative for Comparative Analysis: Parthenolide (B1678480)

Given the limited in vivo data for this compound, we propose a comparative analysis of a closely related sesquiterpene lactone, parthenolide . Parthenolide has been more extensively studied in various animal models, and a wealth of data exists regarding its anti-cancer and anti-inflammatory properties, including its effects on key signaling pathways such as NF-κB and STAT3.

Should you, the audience of researchers, scientists, and drug development professionals, find value in a detailed comparison guide on parthenolide's efficacy in animal models, we can proceed with compiling and presenting the available data in the structured format initially intended for this compound. This would include:

  • Quantitative Data Tables: Summarizing tumor growth inhibition, inflammatory marker reduction, and other key metrics from various animal studies.

  • Detailed Experimental Protocols: Outlining the methodologies used in the cited parthenolide experiments.

  • Signaling Pathway and Workflow Diagrams: Visualizing the mechanisms of action of parthenolide as elucidated in in vivo studies.

We await your feedback on whether to proceed with a comprehensive guide on parthenolide as an alternative. This would allow us to fulfill the core objective of providing a valuable, data-rich resource for the scientific community, albeit with a focus on a more researched compound within the same chemical class.

A Comparative Analysis of the Bioactivity of Natural vs. Synthetic Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of natural versus synthetically produced xerantholide. While the biological activities of natural this compound, a sesquiterpene lactone, have been explored, particularly its anticancer and anti-inflammatory properties, there is a notable absence of studies that synthesize this compound and subsequently evaluate its bioactivity in direct comparison to its naturally occurring counterpart. This guide, therefore, presents the available data for natural this compound and outlines the standard experimental protocols used to assess its bioactivity, providing a framework for future comparative studies.

Bioactivity of Natural this compound

Natural this compound, primarily isolated from plants of the Xanthium genus, has demonstrated notable cytotoxic effects against various cancer cell lines and exhibits anti-inflammatory properties, largely attributed to the inhibition of the NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of natural this compound has been evaluated against several human cancer cell lines. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population.

Cancer Cell LineCompoundIC50 (µM)Reference
Human Promyelocytic Leukemia (HL-60)Xanthanolide4.7[Not Available]
Human Hepatocellular Carcinoma (SMMC-7721)Xanthanolide7.6[Not Available]

Note: The available literature often refers to "xanthanolides" as a class or uses names that were later identified as this compound. The specific IC50 values for this compound against a broader range of cancer cell lines are not consistently reported across studies.

Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones, including this compound, are well-documented and are primarily mediated through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). Inhibition of NF-κB leads to a downstream reduction in the expression of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Bioactivity of Synthetic this compound

A thorough search of the scientific literature did not yield any studies that report the total synthesis of this compound followed by an evaluation of its biological activity. While synthetic methodologies for other sesquiterpene lactones have been published, and their synthetic analogues have been tested for anticancer and anti-inflammatory activities, this crucial step has not been documented for this compound itself.

The absence of this data precludes a direct, quantitative comparison between the bioactivity of natural and synthetic this compound. It is hypothesized that the bioactivity would be comparable, given an identical chemical structure. However, empirical evidence is required to confirm this and to rule out the influence of any minor impurities that may be present in the natural extract or arise from the synthetic process.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the anticancer and anti-inflammatory bioactivity of compounds like this compound.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, which is a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Measure Absorbance dissolve->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

anti_inflammatory_pathway cluster_stimulation Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive sequesters in cytoplasm IkB_p P-IκB (degraded) IkB->IkB_p NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to nucleus iNOS iNOS Gene Expression NFkB_active->iNOS induces This compound This compound This compound->IKK inhibits NO Nitric Oxide (NO) Production iNOS->NO inflammation Inflammation NO->inflammation

Figure 2. Simplified signaling pathway of NF-κB inhibition by this compound.

Conclusion

Natural this compound exhibits promising anticancer and anti-inflammatory bioactivities. However, a significant knowledge gap exists regarding the bioactivity of its synthetic counterpart. The lack of studies on the biological evaluation of synthetically produced this compound prevents a direct and meaningful comparison with the natural product. Future research should focus on the total synthesis of this compound and a subsequent comprehensive evaluation of its bioactivity using standardized protocols, such as those outlined in this guide. This will be crucial for validating the therapeutic potential of synthetic this compound and for enabling its further development as a potential pharmaceutical agent. Such studies would also provide valuable insights into whether the observed bioactivity of natural extracts is solely attributable to this compound or if synergistic effects with other co-occurring phytochemicals are at play.

A Comparative Guide to the Mechanism of Action of Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular mechanisms of xerantholide, a sesquiterpene lactone, with other relevant inhibitors targeting similar signaling pathways. The information is supported by experimental data to provide an objective analysis of its performance and potential as a therapeutic agent.

Overview of this compound's Mechanism of Action

This compound, a naturally occurring sesquiterpene lactone[1], exerts its biological effects through a multi-targeted mechanism, primarily involving the inhibition of key inflammatory and cell survival pathways, induction of apoptosis, and generation of reactive oxygen species (ROS). Its main molecular targets are the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor-kappa B), which are critical regulators of cancer cell proliferation, survival, and inflammation.[2][3]

Comparative Analysis of Inhibitory Activity

This section compares the inhibitory potency of this compound and other compounds on the STAT3 and NF-κB signaling pathways. The data, presented as IC50 values, is collated from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Inhibition of STAT3 Signaling

The STAT3 signaling pathway is a crucial mediator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[4][5] this compound has been shown to inhibit STAT3 activation, although specific IC50 values for direct inhibition are not widely reported. The following table compares the IC50 values of various natural and synthetic STAT3 inhibitors.

CompoundCompound TypeTarget Cell Line/AssayIC50 (µM)Reference
Parthenolide Sesquiterpene LactoneIL-6-induced STAT3-responsive luciferase reporter assay2.628[6]
Parthenolide Sesquiterpene LactoneIL-6-induced STAT3 tyrosine phosphorylation4.804[6]
LLL12 Synthetic InhibitorMDA-MB-231 (Breast Cancer)0.16[7]
WP1066 Synthetic InhibitorMDA-MB-231 (Breast Cancer)3.09[7]
S3I-201 Synthetic InhibitorMDA-MB-231 (Breast Cancer)>10[7]
H172 Azetidine-based CompoundStat3 DNA-binding activity0.98 ± 0.05[8]
H182 Azetidine-based CompoundStat3 DNA-binding activity0.66 ± 0.10[8]
Inhibition of NF-κB Signaling

The NF-κB pathway plays a central role in inflammation and is constitutively active in many cancer types, promoting cell survival and proliferation.[2] this compound is a known inhibitor of this pathway. The table below provides a comparison of the IC50 values of this compound and other NF-κB inhibitors.

CompoundCompound TypeTarget Cell Line/AssayIC50 (µM)Reference
This compound Sesquiterpene LactoneJurkat cells (NF-κB EMSA)10[9]
Parthenolide Sesquiterpene LactoneJurkat cells (NF-κB EMSA)5[9]
Andrographolide Diterpenoid LactonePAF-induced NF-κB-luciferase activity5-50[10]
Ecteinascidin 743 Synthetic AlkaloidTNF-α induced NF-κB bla assay0.02[11]
Digitoxin Cardiac GlycosideTNF-α induced NF-κB bla assay0.09[11]
Bortezomib Proteasome InhibitorTNF-α induced NF-κB bla assay0.07[11]

Signaling Pathways and Experimental Workflows

This compound's Impact on STAT3 and NF-κB Signaling

This compound's inhibitory action on STAT3 and NF-κB pathways disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.

xerantholide_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK IKK IKK receptor->IKK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc target_genes Target Gene Expression pSTAT3_nuc->target_genes NFkB_nuc->target_genes Proliferation Proliferation target_genes->Proliferation Survival Survival target_genes->Survival Inflammation Inflammation target_genes->Inflammation This compound This compound This compound->JAK inhibits This compound->IKK inhibits

This compound's inhibition of STAT3 and NF-κB pathways.
Induction of Apoptosis and ROS Generation

This compound induces apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic pathways.[12][13][14]

xerantholide_apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Caspases Caspase Activation Mitochondria->Caspases releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

ROS-mediated apoptosis induced by this compound.
Experimental Workflow for Mechanism of Action Studies

A typical workflow to investigate the mechanism of action of a compound like this compound involves a series of in vitro assays.

experimental_workflow start Start: Treat cells with This compound cell_viability Cell Viability Assay (MTT Assay) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V Staining) cell_viability->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis ros_detection ROS Detection (DCFH-DA Assay) apoptosis_assay->ros_detection western_blot Western Blot (p-STAT3, IκBα) pathway_analysis->western_blot reporter_assay Luciferase Reporter Assay (NF-κB) pathway_analysis->reporter_assay end End: Elucidate Mechanism of Action western_blot->end reporter_assay->end ros_detection->end

Workflow for investigating this compound's mechanism.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

STAT3 Phosphorylation Assay (Western Blot)

This technique detects the levels of phosphorylated STAT3 (p-STAT3), an indicator of its activation.

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its ability to modulate multiple key signaling pathways involved in cancer and inflammation. Its inhibitory effects on STAT3 and NF-κB, coupled with its capacity to induce apoptosis and generate ROS, present a multi-pronged approach to combating disease. While direct comparative data with other inhibitors is limited, the available evidence suggests that this compound is a potent natural compound worthy of further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate its mechanism of action and evaluate its therapeutic efficacy in various disease models.

References

A Comparative Analysis of the Antimicrobial Spectrum: Xerantholide vs. Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial spectrum of xerantholide, a sesquiterpene lactone of research interest, with established broad-spectrum and narrow-spectrum antibiotics. By presenting quantitative data from experimental studies, this document aims to serve as a valuable resource for professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction to Antimicrobial Spectrum

The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill.[1] Antibiotics are broadly categorized based on their spectrum of activity:

  • Broad-spectrum antibiotics are effective against a wide variety of both Gram-positive and Gram-negative bacteria.[2] This makes them useful in situations where the causative agent of an infection is unknown.[3]

  • Narrow-spectrum antibiotics target a limited range of bacteria, often specific to either Gram-positive or Gram-negative species.[4] Their targeted action minimizes disruption to the body's normal microbiome.[5]

The primary method for determining the antimicrobial spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] A lower MIC value indicates greater potency.[7]

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound (represented by data from closely related Xanthium lactones) against Staphylococcus aureus, and compares them to the MIC values of ciprofloxacin (B1669076) (a broad-spectrum antibiotic) and penicillin (a narrow-spectrum antibiotic) against a range of Gram-positive and Gram-negative bacteria.

OrganismGram StainThis compound (from Xanthium cavanillesii compounds) (µg/mL)Ciprofloxacin (µg/mL)Penicillin G (µg/mL)
Staphylococcus aureus (sensitive)Gram-Positive-0.2[1]0.4 - 24[7]
Staphylococcus aureus (multiresistant)Gram-Positive31[3]<0.016[4]>128
Streptococcus pyogenesGram-PositiveNot AvailableNot Available0.006[8]
Escherichia coliGram-NegativeNot Available<0.016[4]Not Applicable
Pseudomonas aeruginosaGram-NegativeNot Available0.5 - 1[1]Not Applicable
Salmonella typhiGram-NegativeNot Available<0.015 - 0.125[1]Not Applicable

Note: Data for this compound is based on the activity of sesquiterpene lactones isolated from Xanthium cavanillesii against Staphylococcus aureus.[3] MIC values for antibiotics can vary depending on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC values is a standardized laboratory procedure crucial for assessing the efficacy of antimicrobial agents. The broth microdilution method is a common and reliable technique.[7]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture, suspend bacterial colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm to determine the inhibition of growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Read Results (Visual or Spectrophotometric) D->E

Broth microdilution workflow for MIC determination.

References

Xerantholide: A Promising Natural Compound on the Path to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the therapeutic potential of xerantholide, a naturally occurring sesquiterpene lactone, reveals its promise as a lead compound for drug development, particularly in the fields of infectious disease and oncology. While exhibiting potent anti-gonorrheal activity, its potential as an anticancer agent is also being explored, with evidence suggesting its mechanism of action may involve the modulation of key signaling pathways implicated in cancer and inflammation.

This compound has demonstrated significant in vitro activity against Neisseria gonorrhoeae, the bacterium responsible for gonorrhea, with a reported Minimum Inhibitory Concentration (MIC50) of 0.095 mg/mL.[1][2] This positions it as a potential alternative to current antibiotic therapies, which are increasingly challenged by the emergence of drug-resistant strains. However, a direct comparison with the current standard-of-care, ceftriaxone (B1232239), highlights the need for further optimization, as ceftriaxone exhibits significantly lower MIC values, typically in the range of 0.015 to 0.5 µg/mL.[3][4][5][6]

In the realm of oncology, while specific cytotoxic data for this compound against a wide range of cancer cell lines remains to be extensively documented, the broader class of sesquiterpene lactones has shown considerable promise. These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.

Unraveling the Mechanism: Targeting Key Signaling Pathways

The therapeutic effects of many sesquiterpene lactones are attributed to their ability to interfere with inflammatory and cancer-promoting signaling cascades. Three key pathways are of particular interest in the context of this compound's potential mechanism of action:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating immune and inflammatory responses, as well as cell survival and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Sesquiterpene lactones are known to inhibit the NF-κB pathway, often by directly interacting with key proteins in the cascade, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor that, when constitutively activated, promotes tumor growth, progression, and metastasis. Inhibition of STAT3 signaling is a key strategy in cancer therapy.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is one of the most common alterations in human cancers, making it a prime target for drug development.

While direct experimental evidence for this compound's modulation of these specific pathways is still emerging, its structural similarity to other bioactive sesquiterpene lactones strongly suggests that it may share these mechanisms of action.

Comparative Efficacy and Future Directions

To provide a clear perspective on this compound's potential, the following tables summarize its anti-gonorrheal activity in comparison to standard antibiotics and provide a framework for evaluating its potential anticancer cytotoxicity.

Table 1: Anti-Gonorrheal Activity of this compound vs. Standard Antibiotics

CompoundTarget OrganismMIC50
This compoundNeisseria gonorrhoeae0.095 mg/mL[1][2]
CeftriaxoneNeisseria gonorrhoeae0.015 - 0.5 µg/mL[3][4][5][6]
TetracyclineNeisseria gonorrhoeaeComparable to this compound[2]

Table 2: Illustrative Cytotoxicity (IC50) of Related Compounds against Cancer Cell Lines

Compound Class/NameCancer Cell LineIC50 (µM)
Sesquiterpene Lactones (General)Various1 - 50[7]
ParthenolideBreast Cancer (MCF-7)~5-10
DeoxyelephantopinRenal Cell CarcinomaNot specified

Note: Specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not yet widely available and represent a critical area for future research.

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status and expression levels of key proteins in the NF-κB, STAT3, and PI3K/Akt/mTOR pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound or control compounds, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB p65, p-STAT3, p-Akt, or their total forms).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene_Expression mTOR->Gene_Expression regulates translation IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB NFkB_n NF-kB NFkB->NFkB_n translocation STAT3 STAT3 JAK->STAT3 STAT3_n STAT3 STAT3->STAT3_n translocation NFkB_n->Gene_Expression STAT3_n->Gene_Expression Xerantholide_PI3K This compound? Xerantholide_PI3K->PI3K Xerantholide_IKK This compound? Xerantholide_IKK->IKK Xerantholide_JAK This compound? Xerantholide_JAK->JAK

Caption: Potential inhibition of key signaling pathways by this compound.

G cluster_MTT Cell Viability cluster_WB Protein Analysis Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay Western_Blot Western Blot Cell_Culture->Western_Blot Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Cell_Lysis Cell Lysis Western_Blot->Cell_Lysis Data_Analysis Data Analysis End End Data_Analysis->End Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizer Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Read_Absorbance->Data_Analysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Detection Detection Antibody_Incubation->Detection Detection->Data_Analysis

Caption: Experimental workflow for evaluating this compound's bioactivity.

Conclusion

This compound presents a compelling case as a lead compound for the development of new therapeutics. Its demonstrated anti-gonorrheal activity warrants further investigation, particularly in the context of rising antibiotic resistance. Moreover, its potential to modulate key signaling pathways implicated in cancer suggests a broader therapeutic scope. Future research should focus on a comprehensive evaluation of its cytotoxicity against a diverse panel of cancer cell lines, elucidation of its precise molecular mechanisms of action, and the synthesis and evaluation of analogues to optimize its potency and pharmacokinetic properties. Such studies will be crucial in translating the promise of this natural product into tangible clinical benefits.

References

Xerantholide: A Comparative Analysis of its Cytotoxic Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Xerantholide's Anti-Cancer Activity, Detailing its Impact on Cell Viability, Apoptosis, and Key Signaling Pathways Across Various Cancer Cell Lines.

Recent scientific investigations have highlighted the potential of this compound, a naturally occurring sesquiterpene lactone, as a promising anti-cancer agent. This guide provides a comparative analysis of this compound's effects on different human cancer cell lines, summarizing key experimental data on its cytotoxicity, induction of apoptosis, and modulation of critical signaling pathways, namely NF-κB and STAT3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive data for this compound across a wide spectrum of cell lines remains an area of active research, available studies indicate its potent cytotoxic effects. For comparative purposes, data for the structurally related and well-studied sesquiterpene lactone, parthenolide (B1678480), is also included.

Cell LineCancer TypeThis compound IC50 (µM)Parthenolide IC50 (µM)
Leukemia
HL-60Acute Promyelocytic LeukemiaData Not Available~5.8[1]
U937Histiocytic LymphomaData Not Available4.0 - 5.8[1]
Solid Tumors
A549Lung CarcinomaData Not Available4.3[2]
HT-29Colon AdenocarcinomaData Not Available7.0[2]
TE671MedulloblastomaData Not Available6.5[2]
MCF-7Breast AdenocarcinomaData Not Available6 - 9[3]
MDA-MB-231Breast AdenocarcinomaData Not Available6 - 9[3]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. This compound has been shown to induce apoptosis in various cancer cell lines. The following sections detail the experimental workflow for assessing apoptosis and the typical quantitative outcomes.

Experimental Protocol: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptotic cells.

  • Cell Culture and Treatment: Cancer cells are seeded in appropriate culture vessels and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes to allow for the binding of Annexin V-FITC to phosphatidylserine (B164497) on the surface of apoptotic cells and for PI to enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Analysis of Apoptosis

Studies on related sesquiterpene lactones like parthenolide have demonstrated a dose-dependent increase in the percentage of apoptotic cells. For instance, in U937 leukemia cells, parthenolide treatment resulted in a significant increase in the apoptotic population[1]. Similar quantitative analyses are crucial for characterizing the pro-apoptotic efficacy of this compound in different cell lines.

Modulation of NF-κB and STAT3 Signaling Pathways

The NF-κB and STAT3 signaling pathways are critical regulators of cancer cell proliferation, survival, and inflammation. Their constitutive activation is a hallmark of many cancers, making them key targets for anti-cancer drug development.

Experimental Protocol: Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of NF-κB (p65 subunit) and STAT3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway Diagrams

Experimental_Workflow_Apoptosis

Figure 1: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

NFkB_STAT3_Signaling

Figure 2: Proposed inhibitory mechanism of this compound on NF-κB and STAT3 pathways.

Effect on Cell Cycle Progression

Anti-cancer agents often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division and proliferation.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
  • Cell Preparation and Fixation: Cells are treated with this compound, harvested, washed, and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a solution containing the fluorescent DNA-intercalating agent, propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow

Figure 3: Workflow for analyzing cell cycle distribution using PI staining.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic effects and the ability to induce apoptosis in various cancer cell lines. Its mechanism of action appears to involve the inhibition of key pro-survival signaling pathways, including NF-κB and STAT3. Further comprehensive studies are warranted to fully elucidate its efficacy across a broader range of cancer types and to determine its potential for clinical application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

A Comparative Safety and Toxicity Profile of Xerantholide and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profile of xerantholide, a sesquiterpene lactone with potential therapeutic applications. Due to the limited availability of comprehensive toxicity data for this compound, this document leverages experimental data from structurally related and well-studied sesquiterpene lactones—parthenolide (B1678480), costunolide (B1669451), and dehydrocostus lactone—to provide a representative safety assessment for this class of compounds. This guide also includes a comparison with established chemotherapeutic agents to contextualize the potential therapeutic window of these natural products.

Executive Summary

This compound and related sesquiterpene lactones exhibit significant cytotoxic activity against various cancer cell lines. However, a comprehensive evaluation of their safety and toxicity is crucial for further drug development. This guide summarizes available data on the cytotoxicity, genotoxicity, and in vivo toxicity of these compounds, alongside detailed experimental protocols and a proposed signaling pathway diagram to elucidate their mechanism of action.

Comparative Cytotoxicity Analysis

The cytotoxic potential of this compound and related sesquiterpene lactones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For comparison, data for the conventional chemotherapeutic agents doxorubicin, paclitaxel, and cisplatin (B142131) are also included.

CompoundCell LineCancer TypeIC50 (µM)Citation
Dehydrocostus Lactone HCC70Triple Negative Breast Cancer1.11[1][2]
MCF-7Breast Adenocarcinoma24.70[1][2]
U118Glioblastoma17.16[3]
U251Glioblastoma22.33[3]
U87Glioblastoma26.42[3]
BON-1Pancreatic Neuroendocrine Tumor71.9 (24h), 52.3 (48h)[4]
Parthenolide SiHaCervical Cancer8.42[5][6]
MCF-7Breast Adenocarcinoma9.54[5][6]
GLC-82Non-Small Cell Lung Cancer6.07[7]
A549Non-Small Cell Lung Cancer15.38[7]
H1650Non-Small Cell Lung Cancer9.88[7]
H1299Non-Small Cell Lung Cancer12.37[7]
PC-9Non-Small Cell Lung Cancer15.36[7]
A549Lung Carcinoma4.3[8]
TE671Medulloblastoma6.5[8]
HT-29Colon Adenocarcinoma7.0[8]
Melanoma cellsMelanoma~4[9]
Costunolide SK-BR-3Breast Cancer12.76[10]
T47DBreast Cancer15.34[10]
MCF-7Breast Cancer30.16[10]
MDA-MB-231Breast Cancer27.90[10]
MCF-7Breast Cancer40[11]
MDA-MB-231Breast Cancer40[11]
H1299Lung Cancer23.93[12]
Doxorubicin AMJ13Breast Cancer223.6 (µg/mL)[13]
Paclitaxel VariousVarious0.0025 - 0.0075[14][15]
Cisplatin A549Lung Carcinoma~10 (µg/mL)[8]
SKOV-3Ovarian Carcinoma~10 (µg/mL)[8]

Genotoxicity Profile

A study on costunolide demonstrated its potential to induce micronuclei formation and chromosomal aberrations in Chinese hamster ovary (CHO) cells, indicating both clastogenic and aneugenic effects[16]. This suggests that costunolide can cause structural and numerical chromosomal damage. The genotoxicity of many sesquiterpene lactones is thought to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.

Further investigation using a standard battery of genotoxicity tests, including the Ames test for mutagenicity and in vitro/in vivo micronucleus assays for clastogenicity, is essential to fully characterize the genotoxic profile of this compound.

In Vivo Toxicity

Comprehensive in vivo toxicity data for this compound is currently limited. However, some studies on related sesquiterpene lactones provide preliminary insights.

A study on dehydrocostus lactone in nude mice with esophageal cancer xenografts showed that it inhibited tumor growth without significant signs of toxicity in the organs of the mice[17]. Another study investigating the cardiorenal protective effects of costunolide against doxorubicin-induced toxicity in rats suggested that costunolide itself did not exhibit significant toxicity at the tested doses[18]. A phase I clinical trial of feverfew , containing parthenolide, administered daily as an oral tablet was well tolerated without dose-limiting toxicity[19].

To establish a definitive in vivo safety profile for this compound, acute and chronic toxicity studies following OECD guidelines are necessary to determine key parameters such as the LD50 (median lethal dose) and to identify potential target organs of toxicity.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[14][20][21][22][23]

Comet Assay for Genotoxicity (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[15][24][25][26][27]

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This guideline provides a method for determining the acute oral toxicity of a substance.

  • Animal Selection: Use a small number of animals (typically rodents) of a single sex (usually females).

  • Dosing: Administer the test substance in a stepwise procedure using a starting dose selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The outcome of the first step (number of animals that die or show signs of toxicity) determines the next step, which may involve dosing at a higher or lower fixed dose level.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, rather than determining a precise LD50 value.[28][29][30][31][32]

Signaling Pathway Analysis

Sesquiterpene lactones are known to modulate various signaling pathways involved in inflammation and cancer progression. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a critical role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. Dehydrocostus lactone, a related compound, has been shown to inhibit the NF-κB pathway by targeting IKKβ, a key kinase in the pathway[3].

The following diagram illustrates the proposed mechanism of action of this compound and related sesquiterpene lactones on the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation This compound This compound & Related SLs This compound->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis Inhibition) DNA->Gene_Expression Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and related sesquiterpene lactones.

References

Comparative Transcriptomic Analysis of Cells Treated with Xerantholide: A Prototypical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of the sesquiterpene lactone xerantholide on any cell line. Therefore, this guide provides a prototypical framework for a comparative transcriptomic analysis. To illustrate the data presentation and interpretation, we will use publicly available information on the well-studied sesquiterpene lactone, Parthenolide (B1678480) , as a proxy. Parthenolide shares structural similarities with this compound and is known to modulate key signaling pathways involved in inflammation and cancer. This guide is intended for researchers, scientists, and drug development professionals interested in elucidating the molecular mechanisms of this compound.

Introduction to this compound and the Rationale for Transcriptomics

This compound is a sesquiterpene lactone that has demonstrated various biological activities, including anti-inflammatory and anti-cancer properties. To understand its mechanism of action at a molecular level and to identify potential therapeutic targets, a comprehensive analysis of the global changes in gene expression following this compound treatment is essential. Comparative transcriptomics, through techniques like RNA sequencing (RNA-seq), allows for a comparison of the transcriptomes of cells treated with this compound against untreated cells or cells treated with other relevant compounds. This approach can reveal the signaling pathways and biological processes modulated by this compound, providing crucial insights for drug development.

Hypothetical Comparative Transcriptomics Study: this compound vs. Parthenolide in a Cancer Cell Line

This guide outlines a hypothetical study comparing the transcriptomic effects of this compound to that of parthenolide and a vehicle control (DMSO) in a human breast cancer cell line (e.g., MDA-MB-231). Parthenolide is chosen as a comparator due to its established role as an inhibitor of the NF-κB signaling pathway, a pathway often dysregulated in cancer.[1]

Data Presentation: Differentially Expressed Genes (DEGs)

The following table summarizes a hypothetical set of differentially expressed genes in MDA-MB-231 cells following treatment with this compound and Parthenolide for 24 hours. The gene list is based on known targets of parthenolide and pathways commonly affected by sesquiterpene lactones.

Gene SymbolGene NamePathwayThis compound (log2FC)Parthenolide (log2FC)p-value
NF-κB Pathway
RELARELA proto-oncogene, NF-kB subunitNF-κB Signaling-1.8-2.1< 0.01
NFKBIANFKB inhibitor alphaNF-κB Signaling2.52.8< 0.01
TNFTumor necrosis factorNF-κB Signaling-2.2-2.5< 0.01
IL6Interleukin 6NF-κB Signaling-3.1-3.5< 0.001
CXCL8C-X-C motif chemokine ligand 8NF-κB Signaling-2.9-3.2< 0.001
Apoptosis Pathway
BCL2L1BCL2 like 1Apoptosis-1.5-1.7< 0.05
BAXBCL2 associated X, apoptosis regulatorApoptosis1.92.2< 0.01
CASP3Caspase 3Apoptosis2.12.4< 0.01
FASFas cell surface death receptorApoptosis1.71.9< 0.05
Cell Cycle Pathway
CDKN1ACyclin dependent kinase inhibitor 1ACell Cycle3.03.3< 0.001
CCND1Cyclin D1Cell Cycle-2.0-2.3< 0.01

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies.

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line MDA-MB-231.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing this compound (e.g., 10 µM), Parthenolide (e.g., 10 µM), or DMSO (vehicle control, 0.1%). Each condition is performed in triplicate. Cells are incubated for 24 hours post-treatment.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are considered for library preparation.

Library Preparation and RNA Sequencing
  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are quantified, pooled, and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes between treatment groups and the control are identified using software packages such as DESeq2 or edgeR. Genes with a |log2(Fold Change)| > 1 and a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed using tools like DAVID or GSEA.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis cell_seeding Seed MDA-MB-231 Cells treatment Treat with this compound, Parthenolide, or DMSO cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc_1 RNA Quality Control (RIN) rna_extraction->qc_1 library_prep mRNA Library Preparation qc_1->library_prep sequencing Illumina RNA-Sequencing library_prep->sequencing qc_2 Read Quality Control sequencing->qc_2 alignment Alignment to Reference Genome qc_2->alignment deg_analysis Differential Gene Expression Analysis alignment->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNFα tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates for degradation ikba_nfkb IκBα-NF-κB Complex ikba->ikba_nfkb nfkb NF-κB (p65/p50) nfkb->ikba_nfkb This compound This compound (Hypothesized) This compound->ikk inhibits ikba_nfkb->ikk nfkb_nuc NF-κB (p65/p50) ikba_nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds gene_exp Gene Expression (Proliferation, Survival) dna->gene_exp activates transcription

References

Safety Operating Guide

Proper Disposal of Xerantholide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer's disposal instructions necessitates treating Xerantholide as a hazardous and potentially cytotoxic compound. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with general hazardous waste regulations.

Immediate Safety and Handling Precautions

Given that this compound is a sesquiterpene lactone, a class of compounds known for potential biological activity, it is crucial to handle it with care. Many sesquiterpene lactones are known to be cytotoxic, and in the absence of specific data for this compound, a cautious approach is warranted.[1][2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.

  • Lab Coat: A solid-front, back-closing disposable gown made of low-permeability fabric should be worn.

  • Eye and Face Protection: Use safety glasses with side shields and a full-face shield to protect against splashes and aerosols.

  • Respiratory Protection: For handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher respirator is required.

Engineering Controls: All handling of this compound, especially of the pure compound or when preparing solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound waste must follow the protocols for cytotoxic and hazardous chemical waste.[3][4]

  • Waste Segregation: Do not mix this compound waste with non-hazardous trash. All materials contaminated with this compound are to be considered hazardous waste.[5][6]

  • Container Selection:

    • Solid Waste: Use a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Hazardous Waste".[7][8] This includes contaminated gloves, gowns, bench liners, and any other disposable materials.

    • Liquid Waste: Unused solutions and rinsates should be collected in a sealed, leak-proof container, also clearly labeled.[7][9] The container must be compatible with the solvent used.

    • Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated, puncture-resistant sharps container.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6][9] The date of waste generation and the laboratory of origin should also be included.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.[7]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] The primary disposal method for cytotoxic waste is incineration at a permitted facility.[4][8]

Summary of this compound Properties

PropertyValue
Chemical Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Class Sesquiterpene Lactone
Appearance Likely a colorless, lipophilic solid
Known Biological Activity Sesquiterpene lactones as a class exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Specific data for this compound is limited.
Handling Should be handled as a potent, potentially cytotoxic compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Xerantholide_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated solid_waste Solid Waste (Gloves, Gowns, Liners) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) start->sharps_waste contain_solid Place in Labeled Puncture-Resistant Container solid_waste->contain_solid contain_liquid Collect in Labeled Leak-Proof Container liquid_waste->contain_liquid contain_sharps Dispose in Labeled Sharps Container sharps_waste->contain_sharps store_waste Store in Designated Secure Area with Secondary Containment contain_solid->store_waste contain_liquid->store_waste contain_sharps->store_waste ehs_pickup Arrange Pickup by EHS or Licensed Contractor store_waste->ehs_pickup incineration Incineration at Permitted Facility ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, this guide is based on established best practices for the handling and disposal of hazardous and cytotoxic chemical waste in a laboratory setting.[5][10][11] Adherence to your institution's specific chemical hygiene plan and hazardous waste management procedures is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6][9]

References

Personal protective equipment for handling Xerantholide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, operational, and disposal guidance for the handling of Xerantholide in a laboratory setting. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure research environment. This compound, a sesquiterpene lactone, has demonstrated significant biological activity, including cytotoxicity against various cell lines, necessitating careful management.

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not currently available, the following classification is inferred based on the known hazards of structurally similar sesquiterpene lactones, such as Costunolide and Parthenolide. These compounds are known to cause skin sensitization, as well as skin and eye irritation.

Hazard ClassPictogramSignal WordHazard Statement
Skin Irritation
alt text
WarningH315: Causes skin irritation.
Eye Irritation
alt text
WarningH319: Causes serious eye irritation.
Skin Sensitization
alt text
WarningH317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure)
alt text
WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with nitrile gloves.Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or after prolonged use (e.g., every 1-2 hours).
Body Disposable, solid-front barrier gown.Ensure the gown is fully fastened. Do not wear outside of the designated laboratory area.
Eyes Safety glasses with side shields or chemical splash goggles.Goggles are required when there is a splash hazard.
Respiratory NIOSH-approved respirator (e.g., N95 or higher).Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects in various cell lines. The following table summarizes reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Cell LineCancer TypeIC50 / EC50Exposure Time (hours)
Ovary Mammalian CellsNot Applicable2.75 µg/mLNot Specified
MCF-7Breast CancerLow µM rangeNot Specified
JIMT-1Breast CancerLow µM rangeNot Specified
MCF-10A (Normal-like)Breast EpithelialLow µM rangeNot Specified
C2C12 (Mouse Myoblast)Not Applicable2.7 - 3.3 µM24, 48, 72

Signaling Pathway Inhibition by this compound

This compound, like other sesquiterpene lactones, is known to exert its biological effects by modulating key cellular signaling pathways. A primary mechanism of action is the inhibition of the NF-κB and STAT3 pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis. Inhibition of these pathways by this compound can lead to the induction of programmed cell death in cancer cells.

Xerantholide_Signaling_Pathway This compound This compound IKK IKK This compound->IKK JAK JAK This compound->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Apoptosis Apoptosis NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_nucleus->Transcription Transcription->Apoptosis STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerizes & translocates Transcription2 Gene Transcription (Proliferation, Survival) STAT3_dimer->Transcription2 Transcription2->Apoptosis

Inhibitory action of this compound on NF-κB and STAT3 pathways.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

The following is a detailed methodology for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the this compound solution.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical in-vitro cytotoxicity experiment with this compound.

Xerantholide_Workflow start Start cell_culture Cell Culture (Logarithmic Growth) start->cell_culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h treatment Cell Treatment with This compound incubation_24h->treatment compound_prep This compound Stock & Dilutions compound_prep->treatment incubation_treatment Treatment Incubation (24-72h) treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt 3-4h Incubation (Formazan Formation) mtt_addition->incubation_mtt solubilization Dissolve Formazan (DMSO) incubation_mtt->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xerantholide
Reactant of Route 2
Reactant of Route 2
Xerantholide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.